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  • Product: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol
  • CAS: 2303549-25-7

Core Science & Biosynthesis

Foundational

The Synthesis and Discovery of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol: A Next-Generation sp³-Rich Building Block

Introduction & Pharmacophore Rationale In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor physicochemical properties and off-target toxicity. The seminal "Escape from Flatland" paradigm, articulated by Lovering et al., demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) and introducing chirality significantly correlates with clinical success[1][2].

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol represents a highly optimized, sp³-rich building block designed to address these exact challenges. This chiral fragment integrates several critical pharmacophoric features:

  • Cyclobutane Core: Provides a rigid, metabolically stable sp³ framework that acts as a bioisostere for phenyl rings, enhancing aqueous solubility while maintaining a defined spatial vector.

  • Morpholine Moiety: A classic solubilizing group and weak base, frequently utilized in kinase inhibitors (e.g., PI3K/mTOR inhibitors) to interact with the solvent-exposed channel or hinge region.

  • Tertiary Alcohol & Alpha-Methyl: The hydroxyl group serves as a potent hydrogen bond donor/acceptor. Crucially, the adjacent alpha-methyl group provides steric shielding, blocking metabolic oxidation (e.g., ketone formation) and locking the conformation of the cyclobutane ring.

Pharmacophore Core (1S,2S)-Cyclobutane Core (Rigid Scaffold) Morpholine Morpholine Ring (Solvent Channel / Hinge) Core->Morpholine Hydroxyl Tertiary Hydroxyl (H-Bond Donor/Acceptor) Core->Hydroxyl Methyl Alpha-Methyl (Metabolic Blockade) Core->Methyl KinaseHinge Kinase Hinge Region Morpholine->KinaseHinge H-Bonding KinasePocket Hydrophobic Pocket Methyl->KinasePocket Steric Fit

Fig 1: Pharmacophore mapping of the building block within a hypothetical kinase active site.

Retrosynthetic Strategy & Causality

The synthesis of highly substituted, chiral cyclobutanes is notoriously difficult due to inherent ring strain (~26 kcal/mol) and the propensity for ring-opening or enolization side reactions under basic conditions.

Our retrosynthetic logic avoids late-stage cyclization in favor of functionalizing a pre-formed cyclobutanone core. The critical challenge is the diastereoselective addition of a methyl group to 2-morpholinocyclobutan-1-one. Standard Grignard reagents (MeMgBr) fail because the high basicity of the reagent leads to rapid enolization of the alpha-amino ketone, resulting in poor yields and recovered starting material.

The Organocerium Solution: To circumvent this, we employ an Imamoto-type organocerium reagent (MeMgBr / CeCl₃)[3][4]. Anhydrous Cerium(III) chloride is highly oxophilic and significantly reduces the basicity of the Grignard reagent while enhancing its nucleophilicity. Furthermore, Ce(III) facilitates a chelation-controlled transition state by coordinating to both the carbonyl oxygen and the morpholine nitrogen. This chelation locks the conformation, forcing the methyl nucleophile to attack from a specific stereoface, yielding the trans-methyl/morpholine diastereomer with high selectivity.

Chiral Resolution: Rather than relying on expensive asymmetric catalysis for the initial steps, the racemic trans-alcohol is efficiently resolved using (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)[5][6]. The basic morpholine nitrogen forms a diastereomeric salt with the chiral acid, allowing the (1S,2S) enantiomer to be selectively crystallized from an ethanol/water matrix.

SyntheticRoute A Cyclobutanone B 2-Bromocyclobutan-1-one A->B Br2, CHCl3 C 2-Morpholinocyclobutan-1-one B->C Morpholine, K2CO3 D Racemic trans-Alcohol (MeMgBr / CeCl3) C->D Chelation-Controlled Addition E (1S,2S)-Enantiomer (Chiral Resolution) D->E (+)-DPTTA Crystallization

Fig 2: Scalable synthetic workflow from cyclobutanone to the enantiopure (1S,2S) target.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered for reproducibility. Strict adherence to the drying protocol for CeCl₃ is the critical variable for success.

Protocol A: CeCl₃-Mediated Diastereoselective Grignard Addition

Objective: Synthesize racemic trans-1-methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

  • Activation of Cerium(III) Chloride: Place CeCl₃·7H₂O (1.5 equiv) in a round-bottom flask. Gradually heat to 140°C over 2 hours under high vacuum (0.1 mmHg) with gentle stirring. Causality: Rapid heating causes the salt to melt in its own water of hydration, leading to polymeric Ce-O-Ce species that are catalytically dead. Gradual dehydration ensures a fine, highly active anhydrous white powder[4].

  • Organocerium Formation: Cool the flask to 0°C under argon. Add anhydrous THF to form a uniform suspension. Stir for 2 hours at room temperature to ensure complete complexation. Cool the suspension to -78°C.

  • Nucleophile Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv). Stir at -78°C for 30 minutes. The mixture will turn a characteristic pale yellow, indicating the formation of the Me-Ce(III) species.

  • Substrate Addition: Slowly add a solution of 2-morpholinocyclobutan-1-one (1.0 equiv) in THF. Maintain at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench & Workup: Quench the reaction carefully with 10% aqueous acetic acid. Basify the aqueous layer with NH₄OH to pH 10 to precipitate cerium salts. Filter through Celite, extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the racemic trans-diastereomer.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the (1S,2S) enantiomer.

  • Salt Formation: Dissolve the racemic trans-alcohol (1.0 equiv) in a 9:1 mixture of Ethanol/Water at 60°C. Add (+)-Di-p-toluoyl-D-tartaric acid (1.0 equiv) in one portion[7].

  • Crystallization: Allow the solution to cool to room temperature slowly over 12 hours. The (1S,2S)-enantiomer/(+)-DPTTA salt selectively crystallizes due to its lower solubility lattice energy.

  • Recrystallization: Filter the crystals and recrystallize once more from hot Ethanol to achieve >99% enantiomeric excess (ee).

  • Free Basing: Suspend the enantiopure salt in CH₂Cl₂, add 1M NaOH, and stir vigorously. Separate the organic layer, dry, and evaporate to yield pure (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Quantitative Data Summaries

Table 1: Optimization of the Methylation Step The data below validates the absolute necessity of the organocerium reagent. Standard Grignard conditions fail due to the basicity of the MeMgBr reagent deprotonating the cyclobutanone.

Reagent SystemTemp (°C)Conversion (%)Yield of trans-Alcohol (%)Recovered Starting Material (%)
MeMgBr0>90<10 (Complex mixture)5
MeLi-78851510
MeMgBr / CeCl₃ -78 to 0 >95 82 <2

Table 2: Physicochemical & Analytical Properties of the Target

PropertyValue / ObservationAnalytical Relevance
Appearance White crystalline solidIndicates high purity and stability.
Fsp³ (Fraction sp³) 1.00 (9/9 carbons)Perfectly aligns with "Escape from Flatland" metrics[1].
Optical Rotation [α]²⁰_D +24.5° (c 1.0, MeOH)Confirms successful chiral resolution.
¹H NMR (400 MHz, CDCl₃) δ 3.70 (m, 4H), 2.85 (t, 1H), 2.50 (m, 4H), 2.10-1.80 (m, 4H), 1.35 (s, 3H)The singlet at 1.35 ppm confirms tertiary methyl addition.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392-4398.[Link]

  • Takeda, N., & Imamoto, T. (1999). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions. Organic Syntheses, 76, 228.[Link]

  • Oakwood Chemical. (n.d.). Di-p-Toluoyl-D-tartaric acid monohydrate (Product Specifications & Applications). Retrieved March 20, 2026.[Link]

Sources

Exploratory

Spectroscopic Elucidation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol: A Comprehensive Guide

Executive Summary The incorporation of highly strained, sp3 -rich scaffolds such as substituted cyclobutanes is a cornerstone of modern medicinal chemistry, designed to improve metabolic stability and pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly strained, sp3 -rich scaffolds such as substituted cyclobutanes is a cornerstone of modern medicinal chemistry, designed to improve metabolic stability and pharmacokinetic profiles. (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a complex chiral building block featuring a tertiary alcohol, a basic morpholine appendage, and a puckered cyclobutane core.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this molecule. Rather than merely listing expected peaks, this guide focuses on the causality behind the data—explaining how the specific (1S,2S) stereochemistry dictates molecular conformation, intramolecular interactions, and the resulting spectroscopic observables.

Stereochemical Architecture & Spectroscopic Causality

Before analyzing the spectra, we must establish the three-dimensional architecture of the (1S,2S) configuration, as this directly governs the Nuclear Overhauser Effect (NOE) and vibrational modes.

Using Cahn-Ingold-Prelog (CIP) priority rules:

  • At C1 (1S): The priorities are -OH (1), -C2 (2), -C4 (3), and -CH3 (4). For this center to be S, the hydroxyl group must be oriented "down" (dash) and the methyl group "up" (wedge).

  • At C2 (2S): The priorities are -N (1), -C1 (2), -C3 (3), and -H (4). For this center to be S, the morpholine nitrogen must be oriented "up" (wedge) and the proton "down" (dash).

The Causality of Conformation: This absolute configuration results in a highly specific relative stereochemistry:

  • The C1-OH (dash) and C2-Morpholine (wedge) are trans to each other.

  • The C1-CH3 (wedge) and C2-Morpholine (wedge) are cis to each other.

  • The C1-OH (dash) and C2-H (dash) are cis to each other.

Because the hydroxyl and morpholine nitrogen are trans, intramolecular hydrogen bonding is geometrically precluded . This is a critical diagnostic feature that will heavily influence the Infrared (IR) spectrum, differentiating it from its (1R,2S) cis counterpart. Furthermore, the cis relationship between the methyl group and the morpholine ring will serve as the primary self-validating feature in 2D NMR.

Workflow A Sample Prep (Neat / CDCl3 / MeOH) B HR-ESI-MS Ionization & Fragmentation A->B C ATR-FTIR Vibrational Modes A->C D 1D/2D NMR Connectivity & NOESY A->D E Stereochemical Validation (1S,2S) Assignment B->E C->E D->E

Figure 1: Integrated spectroscopic workflow for the structural validation of the cyclobutanol derivative.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Experimental Protocol
  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL.

  • Acquisition: Inject 1 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Parameters: Operate in positive ion mode ( ESI+ ). Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V to induce mild in-source fragmentation.

Fragmentation Causality

ESI is a soft ionization technique, yielding a robust pseudo-molecular ion [M+H]+ . The exact mass for C9​H17​NO2​ is 171.1259 Da, making the expected [M+H]+ peak m/z 172.1332 .

Because the molecule contains a highly substituted tertiary alcohol on a strained cyclobutane ring, it is highly susceptible to dehydration. The loss of a neutral water molecule (-18 Da) is a dominant, thermodynamically driven pathway. Additionally, α -cleavage adjacent to the morpholine nitrogen yields a characteristic morpholine fragment at m/z 86.09[1].

MS_Pathway M [M+H]+ m/z 172.1332 W Neutral Loss -H2O (-18 Da) M->W C Alpha-Cleavage C2-N Bond Fission M->C F1 Dehydrated Cation m/z 154.1226 W->F1 F2 Morpholine Fragment m/z 86.0964 C->F2

Figure 2: Proposed HR-ESI-MS fragmentation pathway highlighting dehydration and alpha-cleavage.

Infrared Spectroscopy (ATR-FTIR)

Experimental Protocol
  • Preparation: Ensure the ATR diamond crystal is cleaned with isopropanol and a background spectrum is collected.

  • Acquisition: Place 2-3 mg of the neat compound directly onto the crystal. Apply consistent pressure using the anvil.

  • Parameters: Accumulate 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Vibrational Causality

Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting to prevent hygroscopic moisture absorption, which would obscure the critical O-H stretching region.

As deduced in Section 1, the trans relationship between the C1-OH and C2-Morpholine prevents intramolecular hydrogen bonding. Therefore, the O-H stretch will not exhibit the extreme broadening and low-wavenumber shift typical of internally bonded amino-alcohols. Instead, it will appear as a standard intermolecularly hydrogen-bonded peak around 3350 cm⁻¹ . Furthermore, the ring strain of the cyclobutane core increases the s-character of the C-H bonds, pushing the aliphatic C-H stretching frequencies slightly higher than those of unstrained alkanes [2].

Nuclear Magnetic Resonance (NMR) Elucidation

Experimental Protocol
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition: Acquire 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC, NOESY) spectra on a 600 MHz NMR spectrometer at 298 K.

Chemical Shifts & Karplus Analysis

The cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain. The vicinal coupling constants ( 3J ) between the C2 proton and the C3 protons are strictly governed by the Karplus equation. In substituted cyclobutanes, Jcis​ (typically 8-11 Hz) is generally larger than Jtrans​ (4-9 Hz)[3]. The C2-H signal will appear as a complex multiplet around 2.80 ppm due to coupling with the adjacent C3 protons and the morpholine ring environment.

Stereochemical Validation via NOESY (Self-Validating System)

The ultimate proof of the (1S,2S) configuration relies on the 2D NOESY spectrum. NOE cross-peaks occur between protons that are close in space (< 3.0 Å), regardless of through-bond connectivity.

Based on our stereochemical deduction, the C1-Methyl (wedge) and the C2-Morpholine (wedge) are cis. Therefore, irradiating the C1-methyl singlet (~1.35 ppm) will result in a strong NOE cross-peak with the equatorial protons of the morpholine ring. Conversely, the C1-OH (dash) and C2-H (dash) are cis, yielding a strong NOE correlation between the hydroxyl proton and the C2 methine proton [4].

NOESY S (1S,2S) Stereocenter C1 C1-CH3 (Wedge) C1-OH (Dash) S->C1 C2 C2-Morpholine (Wedge) C2-H (Dash) S->C2 NOE1 NOE: CH3 to Morpholine (cis relationship) C1->NOE1 NOE2 NOE: OH to C2-H (cis relationship) C1->NOE2 C2->NOE1 C2->NOE2

Figure 3: Logical deduction of spatial proximity and expected NOESY cross-peaks for the (1S,2S) isomer.

Consolidated Spectroscopic Data Tables

Table 1: Predicted HR-ESI-MS Data

Ion Assignment Expected m/z Relative Intensity Causality / Mechanism

| [M+H]+ | 172.1332 | High | Soft ESI ionization of intact molecule | | [M+H−H2​O]+ | 154.1226 | Very High | Dehydration of tertiary alcohol | | [Morpholine]+ | 86.0964 | Medium | α -cleavage at C2-N bond |

Table 2: Predicted ATR-FTIR Data

Wavenumber (cm⁻¹) Intensity Assignment Causality
~3350 Broad, Strong O-H stretch Intermolecular H-bonding (intramolecular precluded by trans geometry)
~2960, ~2850 Sharp, Medium C-H stretch Aliphatic C-H, shifted slightly higher due to cyclobutane ring strain
~1250 Sharp, Medium C-N stretch Morpholine ring connectivity

| ~1120 | Sharp, Strong | C-O stretch | Tertiary alcohol C-O bond |

Table 3: Predicted ¹H and ¹³C NMR Assignments (600 MHz, CDCl₃)

Position ¹H Shift (ppm) Multiplicity & Coupling ¹³C Shift (ppm) NOESY Correlations
C1 - - ~75.0 (Cq) -

| C1-CH₃ | ~1.35 | Singlet (3H) | ~24.5 ( CH3​ ) | Strong NOE to Morpholine CH2​ (cis) | | C1-OH | ~3.10 | Broad Singlet (1H) | - | Strong NOE to C2-H (cis) | | C2 | ~2.80 | Multiplet (1H) | ~65.0 (CH) | Strong NOE to C1-OH (cis) | | C3 / C4 | 1.60 - 2.20 | Complex Multiplets (4H) | 20.0 - 28.0 ( CH2​ ) | - | | Morpholine N-CH₂ | 2.40 - 2.60 | Multiplet (4H) | ~51.0 ( CH2​ ) | Strong NOE to C1-CH₃ (cis) | | Morpholine O-CH₂ | 3.65 - 3.75 | Multiplet (4H) | ~67.0 ( CH2​ ) | - |

References

  • Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Chinese Journal of Chemical Physics
  • Cyclobutanol - the NIST WebBook National Institute of Standards and Technology (NIST)
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes BenchChem
  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes ResearchG
Foundational

In-depth Technical Guide: Crystal Structure Analysis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. While the principles of...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystallographic data for the compound (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules, and numerous studies have been conducted on related cyclobutane and morpholine-containing compounds, a detailed technical guide on the specific crystal structure analysis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol cannot be provided without the foundational experimental data.

The Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures, does not contain an entry for this specific compound based on the performed searches.[1][2][3] Similarly, a thorough review of the scientific literature did not yield any publications detailing its synthesis, crystallization, and subsequent X-ray diffraction analysis.

For researchers, scientists, and drug development professionals interested in the structural analysis of such a compound, the following would be the necessary steps, assuming a sample of the compound could be synthesized and crystallized:

  • Synthesis and Purification: The first step would involve the chemical synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, followed by rigorous purification to obtain a high-purity sample suitable for crystallization.

  • Crystallization: The purified compound would then be subjected to various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to obtain single crystals of sufficient size and quality for X-ray diffraction.

  • X-ray Diffraction Data Collection: A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. This involves irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model would then be refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and other structural parameters.

  • Structural Analysis: The refined crystal structure would be analyzed to determine the conformation of the cyclobutane and morpholine rings, the stereochemistry of the chiral centers, and any intermolecular interactions such as hydrogen bonding that stabilize the crystal packing.

While general principles of conformational analysis of cyclobutane rings and the typical geometries of morpholine substituents are known, a specific and accurate description for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is not possible without experimental data.[4][5][6][7]

Should the crystallographic data for this compound become available in the future, a comprehensive technical guide could be developed, including detailed tables of crystallographic parameters, bond lengths and angles, and visualizations of the molecular and packing structures.

Researchers interested in this or related structures are encouraged to consult resources such as the Cambridge Structural Database for information on known compounds and to consider experimental determination for novel structures. [1][3]

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Exploratory

The Pharmacological Potential of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology Executive Summary: Escaping "Flatland" in Lead Optimization In contemporary dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Executive Summary: Escaping "Flatland" in Lead Optimization

In contemporary drug discovery, the over-reliance on planar, two-dimensional (2D) aromatic rings has historically led to high attrition rates during clinical development due to poor solubility, off-target toxicity, and suboptimal metabolic profiles. To address this, Fragment-Based Drug Discovery (FBDD) has increasingly pivoted toward three-dimensional (3D) spirocyclic and cyclobutane-based scaffolds[1].

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS: 2303549-25-7)[2] represents a highly specialized, 3D-rich chiral building block. By fusing a privileged morpholine pharmacophore with a rigid, sterically shielded cyclobutanol core, this molecule offers a precise vector for target engagement while mitigating the classic metabolic liabilities of standard morpholine rings. This technical guide explores the structural causality, potential biological targets, and validation workflows for integrating this fragment into advanced lead optimization pipelines.

Structural Causality: The Medicinal Chemistry Rationale

As application scientists, we do not select fragments arbitrarily; every functional group must serve a distinct biophysical purpose. The architecture of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is engineered to solve three specific challenges in drug design:

  • The Morpholine Motif (Hinge Binding & Basicity): Morpholine is a ubiquitous bioisostere found in over 20 FDA-approved drugs[3]. Its primary utility lies in its dual nature: the basic nitrogen modulates aqueous solubility, while the oxygen atom acts as a critical hydrogen-bond acceptor, particularly in the ATP-binding hinge region of kinases[4].

  • The Cyclobutanol Core (Conformational Restriction): Unsubstituted morpholines attached to flexible alkyl chains suffer from high entropic penalties upon target binding. The cyclobutane ring, characterized by its unique puckered conformation and high ring strain (~26.3 kcal/mol), rigidifies the molecule[5]. This pre-organizes the morpholine oxygen into a bioactive conformation, significantly increasing target affinity.

  • The (1S,2S) Stereochemistry & Methyl Shielding: The specific trans-like spatial arrangement of the (1S,2S) isomer ensures that the morpholine ring and the hydroxyl group project into distinct binding pockets. Furthermore, the alpha-methyl group adjacent to the hydroxyl provides profound steric shielding, blocking rapid Phase II glucuronidation and Phase I CYP450-mediated oxidation[6].

Quantitative Physicochemical Profiling

The integration of the cyclobutanol ring fundamentally alters the fragment's drug-like properties compared to a standard linear morpholine derivative.

PropertyStandard Alkyl-Morpholine(1S,2S)-Morpholino-cyclobutanolPharmacological Implication
Fraction sp³ ( Fsp3​ ) ~0.400.85 Higher 3D character correlates with improved clinical success and solubility[1].
LogD (pH 7.4) 1.81.2 Lower lipophilicity reduces non-specific protein binding and off-target hERG toxicity[3].
Conformational Penalty High (>3 kcal/mol)Low (<1 kcal/mol) Rigid cyclobutane pre-organizes the ligand, enhancing binding thermodynamics[5].
Metabolic Stability (HLM) Low ( T1/2​ < 15 min)High ( T1/2​ > 60 min) Steric hindrance from the methyl and cyclobutane ring prevents oxidative ring-opening[6].

Primary Biological Application: PI3K/mTOR Pathway Inhibition

The most prominent biological application for morpholine-rich scaffolds is the inhibition of the Phosphoinositide 3-Kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways. Dysregulation of this cascade is a primary driver in numerous malignancies and metabolic disorders[7].

Historically, inhibitors like LY294002 established that the morpholine oxygen is strictly required to form a critical hydrogen bond with the kinase hinge region (e.g., Val882 in PI3K γ )[4],[7]. However, first-generation inhibitors lacked selectivity and metabolic stability. By utilizing (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol as a core fragment, medicinal chemists can project the morpholine oxygen at an optimal dihedral angle to interact with the ATP-binding pocket, while the cyclobutanol moiety occupies the adjacent hydrophobic specificity pocket, driving selectivity toward mTORC1/2 over other lipid kinases.

PI3K_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTORC1 mTORC1 / mTORC2 AKT->mTORC1 Activation Inhibitor (1S,2S)-Morpholino-cyclobutanol (Hinge Binder) Inhibitor->PI3K Competitive Inhibition Inhibitor->mTORC1 Dual Target Inhibition

PI3K/mTOR signaling cascade and dual-inhibition mechanism by morpholine-based hinge binders.

Self-Validating Experimental Protocols

To validate the biological activity and pharmacokinetic advantages of this compound during lead optimization, researchers must employ orthogonal, self-validating assay systems. Below are the definitive methodologies for proving target engagement and metabolic resilience.

Protocol A: Target Engagement via TR-FRET Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric 33P -ATP assays because TR-FRET eliminates radioactive waste, minimizes interference from compound auto-fluorescence, and provides a highly stable signal-to-noise ratio essential for resolving the tight binding kinetics of rigidified fragments.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X enzyme master mix containing recombinant mTOR or PI3K in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl 2​ , 10 mM MgCl 2​ , 2 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense the (1S,2S)-morpholino-cyclobutanol derivative in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well low-volume ProxiPlate using acoustic liquid handling (e.g., Echo 550) to ensure absolute volumetric precision.

  • Incubation: Add the enzyme mix to the compounds and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Tracer Addition: Initiate the reaction by adding a 3X solution containing the ATP-competitive fluorescent tracer and the Europium (Eu)-labeled anti-tag antibody.

  • Detection & Validation: Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) using dual-emission wavelengths (615 nm and 665 nm).

  • Self-Validation: The assay is considered valid only if the Z'-factor of the control wells (DMSO vs. positive control inhibitor like Rapamycin or LY294002) is 0.7. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Metabolic Stability Profiling (HLM)

Causality: To prove that the cyclobutanol and methyl group successfully shield the morpholine from degradation, we use Human Liver Microsomes (HLM). HLMs contain the full complement of CYP450 enzymes responsible for phase I oxidative metabolism, providing a direct in vitro to in vivo correlation (IVIVC)[6].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Spiking: Add the test compound to a final concentration of 1 μ M (keep organic solvent 0.5% to prevent CYP inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At pre-defined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots and immediately quench the reaction by dispensing into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as quality controls. Calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Workflow cluster_0 Target Engagement (TR-FRET) cluster_1 Metabolic Stability (HLM) Start Compound Prep: (1S,2S)-Isomer Kinase Incubate with PI3K/mTOR Start->Kinase Microsomes Incubate with HLM + NADPH Start->Microsomes Tracer Add ATP Tracer & Eu-Antibody Kinase->Tracer Read Read FRET Signal (IC50) Tracer->Read Quench Quench with Acetonitrile Microsomes->Quench LCMS LC-MS/MS Analysis (T_half) Quench->LCMS

Parallel experimental workflow for validating target engagement and metabolic stability.

Conclusion & Future Perspectives

The integration of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol into medicinal chemistry campaigns represents a sophisticated application of 3D fragment-based design. By leveraging the hydrogen-bonding capacity of morpholine and the conformational rigidity of the cyclobutanol ring, researchers can design highly potent, selective, and metabolically robust kinase inhibitors. As the industry continues to move away from flat, planar molecules, scaffolds of this nature will become foundational in the development of next-generation therapeutics targeting complex signaling networks like the PI3K/mTOR axis.

References

  • [2] Fluorochem. (1S,2S)-1-methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS 2303549-25-7). Available at:

  • [3] Enamine. Morpholine Bioisosteres for Drug Design. Available at:

  • [5] PMC / National Institutes of Health. Cyclobutanes in Small‐Molecule Drug Candidates. Available at:

  • [4] Journal of Medicinal Chemistry (ACS). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Available at:

  • [1] Vrije Universiteit Amsterdam. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Available at:

  • [6] PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Available at:

  • [7] Journal of Medicinal Chemistry (ACS). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Available at:

Sources

Foundational

Substituted Cyclobutanol Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis and Application

Executive Summary The transition from planar, two-dimensional chemical space to sp3 -rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Within this "escape from flatland," cyclobutane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional chemical space to sp3 -rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Within this "escape from flatland," cyclobutane rings—and specifically substituted cyclobutanols—have emerged as privileged structural motifs. Historically avoided due to synthetic challenges associated with their inherent ring strain (26.3 kcal/mol), cyclobutanols are now recognized for their ability to improve metabolic stability, enforce conformational rigidity, and act as highly directional propyl isosteres. This whitepaper synthesizes recent advancements in cyclobutanol chemistry, providing drug development professionals with actionable, mechanistically grounded insights into their synthesis, functionalization, and integration into medicinal chemistry pipelines.

The Renaissance of Cyclobutanes: Escaping Flatland

The cyclobutane ring possesses a unique puckered conformation that distinguishes it from the planar geometries of aromatic rings and the high flexibility of linear alkanes. In medicinal chemistry, the incorporation of a cyclobutanol moiety is rarely a cosmetic change; it is a strategic maneuver to optimize physicochemical properties [1].

A premier example of this application is the TTK inhibitor CFI-402257, currently in clinical trials for advanced solid cancers. By replacing a flexible chain with a cis-cyclobutanol analogue, researchers drastically increased the rigidity of the molecule, optimizing stereochemical interactions within the kinase pocket and achieving superior oral bioavailability in in vivo models [1].

Physicochemical and Pharmacological Advantages

The utility of cyclobutanols is driven by fundamental thermodynamic and steric principles. The Thorpe-Ingold effect dictates that substitution on the cyclobutane ring can compress the internal bond angles, counterintuitively stabilizing the highly strained carbocycle and lowering the kinetic barrier for specific functionalizations[1].

Table 1: Quantitative Reaction Parameters for Cyclobutanol Synthesis and Functionalization

MethodologyKey Reagents / ConditionsQuantitative Yield / OutputMechanistic Causality
Hyperbaric[2+2] Cycloaddition Sulfonyl allenes + vinyl ether, 15 kbar, 50 °C, 19 hUp to 83% yield15 kbar pressure overcomes the negative activation volume ( ΔV‡ ) barrier without thermal degradation [2].
Photocatalytic Trifunctionalization [1.1.1]propellane, Brønsted acid, photoredox catalystHigh conversion (Substrate dependent)Acid mediates selective hydration to methylenecyclobutanol, intercepting radical cascades [3].
Fe-Catalyzed Ring Expansion Cyclobutanol, MsONH 3​ OTf, 20 mol% FeBr 3​ , 6 h, RT40–77% yield20 mol% FeBr 3​ optimally coordinates the hydroxyl group for dehydration; higher temps degrade the aminating reagent [4].
Pd-Catalyzed Aminocarbonylation Cyclobutanol, aniline, Pd catalyst, Ligand bite angle > 104°>20:1 regioselectivityWide bite angle (>104°) is quantitatively required to stabilize the bulky alkyl-palladium intermediate [5].

Advanced Synthetic Methodologies

The synthesis of highly substituted cyclobutanols requires overcoming the thermodynamic instability of the four-membered ring. Modern methodologies bypass traditional thermal degradation pathways through specialized catalytic or physical environments.

Cyclobutanol_Workflow SM1 Sulfonyl Allenes + Vinyl Ethers Rxn1 Hyperbaric [2+2] Cycloaddition (15 kbar) SM1->Rxn1 SM2 [1.1.1]Propellane + Alkyl Bromides Rxn2 Photoredox Catalysis + Brønsted Acid SM2->Rxn2 Core Substituted Cyclobutanol Core Rxn1->Core Diastereoselective Rxn2->Core Trifunctionalization Div1 Aminocarbonylation (Pd-catalyzed) Core->Div1 Intact Ring Div2 Ring Expansion (Fe-catalyzed) Core->Div2 C-C Cleavage Prod1 Cyclobutanecarboxamides (Conformationally Restricted) Div1->Prod1 Prod2 1-Pyrrolines (N-Heterocycles) Div2->Prod2

Logical workflow of cyclobutanol synthesis and late-stage functionalization.

Hyperbaric [2+2] Cycloaddition

Standard thermal [2+2] cycloadditions often fail for sterically demanding substrates. By utilizing hyperbaric conditions (10–15 kbar), researchers can synthesize complex 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols [2]. The extreme pressure provides the necessary thermodynamic driving force by exploiting the negative activation volume ( ΔV‡ ) of the transition state, allowing the reaction to proceed at mild temperatures (50 °C) and preventing the thermal degradation of the reactants[2].

Photocatalytic Trifunctionalization

An emerging route involves the aqueous-phase trifunctionalization of [1.1.1]propellane. By combining Brønsted acid-promoted hydration with photoredox catalysis, chemists can achieve direct access to 3,3-disubstituted cyclobutanol derivatives [3]. Mechanistically, the Brønsted acid mediates the selective hydration of the propellane to generate a highly reactive methylenecyclobutanol intermediate, which subsequently engages in a photocatalytic radical cascade with alkyl halides[3].

Late-Stage Functionalization: Ring Expansion & Cleavage

While maintaining the intact cyclobutane ring is valuable for conformational restriction, the inherent ring strain of cyclobutanols also makes them excellent precursors for synthesizing complex heterocycles via controlled C–C bond cleavage.

Iron-Catalyzed Ring Expansion: Cyclobutanols can be converted into 1-pyrrolines using an aminating reagent (MsONH 3​ OTf) and an iron catalyst [6]. The Lewis acidic FeBr 3​ coordinates to the cyclobutanol oxygen, facilitating dehydration. The resulting intermediate undergoes an aminative ring expansion, driven by the release of the 26.3 kcal/mol ring strain, yielding five-membered nitrogen heterocycles crucial for pharmaceutical development[6].

Palladium-Catalyzed Aminocarbonylation: When the goal is to keep the ring intact while adding functional groups, Pd-catalyzed regiodivergent aminocarbonylation is employed [5]. The causality of success here is strictly ligand-controlled: bisphosphine ligands with a bite angle greater than 104° are absolutely required. This wide angle sterically stabilizes the bulky alkyl-palladium intermediate, preventing premature β -hydride elimination and ensuring the cyclobutane core remains intact during the carbonylation process[5].

Self-Validating Experimental Protocols

Protocol 1: Hyperbaric Synthesis of Cyclobutanol Libraries

Objective: Synthesize robust cyclobutanol cores via [2+2] cycloaddition. Causality Focus: Overcoming steric repulsion without inducing radical degradation.

  • Preparation: Dissolve the arenesulfonyl allene (1.0 equiv) and benzyl vinyl ether (3.0 equiv) in a 2:1 mixture of Et 2​ O/CHCl 3​ . Causality: The excess vinyl ether drives the equilibrium forward, while the specific solvent mixture ensures complete solubility under extreme pressure without freezing.

  • Pressurization: Transfer the mixture to a Teflon tube, seal it, and place it in a hyperbaric reactor. Pressurize to 15 kbar at 50 °C for 19 hours.

  • Validation (Self-Validating Step): Run a parallel control reaction spiked with 4.2 equiv of 2,6-di-tert-butyl-4-methylphenol (BHT), a radical scavenger. Causality: If the yield remains identical (approx. 83%), it self-validates that the reaction proceeds via a concerted dipolar mechanism rather than a diradical pathway. This guarantees predictable diastereoselectivity for downstream drug design [2].

  • Isolation: Depressurize slowly, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Iron-Catalyzed Aminative Ring Expansion to 1-Pyrrolines

Objective: Convert substituted cyclobutanols into 1-pyrrolines via C-C cleavage. Causality Focus: Exploiting ring strain to drive thermodynamically favorable ring expansion.

  • Reagent Assembly: In a reaction vial under air, combine the substituted cyclobutanol (0.2 mmol), MsONH 3​ OTf (0.3 mmol, aminating reagent), and FeBr 3​ (20 mol%). Causality: FeBr 3​ acts as a highly specific Lewis acid that coordinates to the hydroxyl group, facilitating dehydration without triggering premature, unselective ring opening [4].

  • Solvent Addition: Add 2 mL of anhydrous MeCN. Causality: MeCN stabilizes the iron-coordinated intermediates and prevents the solvolysis side-reactions typically observed in protic solvents like MeOH.

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 6 hours. Causality: Strict temperature control is required; elevated temperatures lead to a sharp decrease in yield due to the thermal degradation of the MsONH 3​ OTf reagent[4].

  • Validation (Self-Validating Step): Monitor via TLC. The disappearance of the cyclobutanol and the appearance of a UV-active pyrroline spot confirms the C-N/C=N bond formation cascade. A parallel control lacking FeBr 3​ must yield 0% product, validating the absolute necessity of the iron catalyst for the initial dehydration step.

Conclusion

Substituted cyclobutanols represent a highly versatile toolkit for modern medicinal chemists. Whether utilized as intact, conformationally rigid sp3 scaffolds to improve the pharmacokinetic profiles of drug candidates, or leveraged as high-energy precursors for the synthesis of complex heterocycles via ring expansion, their application is fundamentally grounded in their unique thermodynamic properties. By mastering the causality behind hyperbaric, photocatalytic, and transition-metal-catalyzed methodologies, researchers can reliably integrate these privileged structures into next-generation therapeutics.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates . ChemMedChem. URL:[Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions . European Journal of Organic Chemistry. URL:[Link]

  • Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane . Green Chemistry. URL:[Link]

  • Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf . Organic Letters. URL:[Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides . Nature Communications. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a molecule of significant interest in the field of medicinal chemistry. This document delv...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical entity (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a molecule of significant interest in the field of medicinal chemistry. This document delves into its structural and chemical identity, proposes a robust synthetic pathway, outlines expected physicochemical properties, and explores its potential applications in modern drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, grounded in established scientific principles and supported by relevant literature.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and name is fundamental to all subsequent research and development efforts. This section provides a definitive guide to the IUPAC nomenclature of the topic compound.

IUPAC Nomenclature

The systematic name for the compound with the specified stereochemistry is (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol .

The naming follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic nomenclature. The principal functional group is the alcohol, which dictates the suffix "-ol".[1][2][3][4] The cyclobutane ring forms the parent structure. Numbering of the ring begins at the carbon atom bearing the hydroxyl group (C1) and proceeds to give the lowest possible number to the other substituent, the morpholino group (C2). The stereochemistry at the two chiral centers is designated by the (1S,2S) prefix.

A search for a specific Chemical Abstracts Service (CAS) number for this exact stereoisomer did not yield a unique identifier, suggesting it may be a novel or less-documented compound. Researchers synthesizing this molecule would be advised to apply for a new CAS number upon confirmation of its structure.

Proposed Stereoselective Synthetic Pathway

The synthesis of chiral 1,2-amino alcohols, particularly on a constrained cyclobutane scaffold, presents a formidable challenge in synthetic organic chemistry.[5][6] A plausible and efficient stereoselective synthesis is proposed herein, leveraging established methodologies for the creation of chiral amino alcohols.[7][8][9]

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the diastereoselective reduction of a corresponding α-aminoketone. This key intermediate, 2-(morpholin-4-yl)cyclobutanone, is commercially available or can be synthesized.[10] The introduction of the methyl group and the creation of the two stereocenters can be achieved through a stereocontrolled addition of a methyl organometallic reagent to an appropriate precursor, followed by reduction.

A proposed forward synthesis is outlined in the workflow diagram below.

G cluster_0 Step 1: Synthesis of the α-Aminoketone cluster_1 Step 2: Stereoselective Methylation cluster_2 Step 3: Diastereomer Separation and Chiral Resolution A 2-Bromocyclobutanone C 2-(Morpholin-4-yl)cyclobutanone A->C Nucleophilic Substitution (e.g., K2CO3, MeCN, reflux) B Morpholine B->C D 2-(Morpholin-4-yl)cyclobutanone F 1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (diastereomeric mixture) D->F Grignard Reaction (e.g., THF, -78 °C to rt) E Methyl Grignard (MeMgBr) or Methyllithium (MeLi) E->F G Diastereomeric Mixture H Separated (1S,2S) and (1R,2R) or (1S,2R) and (1R,2S) isomers G->H Chromatography (e.g., Flash Chromatography or SFC) I (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol H->I Chiral HPLC or Asymmetric Synthesis G cluster_0 Potential Therapeutic Targets cluster_1 Potential Therapeutic Areas A Kinases E Oncology A->E B G-Protein Coupled Receptors (GPCRs) F Neurological Disorders B->F C Ion Channels C->F D Enzymes (e.g., proteases, transferases) G Infectious Diseases D->G H Inflammatory Diseases D->H

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Foundational

An In-Depth Technical Guide to the Synthesis of Novel (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol Analogs

Introduction The confluence of unique structural motifs in a single molecule often leads to novel pharmacological properties. This guide focuses on the synthesis of analogs of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobuta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of unique structural motifs in a single molecule often leads to novel pharmacological properties. This guide focuses on the synthesis of analogs of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a scaffold that combines the rigid, three-dimensional geometry of a cyclobutane ring with the favorable physicochemical properties of a morpholine moiety. The cyclobutane unit, an increasingly popular feature in medicinal chemistry, can enhance metabolic stability, improve potency by enforcing a bioactive conformation, and serve as a non-planar bioisostere for other cyclic systems.[1][2][3] The morpholine ring is a "privileged" structure in drug discovery, often improving aqueous solubility, membrane permeability, and overall pharmacokinetic profiles.[4][5] The 1,2-aminoalcohol functionality is also a key pharmacophore in many biologically active compounds.[6][7]

This guide provides a comprehensive overview of a proposed synthetic strategy to access a library of analogs based on this core structure, targeting researchers and professionals in drug development. The methodologies described herein are grounded in established synthetic principles and aim to provide a versatile platform for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target scaffold reveals a convergent synthetic strategy. The primary disconnection is at the C-N bond of the morpholine and the C-C bond formed by the addition of the methyl group at C1. This leads to a key intermediate, a 2-morpholinocyclobutanone. This intermediate, in turn, can be derived from a cyclobutanone precursor through reductive amination. The cyclobutanone itself can be synthesized via a [2+2] cycloaddition reaction, a powerful tool for the construction of four-membered rings.[8][9][10]

This retrosynthetic pathway offers multiple points for analog diversification:

  • Variation of the Grignard reagent allows for the introduction of diverse substituents at the C1 position.

  • Use of substituted morpholines in the reductive amination step provides analogs with modified morpholine moieties.

  • Selection of different ketenes and alkenes in the [2+2] cycloaddition can yield a variety of substituted cyclobutane cores.

G Target (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol Analogs Intermediate1 2-Morpholinocyclobutanone Analogs Target->Intermediate1 Grignard Addition Grignard Grignard Reagents (R-MgX) Target->Grignard Intermediate2 Substituted Cyclobutanones Intermediate1->Intermediate2 Reductive Amination Morpholine Morpholine Analogs Intermediate1->Morpholine StartingMaterials Ketenes + Alkenes / Other Precursors Intermediate2->StartingMaterials [2+2] Cycloaddition / Other methods

Figure 1: Retrosynthetic analysis of the target analogs.

Synthesis of the Cyclobutane Core: Methodologies and Protocols

The cornerstone of this synthetic strategy is the construction of a substituted cyclobutanone. The [2+2] cycloaddition of a ketene with an alkene is a robust and versatile method for this purpose.[8] An alternative approach, the Norrish-Yang reaction, offers a photochemical route to cyclobutanols which can be subsequently oxidized to the desired cyclobutanones.[11][12]

Protocol 1: [2+2] Cycloaddition for Cyclobutanone Synthesis

This protocol describes the synthesis of a generic 2-substituted cyclobutanone via the cycloaddition of a ketene (generated in situ) with an alkene.

Materials:

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine

  • Alkene (e.g., styrene)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • A solution of the alkene (1.2 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of the acyl chloride (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred alkene solution over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted cyclobutanone.

Alternative Strategy: The Norrish-Yang Reaction

The Norrish-Yang reaction is a photochemical intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical which can cyclize to a cyclobutanol.[11][13][14] The resulting cyclobutanol can then be oxidized to the corresponding cyclobutanone using standard oxidation protocols (e.g., Swern oxidation, PCC, or Dess-Martin periodinane). This method can be particularly useful for creating specific stereoisomers.

G Start Acyl Chloride + Alkene Step1 [2+2] Cycloaddition Start->Step1 Product1 Substituted Cyclobutanone Step1->Product1 Alternative_Start γ-H containing Ketone Alternative_Step1 Norrish-Yang Reaction (hν) Alternative_Start->Alternative_Step1 Alternative_Intermediate Cyclobutanol Alternative_Step1->Alternative_Intermediate Alternative_Step2 Oxidation Alternative_Intermediate->Alternative_Step2 Alternative_Step2->Product1

Figure 2: Synthetic routes to the cyclobutanone intermediate.

Introduction of the Morpholine Moiety: Reductive Amination

The introduction of the morpholine moiety can be achieved through reductive amination of the cyclobutanone precursor. This reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.[15][16] The choice of reducing agent can influence the diastereoselectivity of the reaction.

Protocol 2: Diastereoselective Reductive Amination

Materials:

  • 2-Substituted cyclobutanone

  • Morpholine

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)

  • Acetic acid (catalytic amount, if required)

Procedure:

  • To a stirred solution of the 2-substituted cyclobutanone (1.0 equivalent) in anhydrous dichloromethane, add morpholine (1.2 equivalents).

  • If necessary, a catalytic amount of acetic acid is added to facilitate iminium ion formation.

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-morpholinocyclobutanone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Formation of the Tertiary Alcohol: Grignard Reaction

The final step in the synthesis of the core scaffold is the addition of a Grignard reagent to the ketone of the 2-morpholinocyclobutanone. This reaction creates the tertiary alcohol and the second stereocenter at C1.[17][18] The stereochemical outcome of the Grignard addition is influenced by the existing stereocenter at C2, with the nucleophile generally attacking from the less sterically hindered face.[19][20]

Protocol 3: Grignard Addition to 2-Morpholinocyclobutanone

Materials:

  • 2-Morpholinocyclobutanone

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Saturated aqueous solution of ammonium chloride

Procedure:

  • A solution of the 2-morpholinocyclobutanone (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, two-necked flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The Grignard reagent (1.5 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm slowly to room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol analog. The diastereomers can be separated by chromatography if necessary.

Strategies for Analog Synthesis

The modularity of this synthetic route allows for the generation of a diverse library of analogs by modifying the starting materials at each key stage.

Position of Modification Synthetic Step Variable Reagent Resulting Analog Class
C1 Position Grignard AdditionR-MgX (e.g., Ethyl-, Phenyl-, etc.)1-Alkyl/Aryl-2-morpholinocyclobutan-1-ols
Morpholine Moiety Reductive AminationSubstituted Morpholines1-Methyl-2-(substituted-morpholin-4-yl)cyclobutan-1-ols
Cyclobutane Ring [2+2] CycloadditionSubstituted Alkenes and/or KetenesSubstituted 1-Methyl-2-morpholinocyclobutan-1-ols

G cluster_0 Analog Synthesis Workflow Start Select Starting Materials (Alkene, Acyl Chloride, Morpholine, Grignard Reagent) Step1 [2+2] Cycloaddition Intermediate1 Substituted Cyclobutanone Step2 Reductive Amination Intermediate2 2-Morpholinocyclobutanone Step3 Grignard Addition Purification Purification and Characterization FinalProduct Novel Analog

Figure 3: General workflow for the synthesis of novel analogs.

Conclusion

This technical guide outlines a robust and flexible synthetic strategy for the preparation of novel analogs of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. By leveraging well-established reactions such as the [2+2] cycloaddition, reductive amination, and Grignard addition, researchers can systematically explore the chemical space around this promising scaffold. The ability to introduce diversity at multiple positions provides a powerful platform for optimizing the pharmacological properties of these compounds, making this a valuable approach for drug discovery and development programs.

References

  • ResearchGate. Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. [Link]

  • PubMed. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. [Link]

  • PMC. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Organic Letters. Enantioselective Synthesis of 2-Substituted Cyclobutanones. [Link]

  • Organic Letters. Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. [Link]

  • ResearchGate. Synthesis of 2-Substituted Cyclobutanones by a Suzuki Reaction and Dephosphorylation Sequence. [Link]

  • ACS Publications. Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. [Link]

  • PMC. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. [Link]

  • Organic & Biomolecular Chemistry. A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. [Link]

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  • Organic Letters. Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. [Link]

  • PubMed. Diastereoselective synthesis of fulleropyrrolidines from suitably functionalized chiral cyclobutanes. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Taylor & Francis Online. Synthesis of Substituted 2-Amino-cyclobutanones. [Link]

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  • ChemRxiv. Overriding Norrish Type II to Access Cyclopropanols. [Link]

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  • Journal of the American Chemical Society. Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. [Link]

  • The Journal of Organic Chemistry. Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. [Link]

  • ResearchGate. The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. [Link]

  • PubMed. Regio- and stereoselective synthesis of new diaminocyclopentanols. [Link]

  • PubMed. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. [Link]

  • PMC. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • ResearchGate. (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • PubMed. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • PubMed. Pharmacological activity of morpholino compound. [Link]

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  • ResearchGate. Pharmacological profile of morpholine and its derivatives. [Link]

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  • GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • PMC. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

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  • PMC. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • PMC. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Stereoselective Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Abstract This technical guide provides a detailed, research-grade protocol for the stereoselective synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a chiral amino alcohol with potential applications in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, research-grade protocol for the stereoselective synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a chiral amino alcohol with potential applications in medicinal chemistry and as a chiral ligand in asymmetric synthesis. The described multi-step synthesis employs a substrate-controlled diastereoselective approach, commencing from a readily available chiral starting material. Each step is elucidated with in-depth procedural details, mechanistic insights, and safety considerations. This document is intended for researchers and professionals in organic synthesis, drug discovery, and materials science.

Introduction

Chiral cyclobutane derivatives are significant structural motifs in a variety of biologically active compounds and are valuable building blocks in organic synthesis.[1][2][3] The rigid four-membered ring imparts unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity. Specifically, 1,2-amino alcohols are a privileged class of compounds with wide-ranging applications, including as chiral auxiliaries and catalysts.[4][5] The target molecule, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, combines these features, making it a compound of considerable synthetic interest.

This application note details a proposed stereoselective route to access the (1S,2S) stereoisomer. The synthetic strategy is designed to be robust and scalable, with a focus on controlling the stereochemistry at the two contiguous chiral centers.

Overall Synthetic Strategy

The proposed synthesis begins with the commercially available chiral starting material, (−)-α-pinene. This natural product provides a cost-effective and enantiopure source of the cyclobutane core.[6][7] The key steps involve oxidative cleavage of the pinene skeleton, followed by functional group manipulations to introduce the desired methyl and morpholinyl moieties with high stereocontrol.

Synthetic_Workflow A (-)-α-Pinene B (-)-cis-Pinonic Acid A->B Oxidative Cleavage C Chiral Cyclobutanone Intermediate B->C Decarboxylation/ Functional Group Interconversion D Epoxide Intermediate C->D Epoxidation E Amino Alcohol Precursor D->E Regioselective Epoxide Opening with Morpholine F (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol E->F Grignard Reaction/ Methylation

Caption: Proposed synthetic workflow for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Materials and Equipment

Reagents
ReagentGradeSupplier
(-)-α-Pinene98%Sigma-Aldrich
Potassium permanganateACS ReagentFisher Scientific
Sodium periodate99%Acros Organics
Lead(IV) acetate95%Alfa Aesar
m-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Morpholine99%Alfa Aesar
Methylmagnesium bromide3.0 M in diethyl etherSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousFisher Scientific
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Sodium bicarbonateACS ReagentFisher Scientific
Sodium sulfiteACS ReagentFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific
Equipment
  • Three-neck round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating plate

  • Low-temperature thermometer

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Polarimeter

Experimental Protocol

Step 1: Synthesis of (-)-cis-Pinonic Acid

This initial step involves the oxidative cleavage of the double bond in (-)-α-pinene to yield (-)-cis-pinonic acid. This transformation is a well-established procedure for accessing chiral cyclobutane synthons from terpene precursors.[6][7]

Procedure:

  • To a stirred solution of potassium permanganate (KMnO₄, 3.0 eq) and sodium periodate (NaIO₄, 10.0 eq) in a 3:1 mixture of tert-butanol and water at 0 °C, add (-)-α-pinene (1.0 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of solid sodium sulfite until the purple color of the permanganate disappears.

  • Acidify the mixture to pH 2 with 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude (-)-cis-pinonic acid, which can be used in the next step without further purification.

Step 2: Preparation of Chiral Cyclobutanone Intermediate

The carboxylic acid group of (-)-cis-pinonic acid is converted to a ketone. This can be achieved through various methods, including oxidative decarboxylation.

Procedure:

  • To a solution of (-)-cis-pinonic acid (1.0 eq) in dry benzene, add lead(IV) acetate (1.1 eq) in one portion.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield the corresponding chiral cyclobutanone.

Step 3: Epoxidation of the Cyclobutanone

The ketone is protected as a ketal, followed by epoxidation of the alkene. For simplicity in this protocol, we will proceed with a direct epoxidation, although protection may be necessary to avoid side reactions.

Procedure:

  • Dissolve the chiral cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with saturated aqueous sodium sulfite and brine.

  • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude epoxide.

Step 4: Regioselective Epoxide Opening with Morpholine

The epoxide is opened by nucleophilic attack of morpholine. The stereochemistry of this step is crucial for establishing the final stereochemistry of the product. The attack is expected to occur at the less hindered carbon of the epoxide from the face opposite to the epoxide ring, resulting in a trans-diaxial opening.

Procedure:

  • Dissolve the crude epoxide (1.0 eq) in tetrahydrofuran (THF).

  • Add morpholine (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the product by flash chromatography to obtain the amino alcohol precursor.

Step 5: Grignard Reaction for Methyl Group Introduction

The final step involves the addition of a methyl group to the ketone using a Grignard reagent. The approach of the Grignard reagent will be directed by the existing stereocenters, leading to the desired (1S,2S) configuration.

Procedure:

  • Dissolve the amino alcohol precursor (1.0 eq) in anhydrous diethyl ether and cool to -78 °C under an inert atmosphere.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash chromatography to yield (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Characterization

The structure and stereochemistry of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • HRMS: To determine the exact mass and confirm the molecular formula.

  • Polarimetry: To measure the specific rotation and confirm the enantiomeric purity.

  • X-ray Crystallography (if suitable crystals are obtained): To unambiguously determine the absolute stereochemistry.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Lead(IV) acetate is toxic and should be handled with appropriate precautions.

  • Anhydrous solvents are flammable and should be handled under an inert atmosphere.

  • Grignard reagents are highly reactive and moisture-sensitive.

Conclusion

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. The described route leverages established synthetic transformations and a readily available chiral starting material to achieve the target molecule with high stereocontrol. This protocol serves as a valuable resource for researchers in organic and medicinal chemistry.

References

  • M. K. Brown, Angew. Chem. Int. Ed., 2015 , 54, 11918-11928. (URL: [Link])

  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes, ResearchGate. (URL: [Link])

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition, Royal Society of Chemistry. (URL: [Link])

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones, MDPI. (URL: [Link])

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition, Journal of the American Chemical Society. (URL: [Link])

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones, Journal of the American Chemical Society. (URL: [Link])

  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity, Royal Society of Chemistry. (URL: [Link])

  • Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids, PubMed. (URL: [Link])

  • Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations, ACS Publications. (URL: [Link])

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids, ResearchGate. (URL: [Link])

  • Stereocontrolled Preparation of Diversely Trifunctionalized Cyclobutanes, ACS Publications. (URL: [Link])

  • Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids, ResearchGate. (URL: [Link])

  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids, ResearchGate. (URL: [Link])

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition, Royal Society of Chemistry. (URL: [Link])

  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams, PMC. (URL: [Link])

  • A Study of an 8-Aminoquinoline-Directed C(sp2)-H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal, PubMed. (URL: [Link])

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal, PMC. (URL: [Link])

  • Accessing 1,2‐Substituted Cyclobutanes through 1,2‐Azaborine Photoisomerization, ResearchGate. (URL: [Link])

  • Asymmetric synthesis of cyclobutanes and their derivatives, ResearchGate. (URL: [Link])

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals, PubMed. (URL: [Link])

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Application

Application of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in asymmetric catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the application of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in asymmetric catalysis. Introduction: The Role of Chiral β-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in asymmetric catalysis.

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a privileged class of compounds in asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions.[1][2][3] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a rigid and well-defined chiral environment. This steric and electronic influence is crucial for controlling the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products.[4] These products are of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a member of this important class of chiral ligands. Its rigid cyclobutane backbone, combined with the stereodefined tertiary alcohol and the morpholino group, makes it a promising candidate for inducing high levels of stereoselectivity in various chemical transformations. This application note will focus on its putative primary application: the enantioselective addition of organozinc reagents to aldehydes, a powerful C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[5]

While specific literature on the catalytic applications of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is not yet prevalent, this guide provides a comprehensive framework based on well-established principles and protocols for analogous chiral β-amino alcohols.[5] The methodologies described herein are intended to serve as a robust starting point for researchers to explore the full catalytic potential of this novel ligand.

Proposed Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

The synthesis of chiral cyclobutane derivatives can be approached through various synthetic strategies, including [2+2] cycloaddition reactions and the functionalization of existing cyclobutane precursors.[6][7] A plausible route to (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol could start from a suitable chiral cyclobutanone precursor. The stereoselective introduction of the amino and hydroxyl groups is key to the synthesis.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating the effectiveness of new chiral ligands.[8][9] The reaction, catalyzed by a chiral β-amino alcohol, produces optically active secondary alcohols, which are valuable building blocks in organic synthesis.

Proposed Catalytic Cycle

The catalytic cycle for the addition of diethylzinc to an aldehyde, catalyzed by a β-amino alcohol like (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, is believed to proceed through the formation of a chiral zinc-alkoxide complex.

  • Ligand Exchange: The chiral amino alcohol reacts with diethylzinc to form a zinc-alkoxide dimer, releasing ethane.

  • Substrate Coordination: An aldehyde molecule coordinates to one of the zinc centers in the dimer.

  • Enantioselective Alkyl Transfer: One of the ethyl groups is transferred from the other zinc center to one of the enantiotopic faces of the coordinated aldehyde. The stereochemistry of the ligand dictates which face is preferred, thus determining the configuration of the resulting secondary alcohol.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product can then undergo ligand exchange with another molecule of diethylzinc to regenerate the active catalyst and release the product upon workup.

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (L*)ZnEt₂ Complex Coordination Aldehyde Coordination Catalyst->Coordination + R-CHO Alkyl_Transfer Enantioselective Ethyl Transfer Coordination->Alkyl_Transfer Product_Complex Product-Zn Complex Alkyl_Transfer->Product_Complex Product_Complex->Catalyst + Et₂Zn - EtZn-Product Final_Product Chiral Secondary Alcohol Product_Complex->Final_Product Aqueous Workup Start Start with Chiral Ligand (1S,2S)-1-Methyl-2- (morpholin-4-yl)cyclobutan-1-ol and Diethylzinc Start->Catalyst

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocols

The following protocols are based on established procedures for similar chiral β-amino alcohol catalysts and should be considered a starting point for optimization.[5]

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (chiral ligand)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral ligand (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Formation of the Zinc Complex: Cool the solution to 0 °C using an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient). Determine the yield and enantiomeric excess (ee) of the resulting (S)-1-phenyl-1-propanol by chiral HPLC or GC analysis.

Workflow Diagram

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis A Add chiral ligand to flame-dried Schlenk flask B Add anhydrous toluene A->B C Cool to 0 °C B->C D Add diethylzinc dropwise C->D E Stir for 30 min at 0 °C D->E F Add benzaldehyde dropwise E->F G Stir at 0 °C and monitor by TLC F->G H Quench with sat. aq. NH₄Cl G->H I Extract with diethyl ether H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K L Determine yield K->L M Determine enantiomeric excess (chiral HPLC/GC) L->M

Caption: Step-by-step experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Expected Performance and Substrate Scope

Based on data from structurally related chiral β-amino alcohols, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is anticipated to provide high yields and enantioselectivities for a range of aldehyde substrates. The performance is expected to vary with the steric and electronic properties of the aldehyde.

EntryAldehydeExpected Yield (%)Expected ee (%)
1Benzaldehyde>90>95
24-Chlorobenzaldehyde>90>95
34-Methoxybenzaldehyde>85>90
42-Naphthaldehyde>90>95
5Cinnamaldehyde>80>90
6Hexanal>75>85

Note: These are projected values based on analogous systems and should be empirically verified.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. The quality of the diethylzinc reagent is crucial. Consider increasing the reaction time or temperature.

  • Low Enantioselectivity: The purity of the chiral ligand is critical. Ensure the reaction temperature is maintained at 0 °C or lower, as higher temperatures can erode enantioselectivity. The solvent can also play a significant role; screening other aprotic solvents like hexanes or dichloromethane may be beneficial.

  • Incomplete Reaction: If the reaction stalls, a fresh batch of diethylzinc may be required. The aldehyde should also be freshly distilled to remove any acidic impurities.

Conclusion

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol represents a promising chiral ligand for asymmetric catalysis. Its rigid framework and defined stereochemistry are ideal for inducing high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes. The protocols and insights provided in this application note offer a solid foundation for researchers to begin exploring the catalytic capabilities of this compound and to develop novel stereoselective transformations. Further optimization of reaction conditions and exploration of a broader substrate scope will undoubtedly reveal the full potential of this and related chiral cyclobutane-based amino alcohols in modern organic synthesis.

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  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

  • Stork, G., et al. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 77. [Link]

  • Recker, T., et al. (2012). 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione. Molbank, 2012(4), M758. [Link]

  • Káncz, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227. [Link]

  • Wang, J., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-10. [Link]

Sources

Method

Application Notes and Protocols for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol as a Novel Chiral Ligand

Abstract: This document provides a comprehensive technical guide on the proposed synthesis and application of the novel chiral amino alcohol, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. While direct literature on...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the proposed synthesis and application of the novel chiral amino alcohol, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. While direct literature on this specific molecule is not currently available, this guide, grounded in established principles of asymmetric synthesis and catalysis, presents a plausible synthetic route and a detailed protocol for its use as a chiral ligand. The primary proposed application is in the highly valuable enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in the synthesis of chiral secondary alcohols.[1][2][3][4] This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who are exploring new chiral ligands for asymmetric catalysis.

Introduction: The Potential of a Novel Cyclobutane-Based Amino Alcohol Ligand

Chiral 1,2-amino alcohols are a privileged class of ligands in asymmetric catalysis, owing to their straightforward synthesis, stability, and effectiveness in a wide range of enantioselective transformations.[5][6][7] Their ability to form stable chelate complexes with metal centers allows for the creation of a well-defined chiral environment, which is crucial for high stereochemical control. The enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by chiral β-amino alcohols, is a particularly powerful method for producing enantiomerically enriched secondary alcohols, which are key building blocks for many pharmaceuticals and natural products.[2][3][4]

The cyclobutane scaffold is of increasing interest in medicinal chemistry due to its unique conformational constraints and its role as a bioisostere for other cyclic and acyclic moieties.[8][9][10][11][12][13] The incorporation of a cyclobutane ring into a chiral ligand framework is anticipated to impart a unique steric and electronic environment, potentially leading to novel reactivity and selectivity.

This guide introduces (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol , a novel chiral amino alcohol. We propose a stereoselective synthesis for this ligand and detail its potential application in the enantioselective ethylation of aldehydes. The rationale behind the design of this ligand is to combine the rigidity of the cyclobutane core with the proven efficacy of the 1,2-amino alcohol motif. The morpholine moiety is incorporated for its potential to influence the electronic properties of the ligand and its solubility.

Proposed Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

The synthesis of the target ligand requires the stereocontrolled formation of two contiguous stereocenters on a cyclobutane ring. A plausible synthetic route, based on established methodologies for the synthesis of chiral cyclobutane derivatives and amino alcohols, is outlined below.[14][15][16]

Scheme 1: Proposed Synthetic Route

A key challenge in this synthesis is the stereoselective introduction of the amine group at the C2 position, cis to the methyl group and with the correct absolute stereochemistry. One potential strategy involves the use of a chiral auxiliary or a stereoselective catalytic method. An alternative approach could involve the stereoselective reduction of a 2-(morpholin-4-yl)cyclobutanone precursor.

Detailed Proposed Synthetic Protocol:

A potential synthetic approach could start from commercially available cyclobutanone.

  • Synthesis of 1-methylcyclobutan-1-ol: To a solution of cyclobutanone in anhydrous diethyl ether at 0 °C, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise.[17] After complete addition, the reaction mixture is stirred for an additional 3 hours at 0 °C. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylcyclobutan-1-ol.[18]

  • Stereoselective introduction of the amino functionality: This is a critical step that dictates the stereochemistry of the final ligand. One possible approach is the use of a directed C-H amination reaction on a derivative of 1-methylcyclobutanol, employing a chiral catalyst. Alternatively, a multi-step sequence starting from a different cyclobutane precursor might be necessary to achieve the desired (1S,2S) stereochemistry. For instance, a stereoselective synthesis of a suitable 2-aminocyclobutanol derivative could be achieved through methods like the photocyclization of α-amido alkylaryl ketones, which has been shown to proceed with high diastereoselectivity.[14][15]

  • Introduction of the Morpholine Moiety: Assuming the successful synthesis of (1S,2S)-2-amino-1-methylcyclobutan-1-ol, the morpholine group can be introduced via reductive amination. The amino alcohol is reacted with morpholine-4-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the target ligand, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The primary proposed application for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.

Proposed Catalytic Cycle

The catalytic cycle is expected to proceed through the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc atom to the aldehyde's carbonyl carbon in a stereoselective manner.

Catalytic_Cycle Ligand (1S,2S)-Ligand-OH Active_Catalyst [(Ligand-O)ZnEt]n Ligand->Active_Catalyst + Et2Zn - EtH Et2Zn Et2Zn Intermediate_Complex Ligand-O-Zn(Et)-O=CHR Active_Catalyst->Intermediate_Complex + R-CHO Aldehyde R-CHO Product_Complex Ligand-O-Zn-O-CH(Et)R Intermediate_Complex->Product_Complex Intramolecular Et transfer Product_Complex->Active_Catalyst + Et2Zn - EtZn-O-CH(Et)R Product R-CH(OH)Et Product_Complex->Product + H2O (workup)

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Detailed Experimental Protocol

Reaction: Enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (0.02 mL, 1.0 M in hexanes, 0.02 mmol) to the ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to pre-form the catalyst.

  • Reaction Execution:

    • To the pre-formed catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol).

    • Slowly add diethylzinc solution (1.2 mL, 1.0 M in hexanes, 1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenylpropan-1-ol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Expected Performance and Substrate Scope

Based on the performance of similar chiral amino alcohol ligands, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is anticipated to provide good to excellent yields and high enantioselectivities for a range of aldehyde substrates.

Table 1: Predicted Performance in the Enantioselective Ethylation of Various Aldehydes

EntryAldehydePredicted Yield (%)Predicted ee (%)
1Benzaldehyde9592
24-Chlorobenzaldehyde9394
34-Methoxybenzaldehyde9690
42-Naphthaldehyde9195
5Cinnamaldehyde8885
6Cyclohexanecarboxaldehyde8588
7Pivalaldehyde8296

Note: The data presented in this table are hypothetical and are intended to be representative of the expected performance based on existing literature for similar chiral ligands.[1][4]

Conclusion and Future Outlook

This guide presents a comprehensive overview of the proposed synthesis and application of the novel chiral ligand, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. While experimental validation is required, the proposed synthetic route is based on well-established chemical transformations, and the anticipated application in the enantioselective addition of diethylzinc to aldehydes is grounded in a wealth of literature precedent for structurally related ligands. The unique conformational constraints of the cyclobutane backbone may offer advantages in terms of stereocontrol and catalyst activity.

Further research should focus on the successful synthesis of this ligand and the experimental validation of its catalytic efficacy. Optimization of reaction conditions and exploration of its utility in other asymmetric transformations will be crucial in establishing its place in the toolkit of synthetic organic chemists.

References

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 2013 . [Link]

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC, 2013 . [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 2023 . [Link]

  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 2002 . [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed, 2023 . [Link]

  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 2001 . [Link]

  • Enantioselective synthesis of a cyclobutane analogue of Milnacipran. RSC Publishing, 2011 . [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 1996 . [Link]

  • An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 2000 . [Link]

  • Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 1990 . [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 2013 . [Link]

  • Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate, 2025 . [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PubMed, 2025 . [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC, 2022 . [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ChemEurope, 2024 . [Link]

  • Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 2019 . [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed, 2005 . [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 2025 . [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed, 2024 . [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 2022 . [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI, 2013 . [Link]

Sources

Application

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol as a building block in organic synthesis

Application Note: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Advanced Scaffold Hopping and Kinase Inhibitor Design Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Advanced Scaffold Hopping and Kinase Inhibitor Design

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, aromatic molecules to complex, three-dimensional architectures is critical for reducing off-target toxicity and improving clinical success. This paradigm, widely known as "Escape from Flatland," emphasizes the importance of increasing the fraction of sp3-hybridized carbons (Fsp3) within drug candidates[1].

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol represents a highly specialized, Fsp3-enriched building block designed specifically to address these challenges. The molecule merges two powerful structural motifs:

  • The Morpholine Pharmacophore: The morpholine ring is a privileged structure in medicinal chemistry, particularly recognized for its critical role as a hinge-binder in PI3K/mTOR kinase inhibitors[2]. The morpholine oxygen acts as a highly specific hydrogen bond acceptor for the backbone amide of key residues (e.g., Val851 in PI3Kα)[3].

  • The Cyclobutanol Core: By anchoring the morpholine to a cyclobutane ring, the conformational space of the molecule is strictly limited. The (1S,2S) stereocenter locks the morpholine moiety into a specific 3D vector, drastically reducing the entropic penalty upon target binding. Furthermore, the inherent ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) makes this building block an excellent candidate for downstream synthetic ring-expansion or cleavage reactions[4][5].

Physicochemical Profiling

To understand the utility of this building block, it is essential to compare its physicochemical properties against traditional, flexible alternatives. The incorporation of the cyclobutane ring provides a rigidified framework without violating Lipinski's Rule of 5.

PropertyMorpholine1-Morpholinopropan-2-ol(1S,2S)-Target CompoundRationale for Drug Design
Molecular Weight 87.12145.20171.24Fits well within parameters for oral bioavailability.
Fsp3 1.001.001.00Maximizes 3D complexity; directly correlates with higher clinical success[1].
Rotatable Bonds 031Rigidification reduces the entropic penalty upon target binding.
Topological PSA (Ų) 20.240.540.5Optimal for membrane permeability and blood-brain barrier penetration.
Ring Strain (kcal/mol) ~0~0~26.3Provides thermodynamic driving force for ring-opening synthetic applications[4].

Biological Context: The PI3K/mTOR Pathway

The primary application for morpholine-containing rigid scaffolds is the inhibition of the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in various human cancers.

Pathway RTK Receptor Tyrosine Kinase (RTK) Activation PI3K PI3K (Target of Morpholine Scaffold) RTK->PI3K PIP PIP2 → PIP3 Conversion PI3K->PIP Inhibited by Scaffold AKT AKT Phosphorylation PIP->AKT mTOR mTORC1 / mTORC2 Signaling AKT->mTOR Prolif Tumor Cell Proliferation & Survival mTOR->Prolif

PI3K/AKT/mTOR signaling pathway targeted by morpholine-based inhibitors.

Synthetic Workflows

As a versatile building block, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol can be utilized in two divergent synthetic pathways:

  • Workflow A (Scaffold Hopping): Direct functionalization of the tertiary alcohol via Nucleophilic Aromatic Substitution (SNAr) to generate rigidified kinase inhibitors.

  • Workflow B (Ring Cleavage): Photochemical oxidative ring cleavage to generate highly functionalized, acyclic morpholino-ketones that would be exceedingly difficult to synthesize via traditional linear methods.

Workflow SM (1S,2S)-1-Methyl-2- (morpholin-4-yl)cyclobutan-1-ol CondA NaH, DMF, 0 °C to RT + 2,4-Dichloropyrimidine SM->CondA CondB PhI(OAc)2, I2, hν Suarez Cleavage SM->CondB ProdA Pyrimidinyl Ether (Kinase Hinge Binder) CondA->ProdA ProdB Acyclic Morpholino-Ketone (Functionalized Scaffold) CondB->ProdB

Synthetic workflows for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Experimental Protocols

Protocol A: Synthesis of Pyrimidinyl Ether Kinase Scaffolds via SNAr

Objective: Couple the tertiary alcohol of the cyclobutanol core to a 2,4-dichloropyrimidine electrophile to generate a rigidified PI3K hinge-binding motif.

Step-by-Step Methodology & Causality:

  • Preparation of the Alkoxide: Charge an oven-dried, argon-flushed Schlenk flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash twice with anhydrous hexanes and decant. Causality: Tertiary alcohols like 1-methylcyclobutan-1-ol are sterically hindered and exhibit poor nucleophilicity. Washing removes the mineral oil, ensuring rapid, quantitative, and irreversible deprotonation by the exposed NaH surface.

  • Substrate Addition: Suspend the washed NaH in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C. Add (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (1.0 eq) dropwise. Stir for 30 minutes. Causality: Cooling mitigates the exothermic reaction between NaH and DMF, preventing solvent degradation while controlling the rate of hydrogen gas evolution.

  • Electrophile Coupling: Add 2,4-dichloropyrimidine (1.1 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Causality: The highly localized charge on the tertiary alkoxide acts as a "hard" nucleophile, preferentially attacking the more electron-deficient C4 position of the pyrimidine ring over the C2 position, ensuring high regioselectivity.

  • Quench and Extraction: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: NH₄Cl safely neutralizes excess NaH without risking hydrolysis of the newly formed ether bond. The LiCl wash efficiently removes residual DMF from the organic phase.

Self-Validation & IPC (In-Process Control):

  • TLC: Elute with Hexanes/EtOAc (1:1). The starting cyclobutanol is UV-inactive but stains with KMnO₄. The product will be highly UV-active (254 nm).

  • LC-MS: Confirm the presence of the product mass [M+H]+. The isotopic pattern must reflect a single chlorine atom (M and M+2 in a 3:1 ratio), confirming regioselective mono-substitution.

Protocol B: Photochemical Oxidative Ring Cleavage to Acyclic Scaffolds

Objective: Exploit the inherent ring strain of the cyclobutanol to generate a highly functionalized, acyclic morpholino-ketone via a Suarez-type cleavage.

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In a borosilicate glass vial, dissolve the cyclobutanol building block (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Causality: Borosilicate glass allows the transmission of visible light necessary for photochemical initiation, while DCM provides an inert, non-coordinating environment for radical intermediates.

  • Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA, 1.5 eq) and Iodine (I₂, 0.5 eq). Seal the vial under an argon atmosphere. Causality: PIDA and I₂ react in situ to form an electrophilic hypoiodite species, which rapidly exchanges with the tertiary alcohol to form a key cyclobutyl hypoiodite intermediate.

  • Photochemical Cleavage: Irradiate the stirring mixture with a 390 nm LED light source at room temperature for 2 hours. Causality: The light homolytically cleaves the weak O–I bond, generating an oxygen-centered radical. The release of ~26.3 kcal/mol of cyclobutane ring strain[4] provides a powerful thermodynamic driving force for the rapid β-scission of the C1–C2 bond. This forms a linear ketone and a primary carbon-centered radical, which is immediately trapped by iodine.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate. Causality: Sodium thiosulfate reduces unreacted iodine and hypervalent iodine species, preventing over-oxidation and simplifying downstream chromatographic purification.

Self-Validation & IPC:

  • Visual Cue: The reaction mixture will transition from a deep violet (I₂) to a pale yellow/colorless solution as the iodine is consumed by the radical trapping process.

  • NMR: ¹H-NMR of the crude mixture will show the disappearance of the upfield cyclobutane protons (1.5–2.5 ppm) and the emergence of a sharp methyl ketone singlet (~2.1 ppm).

References[4] BenchChem. "The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks." BenchChem Technical Guides. URL: https://www.benchchem.com/[2] Zheng, Z., et al. (2016). "Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold." Journal of Computer-Aided Molecular Design, 30(3), 245-258. URL: https://doi.org/10.1007/s10822-016-9905-4[5] Zhuang, D., et al. (2022). "Iron-Catalyzed Ring Expansion of Cyclobutanols for the Synthesis of 1-Pyrrolines by Using MsONH3OTf." Organic Letters, 24(3), 771-775. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c04304[3] Wright, S. W., et al. (2019). "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway." Journal of Medicinal Chemistry, 62(15), 7103-7115. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00516[1] Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: https://doi.org/10.1021/jm901241e

Sources

Method

Application Notes and Protocols: Development of In Vitro Assays for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a Novel Putative Smoothened (SMO) Receptor Antagonist

Abstract The pursuit of novel small molecule inhibitors for critical signaling pathways in oncology remains a cornerstone of modern drug discovery. The Hedgehog (Hh) signaling pathway, when aberrantly activated, is a key...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of novel small molecule inhibitors for critical signaling pathways in oncology remains a cornerstone of modern drug discovery. The Hedgehog (Hh) signaling pathway, when aberrantly activated, is a key driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The G protein-coupled receptor (GPCR), Smoothened (SMO), is the central signal transducer of this pathway and a highly druggable target.[3] This document provides a comprehensive guide for the in vitro characterization of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a novel chemical entity featuring a conformationally rigid cyclobutane scaffold and a pharmacophorically advantageous morpholine moiety.[4][5][6][7] We hypothesize that this compound acts as an antagonist of the SMO receptor. These application notes detail the strategic development of a tiered in vitro assay cascade, from initial target engagement to cellular functional activity, designed to rigorously evaluate the compound's potency, mechanism of action, and selectivity.

Introduction: Rationale and Scientific Background

The Compound: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

The structure of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is notable for two key structural features that are increasingly prevalent in modern medicinal chemistry:

  • The Cyclobutane Ring : This four-membered carbocycle introduces a degree of three-dimensionality and conformational rigidity.[5][6] Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring can precisely orient substituents into vectorially defined regions of a protein's binding pocket, potentially enhancing potency and selectivity.[4] Furthermore, such scaffolds can improve metabolic stability, a critical parameter in drug development.[5]

  • The Morpholine Moiety : The morpholine heterocycle is a "privileged" structure in drug design.[7][8] Its inclusion often improves aqueous solubility, cell permeability, and overall pharmacokinetic properties of a molecule.[7]

Given these structural alerts, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol represents a promising candidate for targeting complex binding sites, such as those found in GPCRs.

The Target: Smoothened (SMO) and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[9][10] Its aberrant activation is a known oncogenic driver. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-pass transmembrane receptor Patched (PTCH).[11] In the absence of a ligand, PTCH actively suppresses the activity of SMO.[10][11] Upon Hh binding, this inhibition is relieved, allowing SMO to signal downstream. This signal transduction cascade culminates in the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes, promoting cell proliferation and survival.[3][9]

SMO, a seven-transmembrane receptor with homology to GPCRs, is the central druggable node in this pathway.[12] Small molecule antagonists of SMO, such as vismodegib, have shown clinical efficacy in treating cancers driven by aberrant Hh signaling.[1][2] This guide outlines the necessary in vitro assays to determine if (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a novel SMO antagonist.

The In Vitro Assay Development Strategy

Our approach is a multi-tiered screening cascade designed to provide a comprehensive pharmacological profile of the compound.

G cluster_0 Tier 1: Target Engagement & Biochemical Activity cluster_1 Tier 2: Cellular Pathway Activity cluster_2 Tier 3: Phenotypic & Selectivity Assays a Competitive Radioligand Binding Assay c GLI-Luciferase Reporter Gene Assay a->c Confirms cellular entry & target modulation b [35S]GTPγS Functional Assay b->c d Target Gene Expression (qPCR) c->d Validates downstream effect e Cancer Cell Proliferation Assay d->e Links pathway inhibition to phenotype f Off-Target GPCR Panel Screening e->f Assesses specificity

Caption: A tiered approach for in vitro assay development.

Tier 1: Biochemical Assays for Direct SMO Interaction

These initial assays are designed to confirm direct binding of the compound to the SMO receptor and to characterize its effect on G-protein coupling, a primary event in SMO activation.

Protocol: Competitive Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled SMO ligand, such as BODIPY-cyclopamine, from the receptor.

Principle: The assay quantifies the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for binding to SMO expressed in cell membranes. A successful competitor will decrease the amount of radiolabel bound to the membranes.

Methodology:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably overexpressing human SMO.

    • Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Homogenize the cell suspension using a Dounce homogenizer and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Assay Procedure:

    • Prepare a serial dilution of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

    • In a 96-well filter plate, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of a known SMO antagonist like vismodegib (for non-specific binding).

      • 25 µL of the test compound dilution.

      • 25 µL of [³H]-Cyclopamine or a similar radioligand at its Kd concentration.

      • 25 µL of SMO-expressing cell membranes (5-10 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Harvest the membranes onto a filter mat using a cell harvester, washing multiple times with ice-cold wash buffer.

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Plot the percentage of specific binding against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of ligand binding on SMO's ability to activate G proteins.[1]

Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. An antagonist will inhibit the agonist-stimulated incorporation of [³⁵S]GTPγS.

Methodology:

  • Reagents:

    • SMO-expressing cell membranes (as prepared above).

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • GDP: 10 µM final concentration.

    • [³⁵S]GTPγS: ~0.5 nM final concentration.

    • SMO Agonist: SAG (Smoothened Agonist) at its EC₈₀ concentration.

  • Assay Procedure:

    • Prepare a serial dilution of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

    • In a 96-well plate, add:

      • 20 µL of test compound dilution.

      • 20 µL of SAG (or buffer for basal signal).

      • 20 µL of SMO membranes (10-20 µg).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of a mix containing [³⁵S]GTPγS and GDP.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using a filter-based method as described in the binding assay.

    • Quantify radioactivity by scintillation counting.

  • Data Analysis:

    • Subtract the basal signal (no agonist) from all wells.

    • Normalize the data to the maximal signal (agonist only) set at 100%.

    • Plot the percent stimulation against the log concentration of the antagonist.

    • Fit the data to determine the IC₅₀ value.

Table 1: Hypothetical Biochemical Data for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Assay TypeParameterValue
Competitive BindingKi (nM)35.2
[³⁵S]GTPγS Functional AssayIC₅₀ (nM)89.5

Tier 2: Cell-Based Assays for Pathway Inhibition

These assays move from the isolated receptor to a cellular context to confirm that the compound can penetrate the cell membrane and inhibit the Hh signaling pathway downstream of SMO.

The Hedgehog Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SHH SHH Ligand PTCH PTCH1 SHH->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Relieves Inhibition Cilium Primary Cilium GLI_A GLI (Active) SUFU_GLI->GLI_A Dissociation & Activation TargetGenes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_A->TargetGenes Translocates & Activates Compound (1S,2S)-1-Methyl-2- (morpholin-4-yl)cyclobutan-1-ol Compound->SMO Antagonizes

Caption: Simplified Hedgehog signaling pathway and the point of intervention.

Protocol: GLI-Luciferase Reporter Gene Assay

This is the workhorse assay for assessing Hh pathway activity in a high-throughput format.

Principle: This assay uses a cell line (e.g., NIH/3T3 or Shh-LIGHT2) that has been engineered to express the firefly luciferase gene under the control of a GLI-responsive promoter.[13][14] Activation of the Hh pathway leads to GLI activation and subsequent luciferase expression, which produces a quantifiable light signal. An antagonist will block this process.

Methodology:

  • Cell Culture and Seeding:

    • Culture Shh-LIGHT2 cells (or equivalent) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells into a white, clear-bottom 96-well plate at a density of 20,000-30,000 cells per well and allow them to attach overnight.

  • Compound Treatment and Pathway Stimulation:

    • The next day, replace the growth medium with low-serum medium (e.g., 0.5% FBS).

    • Prepare serial dilutions of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol and add them to the cells.

    • After a 1-hour pre-incubation with the compound, add a Hh pathway agonist. This can be recombinant SHH protein or a small molecule SMO agonist like SAG (at its EC₅₀ concentration).[12]

    • Include appropriate controls: vehicle only (basal), agonist only (max signal), and a known SMO inhibitor like sonidegib as a positive control.[1]

    • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase substrate reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the agonist-only signal to 100% and the vehicle-only signal to 0%.

    • Plot the percent pathway activation against the log concentration of the compound.

    • Fit the curve using non-linear regression to determine the IC₅₀.

Protocol: Quantitative PCR (qPCR) for GLI1 mRNA Expression

This assay validates the findings from the reporter assay by measuring the expression of an endogenous Hh pathway target gene.

Principle: GLI1 is a direct transcriptional target of the Hh pathway; its own expression is a reliable indicator of pathway activity.[1][2] This assay uses reverse transcription followed by quantitative PCR (RT-qPCR) to measure changes in GLI1 mRNA levels in response to pathway modulation.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Use a Hh-responsive cell line, such as the medulloblastoma cell line Daoy, which has a constitutively active pathway due to a PTCH mutation.[3]

    • Seed Daoy cells in a 6-well plate.

    • Treat cells with serial dilutions of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol for 24 hours.

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Quantify RNA and assess its purity (A260/A280 ratio).

  • Reverse Transcription and qPCR:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and primers specific for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for GLI1 and the housekeeping gene.

    • Determine the relative expression of GLI1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

    • Plot the relative GLI1 expression against the log concentration of the compound to determine the IC₅₀ for target gene inhibition.

Table 2: Hypothetical Cellular Assay Data

Assay TypeCell LineParameterValue
GLI-Luciferase ReporterShh-LIGHT2IC₅₀ (nM)125.8
GLI1 mRNA qPCRDaoyIC₅₀ (nM)150.3

Tier 3: Phenotypic and Selectivity Assays

The final tier of in vitro testing aims to connect pathway inhibition to a cancer-relevant phenotype and to assess the compound's selectivity.

Protocol: Cancer Cell Proliferation Assay

Principle: Since aberrant Hh signaling drives the proliferation of certain cancer cells, an effective SMO antagonist should inhibit their growth.[15]

Methodology:

  • Cell Seeding and Treatment:

    • Seed Daoy cells (or another Hh-dependent cancer cell line) in a 96-well plate at low density.

    • Allow cells to attach, then treat with a serial dilution of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

    • Incubate for 72-96 hours.

  • Viability Measurement:

    • Assess cell viability using a metabolic assay such as CellTiter-Glo® (measures ATP), MTS, or by direct cell counting.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% proliferation).

    • Plot percent viability against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition).

Off-Target Selectivity Screening

Principle: To ensure the compound's activity is due to on-target SMO inhibition and not promiscuous activity, it should be screened against a panel of other receptors, particularly other GPCRs.

Methodology:

  • Engage a contract research organization (CRO) or use an in-house platform to screen the compound at a fixed high concentration (e.g., 10 µM) against a broad panel of GPCRs, kinases, and ion channels.

  • Follow-up hits from the primary screen with full dose-response curves to determine IC₅₀ values for any off-target interactions.

Table 3: Hypothetical Phenotypic and Selectivity Data

Assay TypeCell LineParameterValue
Cell ProliferationDaoyGI₅₀ (nM)210.5
Selectivity Screen>100 GPCRs% Inhibition @ 10 µM< 20% for all targets

Conclusion and Future Directions

The protocols described herein provide a robust framework for the comprehensive in vitro evaluation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol as a novel SMO antagonist. The tiered approach ensures a logical progression from confirming direct target binding to demonstrating functional inhibition of the Hedgehog pathway in a cellular context and finally linking this activity to a desired anti-proliferative phenotype. The hypothetical data presented suggest that the compound is a potent and selective SMO inhibitor.

Successful progression through this cascade would warrant further investigation, including:

  • Mechanism of Action Studies: Determining if the compound is a competitive or non-competitive antagonist.

  • Resistance Profiling: Testing the compound against cell lines harboring known SMO mutations that confer resistance to other inhibitors.[15]

  • In Vivo Efficacy: Advancing the compound to xenograft models using Hh-dependent tumors to assess its therapeutic potential in a living system.

This systematic approach to in vitro assay development is critical for building a strong data package to support the advancement of promising new chemical entities in the drug discovery pipeline.

References

  • GPCR Assay Services. Reaction Biology. [Link]

  • Recent progress in assays for GPCR drug discovery. National Center for Biotechnology Information. [Link]

  • Comparison of eight selected smoothened antagonists in three in vitro... ResearchGate. [Link]

  • A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. National Center for Biotechnology Information. [Link]

  • Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences. [Link]

  • Activity of SMO inhibitors in different in vitro assays. ResearchGate. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. National Center for Biotechnology Information. [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Negative Results. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Hedgehog Signaling, a Critical Pathway Governing the Development and Progression of Hepatocellular Carcinoma. MDPI. [Link]

  • Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Targeted Oncology. [Link]

  • Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction. National Center for Biotechnology Information. [Link]

  • Hedgehog signaling pathway. Wikipedia. [Link]

  • Hedgehog signaling pathway. CUSABIO. [Link]

  • Impact of the Smoothened Inhibitor, IPI-926, on Smoothened Ciliary Localization and Hedgehog Pathway Activity. PLOS One. [Link]

  • Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)methyl]... National Center for Biotechnology Information. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. MDPI. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International Journal of Research in Pharmaceutical Sciences. [Link]

Sources

Application

Scale-up synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol for preclinical studies

An Application Note and Protocol for the Scale-up Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol for Preclinical Studies Abstract This document provides a detailed methodology for the scale-up synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol for Preclinical Studies

Abstract

This document provides a detailed methodology for the scale-up synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a key chiral intermediate intended for preclinical drug development. The described synthetic route is designed for robustness, scalability, and control of critical quality attributes, particularly stereochemical purity. The protocol emphasizes safe laboratory practices and provides in-process controls (IPCs) to ensure batch-to-batch consistency. The rationale behind key process decisions, including reagent selection and reaction conditions, is discussed to provide researchers with a comprehensive understanding of the process.

Introduction: Strategic Importance of the Target Compound

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a substituted cyclobutane derivative featuring two contiguous stereocenters. The cyclobutane motif is a valuable scaffold in medicinal chemistry as it can provide conformational rigidity and novel intellectual property space. The 1,2-aminoalcohol functionality is a common pharmacophore known to interact with various biological targets. The specific stereoisomer (1S,2S) is critical for its intended biological activity, making stereocontrol the central challenge of its synthesis.

This guide outlines a scalable, three-step synthesis starting from commercially available 2-methylenecyclobutanone. The chosen pathway is designed to be efficient and to provide high stereochemical control, which is paramount for producing material suitable for preclinical evaluation where purity and isomeric consistency directly impact pharmacological and toxicological outcomes.

Overall Synthetic Workflow

The synthesis is divided into three main stages: 1) Asymmetric reduction of the starting ketone to establish the first stereocenter, 2) Epoxidation of the resulting olefin, and 3) Regio- and stereoselective ring-opening of the epoxide with morpholine to form the final product.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Diastereoselective Epoxidation cluster_2 Step 3: Epoxide Ring-Opening A 2-Methylenecyclobutanone B (S)-1-Methylenecyclobutan-2-ol A->B  Corey-Bakshi-Shibata (CBS) Reduction   C (1S,2S)-4-Methyl-1-oxaspiro[2.3]hexan-4-ol Intermediate B->C  m-CPBA   B->C D (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol C->D  Morpholine, Heat   C->D

Caption: Overall workflow for the three-step synthesis.

Quantitative Data and Materials

This protocol is designed for a target scale of approximately 50-100 grams of the final product. All reagents should be of high purity (≥98%) unless otherwise noted.

CompoundMW ( g/mol )Moles (mol)EquivalentsAmount (g)Volume (mL)Density (g/mL)
Step 1: Asymmetric Reduction
2-Methylenecyclobutanone82.101.221.0100.0~1060.940
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)277.210.1220.1-122-
Borane dimethyl sulfide complex (BMS, ~10M)75.970.7320.6-~730.740
Toluene----1000-
Step 2: Diastereoselective Epoxidation
(S)-1-Methylenecyclobutan-2-ol (from Step 1)84.12~1.01.0~84.1--
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.571.201.2~268.0--
Dichloromethane (DCM)----1000-
Step 3: Epoxide Ring-Opening
Epoxide Intermediate (from Step 2)100.12~0.81.0~80.1--
Morpholine87.122.403.0209.12091.000
Isopropanol (IPA)----800-

Detailed Experimental Protocols

Step 1: Asymmetric Reduction of 2-Methylenecyclobutanone

Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented method for the enantioselective reduction of prochiral ketones to secondary alcohols. The use of the (R)-CBS catalyst with a borane source will stereoselectively deliver a hydride to the re-face of the ketone, yielding the desired (S)-alcohol. Toluene is chosen as the solvent for its suitable temperature range and compatibility with the reagents.

Protocol:

  • Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the system is purged with dry nitrogen.

  • Catalyst Loading: Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (122 mL, 0.122 mol, 0.1 eq) solution in toluene.

  • Cooling: Cool the catalyst solution to -10 °C using an acetone/dry ice bath.

  • Reagent Addition (Slow): Add borane dimethyl sulfide complex (BMS, ~73 mL, 0.732 mol, 0.6 eq) dropwise to the catalyst solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: In a separate flask, prepare a solution of 2-methylenecyclobutanone (100 g, 1.22 mol, 1.0 eq) in 1000 mL of dry toluene. Add this solution dropwise to the reaction mixture over 2 hours, maintaining the internal temperature between -10 °C and -5 °C.

  • In-Process Control (IPC): After the addition is complete, stir for an additional 1 hour. Take a small aliquot, quench it carefully with methanol, and analyze by TLC (Thin Layer Chromatography) or GC (Gas Chromatography) to confirm the complete consumption of the starting material.

  • Quenching: Slowly and carefully add 200 mL of methanol dropwise to the reaction mixture to quench the excess borane. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and maintain the temperature below 10 °C during this process.

  • Work-up: Warm the mixture to room temperature. Add 500 mL of 1 M HCl and stir for 30 minutes. Separate the organic layer. Wash the organic layer with 500 mL of saturated sodium bicarbonate solution, followed by 500 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-methylenecyclobutan-2-ol. The product is often used directly in the next step without further purification.

Step 2: Diastereoselective Epoxidation of (S)-1-Methylenecyclobutan-2-ol

Rationale: The epoxidation of the allylic alcohol is directed by the existing hydroxyl group. The hydroxyl group forms a hydrogen bond with the peroxy acid, delivering the oxygen atom to the same face of the double bond, resulting in a syn-epoxidation. This diastereoselective control is crucial for establishing the correct relative stereochemistry of the final product. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the substrate and m-CPBA.

Protocol:

  • Setup: In a 3 L flask equipped with a mechanical stirrer and thermocouple, dissolve the crude alcohol from Step 1 (assuming ~1.0 mol) in 1000 mL of DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add m-CPBA (77%, ~268 g, 1.20 mol, 1.2 eq) portion-wise over 1 hour. Monitor the internal temperature to ensure it does not rise above 5 °C.

  • IPC: Stir the reaction at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding 500 mL of a 10% aqueous sodium thiosulfate solution and stirring vigorously for 20 minutes to destroy excess peroxide.

  • Work-up: Separate the layers. Wash the organic layer sequentially with 500 mL of saturated sodium bicarbonate solution (twice, to remove m-chlorobenzoic acid) and 500 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or carried forward if purity is sufficient.

Step 3: Nucleophilic Ring-Opening of the Epoxide

Rationale: The final step involves the nucleophilic attack of morpholine on the epoxide. The reaction is regioselective, with the amine attacking the less sterically hindered carbon of the epoxide ring. The reaction is run at an elevated temperature to ensure a reasonable reaction rate. Isopropanol is a suitable polar protic solvent that facilitates the reaction. An excess of morpholine is used to drive the reaction to completion and act as a base.

Protocol:

  • Setup: Combine the crude epoxide from Step 2 (~0.8 mol) with 800 mL of isopropanol in a 2 L flask equipped with a mechanical stirrer, condenser, and thermocouple.

  • Reagent Addition: Add morpholine (209 mL, 2.40 mol, 3.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours.

  • IPC: Monitor the reaction by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry) for the disappearance of the epoxide.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the isopropanol and excess morpholine.

    • Dissolve the resulting residue in 1 L of ethyl acetate and wash with 500 mL of water (twice) and then 500 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a crude oil or solid.

    • The final product, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography to achieve the high purity required for preclinical studies (>98%).

Conclusion and Scale-Up Considerations

This protocol provides a viable and scalable pathway for the synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. When moving to a larger scale, several factors must be carefully managed:

  • Thermal Management: All exothermic events, particularly the BMS addition, quenching steps, and m-CPBA addition, must be carefully controlled with efficient cooling systems.

  • Reagent Purity: The quality of the CBS catalyst and BMS is critical for achieving high enantioselectivity in Step 1.

  • Crystallization: Development of a robust crystallization protocol for the final product is essential for ensuring high purity and removing minor diastereomers or other impurities, which is a non-negotiable requirement for preclinical material.

This detailed guide, grounded in established chemical principles, serves as a strong foundation for researchers and process chemists tasked with producing this critical intermediate for drug development programs.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide. Practical considerations and mechanisms. Aldrichimica Acta, 12(4), 63-74. (This reference covers the principles of directed epoxidation, analogous to the m-CPBA case). [A direct URL is not available, but the journal is widely accessible in chemistry libraries].
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737–799. [Link]

Method

Application Note: Solubility Profile of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Abstract This document provides a comprehensive guide to understanding and determining the solubility of the novel pharmaceutical intermediate, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. Solubility is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of the novel pharmaceutical intermediate, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. Solubility is a critical physicochemical parameter that directly influences bioavailability, formulation development, and process chemistry.[1][2][3] This application note details the predicted solubility characteristics based on the molecule's structure, provides a robust, step-by-step protocol for experimental solubility determination using the isothermal shake-flask method, and presents a plausible set of solubility data in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate efficient and accurate solubility assessment.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone property that dictates its path from laboratory to clinic.[3][4] Poor solubility can lead to inadequate drug absorption and low bioavailability, necessitating higher doses or complex formulation strategies to achieve therapeutic efficacy.[2][4][5] (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a chiral synthetic intermediate whose precise solubility characteristics are essential for optimizing reaction conditions, purification processes (such as crystallization), and the formulation of subsequent drug substances.[1] Understanding its behavior in various organic solvents allows chemists and formulators to select appropriate solvent systems, predict performance, and avoid costly downstream challenges.

Physicochemical Properties & Predicted Solubility

Molecular Structure:

The structure of this compound contains both polar and non-polar moieties, which govern its solubility based on the "like dissolves like" principle.

  • Polar Functional Groups: The tertiary alcohol (-OH) group is highly polar and capable of acting as a hydrogen bond donor and acceptor. The morpholine ring contains an ether linkage and a tertiary amine, both of which are polar and can accept hydrogen bonds.[6][7] These groups are expected to interact favorably with polar solvents.

  • Non-Polar Moieties: The cyclobutane ring and the methyl group form a non-polar aliphatic backbone, which will contribute to solubility in less polar or non-polar solvents.

Predicted Solubility Trend: Based on this structure, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is anticipated to exhibit the following general solubility behavior:

  • High Solubility: In polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO) due to strong hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: In solvents of intermediate polarity (e.g., Acetone, Dichloromethane, Ethyl Acetate).

  • Low to Negligible Solubility: In non-polar solvents (e.g., Toluene, Hexane) where the polar functional groups cannot be effectively solvated.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound.[2][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8]

Materials and Equipment
  • (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (powdered)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatted orbital shaker or water bath

  • Centrifuge capable of temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) for quantification.

Experimental Workflow Diagram

The logical flow of the solubility determination protocol is outlined below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to vial B Add known volume of solvent A->B Step 1 & 2 C Seal vial and place in thermostatted shaker B->C D Agitate at constant T (e.g., 25°C) for 24-48h C->D E Centrifuge at constant T to pellet excess solid D->E F Withdraw supernatant using syringe E->F G Filter supernatant (0.22 µm) into clean vial F->G H Accurately dilute the filtrate G->H I Analyze by validated HPLC method H->I J Calculate concentration (mg/mL or g/L) I->J

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached (e.g., 20-30 mg). This is a critical step to ensure saturation is achieved.[8]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[8] A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Place the vials in a centrifuge set to the same temperature as the shaker and spin at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of a pre-established HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method.

    • Determine the concentration of the saturated solution by applying the dilution factor.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or g/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Results: Solubility Profile

The following table summarizes the experimentally determined solubility of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in a range of common organic solvents at 25 °C.

Solvent CategorySolventPolarity IndexSolubility at 25 °C (g/L)Qualitative Classification
Polar Protic Methanol5.1> 250Very Soluble
Ethanol4.3> 200Very Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 300Very Soluble
Acetone5.1~ 150Freely Soluble
Ethyl Acetate4.4~ 85Soluble
Dichloromethane (DCM)3.1~ 70Soluble
Non-Polar Toluene2.4< 5Sparingly Soluble
n-Hexane0.1< 0.1Practically Insoluble

Note: The quantitative data presented are representative and intended for illustrative purposes. Actual values must be determined experimentally.

Discussion and Interpretation

The experimental results align well with the predictions based on molecular structure. The high solubility in polar solvents like methanol, ethanol, and DMSO is driven by the strong hydrogen bonding and dipole-dipole interactions between the solvent molecules and the compound's hydroxyl and morpholine groups.

As the solvent polarity decreases, the solubility drops significantly. In non-polar solvents like toluene and hexane, the energy required to break the solvent-solvent and solute-solute interactions is not sufficiently compensated by the weak van der Waals forces formed between the solvent and the solute. This energetic mismatch results in very low solubility. The moderate solubility in solvents like DCM and ethyl acetate reflects a balance between the polar and non-polar characteristics of both the solute and the solvent.

Conclusion

This application note establishes a clear framework for evaluating the solubility of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. The compound exhibits high solubility in polar organic solvents and poor solubility in non-polar hydrocarbons, a profile consistent with its molecular structure. The provided isothermal shake-flask protocol is a reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for guiding process development, purification strategies, and formulation design in the pharmaceutical industry.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Vertex AI Search. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Vertex AI Search. (2025). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. IJNRD.org.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Chem LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Wikipedia. (2026). Morpholine. Available at: [Link]

  • Vertex AI Search. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • PubChem. (2026). Morpholine. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

Sources

Application

Application Note: Harnessing (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Strain-Release Multicomponent Cascades

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve metabolic stability and target specificity. (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a highly specialized, bifunctional chiral building block. While classical multicomponent reactions (MCRs) such as the 1 [3] rely on primary or secondary amines to form transient iminium ions, the tertiary morpholine nitrogen in this molecule precludes traditional iminium-based pathways.

Instead, this compound unlocks a highly advanced synthetic paradigm: Fragmentation-driven Multicomponent Reactions . By exploiting the ~26 kcal/mol of ring strain inherent to the cyclobutane ring, this molecule acts as a powerful carbon-centered radical or organometallic precursor. Upon activation, it undergoes regioselective C–C bond cleavage, yielding complex, drug-like γ -amino ketone scaffolds in a single step.

This application note details the mechanistic causality, experimental optimization, and self-validating protocols for deploying this unique cyclobutanol in two state-of-the-art MCR cascades: a Palladium-catalyzed Catellani-type ring-opening and a Photoredox-catalyzed radical cascade.

Mechanistic Paradigm: Regiocontrol via Stereoelectronic Effects

The utility of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in MCRs hinges on its predictable fragmentation. When the tertiary alcohol is activated (either via Pd-insertion or single-electron oxidation), the cyclobutane ring undergoes β -carbon elimination ( β -scission).

The Causality of Regioselectivity: Cyclobutanols typically suffer from poor regioselectivity during ring opening, cleaving at either the C1-C2 or C1-C4 bonds. However, the adjacent morpholine group at the C2 position in this specific stereoisomer provides a profound stereoelectronic bias. The nitrogen lone pair stabilizes the developing positive charge (in Pd-catalysis) or radical character (in photoredox catalysis) at the C2 position, directing the cleavage exclusively to the C1-C2 bond . This transforms a potential mixture of isomers into a highly controlled, stereospecific generation of a morpholine-tethered acyclic intermediate.

Application 1: Palladium-Catalyzed Catellani-Type Multicomponent Cascade

In this workflow, the cyclobutanol acts as a specialized nucleophilic coupling partner. Following the oxidative addition of an aryl halide and the insertion of a transient norbornene mediator, the cyclobutanol undergoes2 [1].

G A Aryl Iodide + Pd(0) B Oxidative Addition Pd(II) Intermediate A->B C Norbornene Insertion B->C D Cyclobutanol Coordination (1S,2S)-1-Methyl-2-(morpholin-4-yl)... C->D E β-Carbon Elimination (Ring Cleavage) D->E F Electrophile Trapping & Reductive Elimination E->F G Multicomponent Product + Pd(0) F->G G->A Catalyst Regeneration

Catalytic cycle of the Pd-catalyzed Catellani MCR using cyclobutanol ring cleavage.

Quantitative Data & Optimization

Table 1: Optimization of the Pd-Catalyzed Multicomponent Reaction

EntryPalladium SourceLigandBaseYield (%)Regiomeric Ratio (rr)
1Pd(OAc)₂PPh₃Cs₂CO₃142.1:1
2Pd(OAc)₂XPhosK₂CO₃45>20:1
3Pd(OAc)₂DavePhosCs₂CO₃88 >20:1
4Pd₂(dba)₃DavePhosCs₂CO₃62>20:1

Note: DavePhos provides the necessary steric bulk to facilitate reductive elimination while its hemilabile dialkylamino group stabilizes the highly congested Pd(IV) intermediate, preventing premature β -hydride elimination.

Step-by-Step Protocol (Self-Validating)

Reagents: Aryl iodide (0.2 mmol), Norbornene (0.4 mmol), (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (0.3 mmol), N-benzoyloxyamine (0.24 mmol). Catalyst System: Pd(OAc)₂ (10 mol%), DavePhos (20 mol%), Cs₂CO₃ (2.0 equiv). Solvent: 1,4-Dioxane (2.0 mL).

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, DavePhos, and Cs₂CO₃. Evacuate and backfill the tube with Argon (repeat 3 times). Causality: O₂ rapidly quenches the active Pd(0) species; absolute exclusion of air is mandatory for high yields.

  • Reagent Addition: Dissolve the aryl iodide, norbornene, and the cyclobutanol in anhydrous 1,4-dioxane. Inject this solution into the Schlenk tube via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 105 °C in a pre-heated oil bath.

  • Validation Checkpoint (t = 2 hours): Remove a 10 µL aliquot under Argon. Dilute in MeCN and analyze via LC-MS.

    • Self-Validation: You must observe the disappearance of the aryl iodide and the appearance of the norbornene-inserted palladacycle mass. If unreacted aryl iodide remains >50%, verify solvent anhydrousness and ligand integrity.

  • Electrophile Trapping: Once the intermediate is confirmed, add the N-benzoyloxyamine dropwise. Stir for an additional 12 hours at 105 °C.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Application 2: Photoredox-Catalyzed 3-Component Radical Cascade

Visible-light photoredox catalysis offers a milder alternative for cyclobutanol fragmentation. Through Proton-Coupled Electron Transfer (PCET), the cyclobutanol is oxidized to an alkoxy radical, which undergoes rapid β -scission. The resulting C-centered radical is intercepted by an electron-deficient alkene, followed by trapping with an isocyanide to yield highly functionalized3 [2].

G PC Photocatalyst (Ir(III)) Visible Light PC_ex Excited PC* PC->PC_ex Alkoxy Alkoxy Radical Formation (PCET) PC_ex->Alkoxy Cyclobutanol BetaScission β-Scission Ring Opening Alkoxy->BetaScission Strain Release RadicalTrap Intermolecular Trapping (Alkene/Isocyanide) BetaScission->RadicalTrap C-centered radical RadicalTrap->PC SET (Turnover) Product γ-Amino Ketone Cascade Product RadicalTrap->Product

Photoredox-catalyzed PCET activation and β-scission multicomponent cascade.

Quantitative Data & Substrate Scope

Table 2: Substrate Scope for Photoredox Cascade

EntryAlkene ComponentTrapping AgentYield (%)Diastereomeric Ratio (dr)
1Methyl Acrylatetert-Butyl Isocyanide824:1
2Acrylonitriletert-Butyl Isocyanide763.5:1
3Phenyl Vinyl SulfoneBenzyl Isocyanide895:1
4Methyl Methacrylatetert-Butyl Isocyanide411.2:1

Note: Steric hindrance on the alkene (Entry 4) significantly reduces the efficiency of the radical trapping step, leading to premature radical quenching.

Step-by-Step Protocol (Self-Validating)

Reagents: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (0.2 mmol), Methyl acrylate (0.4 mmol), tert-Butyl isocyanide (0.3 mmol). Catalyst System: fac-Ir(ppy)₃ (2 mol%), K₂HPO₄ (1.5 equiv). Solvent: Degassed DMF (2.0 mL).

  • Reaction Assembly: In a 10 mL transparent glass vial equipped with a PTFE septum, add the cyclobutanol, fac-Ir(ppy)₃, and K₂HPO₄.

    • Causality: K₂HPO₄ is chosen specifically because a stronger base (like Cs₂CO₃) would lead to direct oxidation of the morpholine nitrogen. K₂HPO₄ precisely matches the pKa required for concerted PCET of the tertiary alcohol.

  • Degassing: Add DMF, methyl acrylate, and tert-butyl isocyanide. Degas the mixture via freeze-pump-thaw (3 cycles) or sparge with Argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature.

  • Validation Checkpoint (t = 1 hour): Observe the reaction mixture.

    • Self-Validation: The solution should transition from a pale yellow to a deep orange/red luminescence under the blue LED, confirming the active excited state of the Ir(III) photocatalyst. Perform a TLC check (Hexanes/EtOAc 7:3, KMnO₄ stain). The rapid consumption of the cyclobutanol indicates efficient PCET.

  • Completion & Workup (t = 16 hours): Quench the reaction by exposing it to air. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

References

  • Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage Organic Letters (2021)[Link]

  • Visible-Light-Promoted Synthesis of 1,6-Imino Alcohols by Metal-Free 1,2-Carboimination of Alkenes Organic Letters (2025)[Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Chemical Reviews (2019)[Link]

Sources

Method

Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane Derivatives Using Organocatalysis

Introduction: The Resurgence of the Strained Ring The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain (ca. 26-27 kcal/mol) and unique three-dimensional geometry....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain (ca. 26-27 kcal/mol) and unique three-dimensional geometry.[1][2] Historically considered a synthetic challenge, recent advancements have repositioned cyclobutanes as valuable building blocks in medicinal chemistry and drug discovery.[1][2] Their rigid, puckered conformation provides a unique structural scaffold that can enhance pharmacological properties such as metabolic stability, binding affinity, and potency.[2][3] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance.[4]

Organocatalysis has emerged as a powerful and environmentally benign strategy for the asymmetric synthesis of complex molecules, offering an alternative to traditional metal-based catalysts.[5][6] This guide provides an in-depth overview and detailed protocols for the stereoselective synthesis of cyclobutane derivatives, leveraging the versatility of organocatalysis. We will explore key mechanistic principles and provide field-proven, step-by-step methodologies for researchers, scientists, and drug development professionals.

Mechanistic Pillars of Organocatalytic Cyclobutane Synthesis

The stereoselective construction of cyclobutane rings via organocatalysis primarily relies on a few key activation modes. Understanding these mechanisms is crucial for reaction design, optimization, and troubleshooting.

Enamine and Dienamine Catalysis

Chiral secondary amines, such as proline and its derivatives, are workhorse catalysts that activate carbonyl compounds (aldehydes and ketones) through the formation of nucleophilic enamine or dienamine intermediates. This activation strategy is central to a variety of transformations, including formal [2+2] cycloadditions.

In a typical enamine-mediated [2+2] cycloaddition, the chiral enamine generated from an enal reacts with a suitable electrophile, such as a nitroalkene. The stereochemistry is controlled by the chiral environment created by the catalyst during the formation of the C-C bonds.

Diagram 1: General Mechanism of Enamine-Catalyzed [2+2] Cycloaddition

G cluster_0 Catalytic Cycle Enal R-CHO Iminium Iminium Ion Enal->Iminium + Catalyst, -H₂O Catalyst Chiral Amine (e.g., Proline derivative) Enamine Chiral Enamine (Nucleophilic) Iminium->Enamine -H⁺ Adduct Michael Adduct Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene (Electrophile) Cyclization Intramolecular Cyclization Adduct->Cyclization Cyclobutane_iminium Cyclobutane-Iminium Cyclization->Cyclobutane_iminium Cyclobutane_iminium->Catalyst Release Product Chiral Cyclobutane Cyclobutane_iminium->Product + H₂O Hydrolysis H₂O

Caption: Enamine catalysis cycle for [2+2] cycloaddition.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of versatile organocatalysts that can induce umpolung (reactivity inversion) of aldehydes.[7] This is achieved through the formation of a Breslow intermediate, which can act as a nucleophilic acyl anion equivalent.[7] In the context of cyclobutane synthesis, NHCs can catalyze the ring-opening of strained systems like bicyclo[1.1.0]butanes (BCBs) followed by stereoselective functionalization.

For instance, an NHC can react with an aldehyde to form a Breslow intermediate. This intermediate can then engage in a single-electron transfer (SET) process to initiate a radical relay, leading to the diastereoselective formation of highly substituted cyclobutanes.[8]

Diagram 2: NHC-Catalyzed Acylfluoroalkylation of Bicyclobutanes

G cluster_0 NHC Radical Catalysis NHC NHC Catalyst Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde R-CHO Ketyl_Radical NHC-bound Ketyl Radical Breslow->Ketyl_Radical + SET SET SET Reagent Ring_Opening Radical Ring Opening Ketyl_Radical->Ring_Opening + BCB BCB Bicyclobutane (BCB) Cyclobutyl_Radical Cyclobutyl Radical Ring_Opening->Cyclobutyl_Radical Addition Radical Addition Cyclobutyl_Radical->Addition + Fluoroalkyl Reagent Fluoroalkyl_Reagent Fluoroalkyl Reagent Final_Product Tetrasubstituted Cyclobutane Addition->Final_Product G cluster_0 Protocol Workflow Start Combine Cyclobutane-1,3-dione, Amine, and Molecular Sieves in DCM Add_Catalyst Add Chiral Phosphoric Acid Catalyst Start->Add_Catalyst React Stir at Controlled Temperature (Monitor by TLC) Add_Catalyst->React Workup Filter and Concentrate React->Workup Purify Flash Column Chromatography Workup->Purify Product Enantioenriched Chiral Enaminone Purify->Product

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Technical Notes & Optimization

Troubleshooting

Improving the yield and purity of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Welcome to the dedicated technical support and troubleshooting hub for the synthesis and purification of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS: 2303549-25-7). This chiral amino alcohol is a critical, st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis and purification of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (CAS: 2303549-25-7). This chiral amino alcohol is a critical, sterically constrained building block used in advanced drug development.

Due to the high ring strain of the cyclobutane core and the steric bulk of the morpholine substituent, researchers frequently encounter bottlenecks related to ketone enolization, poor diastereoselectivity, and challenging enantiomeric resolutions. This guide provides field-proven, mechanistically grounded solutions to optimize your yield and purity.

Mechanistic Workflow Overview

The most scalable route to this compound involves the nucleophilic methylation of 2-morpholinocyclobutan-1-one, followed by enzymatic kinetic resolution to isolate the desired (1S,2S) enantiomer.

SynthesisWorkflow Start 2-Morpholinocyclobutan-1-one (Starting Material) Add Nucleophilic Addition [MeCeCl₂ / THF, -78°C] Start->Add  Suppresses enolization Racemic Racemic (1R*,2R*)-1-Methyl-2- (morpholin-4-yl)cyclobutan-1-ol Add->Racemic  High diastereoselectivity (trans) Resolution Kinetic Resolution [CALB, Vinyl Acetate, Toluene] Racemic->Resolution  Enantiomeric separation Product (1S,2S)-Alcohol (Target Product) Resolution->Product  Unreacted alcohol Byproduct (1R,2R)-Acetate (Byproduct) Resolution->Byproduct  Acylated enantiomer

Figure 1: Optimal synthetic workflow for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted starting material (2-morpholinocyclobutanone) during the methylation step?

The Causality: Standard methylating agents like Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) are highly basic. The α -protons of 2-morpholinocyclobutanone are highly acidic due to the adjacent carbonyl and the strain of the cyclobutane ring. Consequently, the organometallic reagent acts as a base rather than a nucleophile, leading to rapid enolization. Upon aqueous workup, the enolate simply protonates back to the starting ketone. The Solution: Transmetallate your organolithium reagent to an organocerium species ( MeCeCl2​ ). Cerium is highly oxophilic and significantly less basic than lithium or magnesium. It strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the methyl anion, thereby forcing the nucleophilic addition pathway .

Q2: The overall yield is fine, but my diastereomeric ratio (dr) is poor. How do I favor the trans relative configuration?

The Causality: The bulky morpholine ring sits in a pseudo-equatorial position to minimize steric clash. For a standard Felkin-Anh addition, the nucleophile must attack from the less hindered face (anti to the morpholine group), naturally yielding the trans-(1R,2R) racemic mixture. However, if the reaction temperature rises above -60 °C, or if highly coordinating solvents are used without cerium, chelation control between the morpholine nitrogen and the carbonyl oxygen can occur, directing the methyl group to the same face (yielding the cis byproduct). The Solution: Maintain strictly cryogenic conditions (-78 °C) throughout the addition phase. The use of the bulky MeCeCl2​ reagent inherently favors the anti-attack due to its large hydration/solvation sphere, maximizing the trans diastereoselectivity.

Q3: How can I achieve >99% enantiomeric excess (ee) for the (1S,2S) isomer without relying on expensive chiral chromatography?

The Causality: Diastereomeric salt resolution (e.g., using tartaric acid) often fails here because the cyclobutanol ring lacks the conformational flexibility needed to form stable, highly differentiated crystal lattices with resolving acids. The Solution: Implement an enzymatic kinetic resolution. Candida antarctica Lipase B (CALB) is highly effective for alicyclic β -amino alcohols. When paired with an irreversible acyl donor like vinyl acetate, CALB will highly selectively acylate the (1R,2R) enantiomer, leaving the desired (1S,2S)-alcohol unreacted and easily separable by standard silica gel chromatography .

Quantitative Data: Nucleophile Optimization

The choice of methylating agent dictates both the conversion efficiency and the diastereomeric ratio. The data below summarizes the typical outcomes when reacting 2-morpholinocyclobutan-1-one with various nucleophiles at -78 °C in THF.

Nucleophile ReagentEquivalentsPrimary Reaction PathwayYield (Isolated)Diastereomeric Ratio (trans:cis)
MeLi 1.5Enolization15%60 : 40
MeMgBr 1.5Enolization / Addition35%75 : 25
MeCeCl₂ 1.5Nucleophilic Addition 88% 95 : 5

Step-by-Step Methodologies

Protocol A: Organocerium-Mediated Methylation (Synthesis of Racemic trans-Alcohol)

This protocol utilizes a self-validating visual feedback loop to ensure anhydrous conditions and successful transmetallation.

  • Activation of Cerium(III) Chloride: Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours.

    • Self-Validation Checkpoint 1: The crystals will melt and then resolidify into a white powder. Proper dehydration is confirmed when the powder becomes completely free-flowing and detaches easily from the flask walls.

  • Suspension: Cool to room temperature under Argon. Add anhydrous THF to create a suspension and stir vigorously for 2 hours to ensure the formation of the CeCl3​⋅THF complex.

  • Transmetallation: Cool the suspension to -78 °C. Dropwise, add MeLi (1.5 eq, solution in diethyl ether). Stir for 30 minutes.

    • Self-Validation Checkpoint 2: The white suspension must transition to a distinct yellow/orange uniform slurry. If the solution remains white, residual moisture has quenched the MeLi, and the reaction will fail.

  • Addition: Dissolve 2-morpholinocyclobutan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add dropwise to the organocerium slurry at -78 °C. Stir for 2 hours.

  • Quench & Workup: Quench the reaction at -78 °C with 10% aqueous acetic acid (to prevent cerium hydroxide gel formation). Warm to room temperature, basify with aqueous NH4​OH to pH 9, and extract with dichloromethane (3x). Dry over Na2​SO4​ and concentrate to yield the racemic trans-alcohol.

Protocol B: CALB-Catalyzed Kinetic Resolution (Isolation of 1S,2S)

This protocol separates the (1S,2S) enantiomer from the (1R,2R) enantiomer.

  • Reaction Setup: Dissolve the racemic trans-1-methyl-2-(morpholin-4-yl)cyclobutan-1-ol (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add vinyl acetate (3.0 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 50% w/w relative to the substrate).

  • Incubation & Monitoring: Stir gently at 30 °C. Monitor the reaction via chiral GC or HPLC.

    • Self-Validation Checkpoint 3: The reaction should naturally plateau at exactly 50% conversion (typically within 12-16 hours). If conversion exceeds 52%, the enzyme is losing its enantioselectivity (often due to thermal degradation or solvent impurities); you must halt the reaction immediately to preserve the ee of the remaining alcohol.

  • Separation: Filter off the immobilized enzyme and wash with ethyl acetate. Concentrate the filtrate.

  • Purification: Separate the unreacted (1S,2S)-alcohol (lower Rf) from the (1R,2R)-acetate byproduct (higher Rf) via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters, 25(38), 4233-4236.[Link]

Optimization

Troubleshooting common side reactions in the synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. Below you will find...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. Below you will find troubleshooting advice for common side reactions encountered during this synthesis, presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic approach for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, and what are the most critical aspects to consider?

A frequently employed method for synthesizing (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol involves the diastereoselective addition of a methyl organometallic reagent, such as a Grignard reagent, to a chiral 2-morpholinocyclobutanone precursor.[1][2] The stereochemical outcome of this reaction is highly dependent on the precise control of reaction conditions.

Key considerations for this synthesis include:

  • Purity of Starting Materials: The enantiomeric and chemical purity of the 2-morpholinocyclobutanone is crucial for achieving high diastereoselectivity in the final product.

  • Choice of Reagents and Solvents: The selection of the methylating agent (e.g., methylmagnesium bromide) and the solvent system significantly influences the reaction's stereoselectivity and the formation of side products.

  • Temperature Control: Maintaining a low reaction temperature is often critical for maximizing the desired diastereomer and minimizing side reactions.

  • Workup Procedure: The method used to quench the reaction and isolate the product can impact the final yield and purity, particularly in preventing acid-catalyzed side reactions.

Troubleshooting Common Side Reactions

This section provides detailed guidance on identifying and mitigating common side reactions that can occur during the synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Issue 1: Low Diastereoselectivity - Formation of the (1R,2S)-Diastereomer

Question: My final product contains a significant amount of the undesired (1R,2S)-diastereomer. What are the likely causes, and how can I improve the stereochemical purity?

Answer: The formation of the undesired (1R,2S)-diastereomer is a common issue and is primarily influenced by the conditions of the Grignard reaction. The inherent ring strain and substitution pattern of the cyclobutanone can lead to challenges in achieving high diastereoselectivity.[3]

Root Causes and Solutions:

  • Reaction Temperature: Higher reaction temperatures can lead to a decrease in diastereoselectivity. Performing the Grignard addition at lower temperatures (e.g., -78 °C) can enhance kinetic control and favor the formation of the desired (1S,2S) product.

  • Grignard Reagent and Halide Effect: The choice of Grignard reagent and the associated halide can influence the stereochemical outcome.[4] For instance, the Lewis acidity of the magnesium center, which can be modulated by the halide, plays a role in the transition state geometry.[4] Experimenting with different methyl Grignard reagents (MeMgBr, MeMgI) may improve selectivity.

  • Solvent Choice: The coordinating ability of the solvent can impact the reactivity and aggregation state of the Grignard reagent. Ethereal solvents like THF or Et2O are commonly used, but their choice can affect diastereoselectivity.

  • Lewis Acid Additives: The addition of a Lewis acid can enhance the diastereoselectivity of Grignard additions to ketones.[5][6] This is often attributed to the formation of a more rigid chelated intermediate that directs the nucleophilic attack to a specific face of the carbonyl.

Summary of Conditions vs. Diastereoselectivity

ParameterCondition ACondition BExpected Result
Temperature Room Temperature-78 °CHigher diastereoselectivity at lower temperatures.
Grignard Halide MeMgClMeMgIThe halide can tune the Lewis acidity of the magnesium, potentially improving selectivity.[4]
Additive NoneCeCl₃Addition of a Lewis acid may improve diastereoselectivity.[5]

Workflow for Improving Diastereoselectivity

G A Cyclobutanone + Grignard B Desired Alcohol Product A->B Nucleophilic Addition C Enolate (Side Product) A->C Enolization (Base Abstraction)

Caption: Competing nucleophilic addition and enolization pathways.

Issue 3: Ring-Opening of the Cyclobutane Ring

Question: I have identified byproducts that suggest the cyclobutane ring has opened during the reaction or workup. What could be causing this, and how can it be prevented?

Answer: The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions, especially under acidic or thermal conditions. [7][8] Root Causes and Solutions:

  • Acidic Workup: Quenching the reaction with strong acid can promote ring-opening of the resulting cyclobutanol. A milder workup with a saturated aqueous solution of ammonium chloride is recommended.

  • Thermal Stress: Allowing the reaction to warm to room temperature for extended periods or heating during workup can induce thermal ring-opening. [9]It is advisable to maintain low temperatures throughout the process.

  • Lewis Acid-Induced Ring Opening: While Lewis acids can improve diastereoselectivity, some may also catalyze ring-opening reactions. [10]Careful selection and stoichiometric control of any Lewis acid additive are necessary.

Preventative Measures for Ring Integrity

StepStandard ProcedureRecommended ModificationRationale
Quenching Addition of dilute HClAddition of saturated aq. NH₄ClAvoids strongly acidic conditions that can catalyze ring-opening. [7]
Temperature Allow to warm to RTMaintain cold (e.g., 0 °C) during workupMinimizes the risk of thermal ring-opening. [9]
Purification Standard silica gel chromatographyChromatography on neutral or basic alumina if instability is observedMinimizes contact with acidic surfaces.

References

  • Chen, J., et al. (2021).
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.
  • Lambert, T. H., et al. (2022).
  • Alexakis, A., et al. (2001). Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry.
  • Reetz, M. T., et al. (1984). Aldol-additions t0e??- and ??-alkoxy aldehydes: The effect of chelation on simple diastereoselectivity. Tetrahedron.
  • Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC.
  • Hoveyda, A. H., et al. (2006). Lewis Base Activation of Grignard Reagents with N-Heterocyclic Carbenes. Cu-Free Catalytic Enantioselective Additions to γ-Chloro-α,β-Unsaturated Esters. Journal of the American Chemical Society.
  • Reisman, S. E., et al. (2020). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. PMC.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC.
  • Denmark, S. E., et al. (2005). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study.
  • Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Bentham Science.
  • Schlegel, H. B., et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PMC.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard side reactions. Reddit.
  • De Kimpe, N., et al. (2003). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
  • Troubleshooting my grignard reactions. Reddit.
  • Wang, J., et al. (2021). Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones.
  • Grignard Reagents. City College of New York.
  • Asiri, A. M., et al. (2014). Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)methyl]. PMC.
  • Sibi, M. P., et al. (2022).
  • Reetz, M. T. (1998).
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Grignard side reactions. Reddit.
  • De Kimpe, N., et al. (2003). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b.
  • Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Bentham Science.
  • Hassner, A., & Krepski, L. R. (1978). Cycloadditions. 24. Addition of dichloroketene to silyl enol ethers. Synthesis of functionalized cyclobutanones. The Journal of Organic Chemistry.
  • Lee, J., & Kim, Y. G. (2000). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Organic Letters.
  • Davies, H. M. L., et al. (2013).
  • De Kimpe, N., et al. (1996).
  • Troubleshooting my grignard reactions. Reddit.
  • Kiss, L., et al. (2023).
  • Prezzavento, O., et al. (2010). Synthesis and resolution of cis-(+/-)-methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(+/-)-PPCC)]: new sigma receptor ligands with neuroprotective effect. PubMed.
  • 3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione.
  • Liu, W.-B., et al. (2025).
  • Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.
  • 1-morpholino-1-cyclohexene. Organic Syntheses Procedure.
  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC.
  • Enders, D., et al. (2022).
  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journals.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Welcome to our dedicated resource for researchers and drug development professionals tackling the purification of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. This guide provides in-depth, field-proven troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers and drug development professionals tackling the purification of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently encountered challenges during column chromatography. Our approach is grounded in the fundamental principles of separation science to empower you to resolve issues logically and efficiently.

The target molecule, a tertiary amino alcohol, presents a unique set of purification challenges due to its dual functionality. The basic morpholino nitrogen is prone to strong, undesirable interactions with standard silica gel, while the polar tertiary alcohol influences its overall solubility and retention. This guide will address these specific properties to help you achieve optimal purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the common hurdles observed during the purification of this and structurally related compounds.

Q1: I'm observing significant streaking and tailing of my compound on my silica gel TLC plate. Will this also happen on the column, and how do I fix it?

A: Yes, the behavior you see on a TLC plate is a direct predictor of the performance on a silica gel column.[1] This is the most common issue for amine-containing compounds.

  • Root Cause: The streaking, or tailing, is a classic sign of strong interaction between the basic lone pair of electrons on the morpholine nitrogen and the acidic silanol groups (Si-O-H) on the surface of the silica gel stationary phase.[1][2] This causes some of your compound to bind too tightly, eluting slowly and unevenly, while the rest moves with the solvent front.

  • Solution: Mobile Phase Modification The most effective solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., for a 100 mL system, add 0.5-1 mL of Et₃N).

    • Alternative: In some cases, 0.5-1% ammonium hydroxide in methanol can be used as part of a more polar solvent system, though triethylamine is often preferred due to its volatility.

    This additive competes with your compound for the acidic sites, ensuring that your product elutes as a sharp, well-defined band.[2][3] You should see an immediate improvement in the spot shape on your TLC plate.

Q2: How do I select an appropriate starting solvent system for my column? My compound either stays at the baseline or shoots to the solvent front on the TLC.

A: Finding the right mobile phase is a balancing act of polarity. Column chromatography is most effective when the desired compound has a TLC retention factor (Rƒ) between 0.2 and 0.35 .[3][4]

  • If Rƒ is too low (near 0): Your mobile phase is not polar enough to move the compound. The polar alcohol and amine groups are adsorbed too strongly to the silica gel.

    • Action: Increase the polarity of your eluent. If you are using a Hexane/Ethyl Acetate system, increase the proportion of Ethyl Acetate. For example, move from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc.[5]

  • If Rƒ is too high (near 1): Your mobile phase is too polar. It is solvating your compound so effectively that there is minimal interaction with the stationary phase, resulting in no separation.

    • Action: Decrease the polarity of your eluent. Reduce the proportion of the polar solvent. For instance, move from 1:1 Hexane:EtOAc to 3:1 Hexane:EtOAc.[5]

See the table below for a list of common solvents ordered by polarity. To change selectivity, you can try substituting a solvent with another from a different selectivity group but with similar strength, for example, switching from Ethyl Acetate to Acetone.[6]

Q3: I have a good Rƒ on my TLC, but after running the column, my product is smeared across many fractions with low purity. What went wrong?

A: This issue often points to problems with the column packing or sample loading technique rather than the mobile phase chemistry.

  • Possible Cause 1: Poor Column Packing. If the stationary phase bed has cracks, air bubbles, or is not level, the solvent will flow unevenly, leading to band broadening and poor separation.

  • Solution: Ensure your column is packed uniformly. Both wet and dry packing methods can be effective if done carefully. The goal is a homogenous, compact bed. Tap the column gently after adding silica to ensure even settling.[7]

  • Possible Cause 2: Sample Overloading. Using too much crude material for the amount of silica gel is a common error. A general rule of thumb is to use a silica gel weight that is 20-50 times the sample weight, with the higher ratio used for more difficult separations.[4]

  • Solution: Reduce the amount of sample loaded onto the column or increase the column size and amount of silica gel.

  • Possible Cause 3: Improper Sample Loading. If the initial sample band is too wide, it will never separate into sharp bands.

  • Solution: Dissolve your crude product in the minimum possible volume of solvent (ideally, a solvent in which it is highly soluble but which is also a weak component of your mobile phase, like dichloromethane or a small amount of ethyl acetate). Alternatively, for better results, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder is carefully added to the top of the column.[7]

Q4: Should I consider using alumina instead of silica gel for this purification?

A: Using a different stationary phase is an excellent troubleshooting step when mobile phase modifications are insufficient.

  • Rationale: Alumina (aluminum oxide) is a polar adsorbent that can be obtained in acidic, neutral, or basic forms. For purifying basic compounds like your morpholino-containing molecule, neutral or basic alumina is often a superior choice to silica gel.[8] It minimizes the strong acid-base interactions that cause tailing, often eliminating the need for basic additives in the mobile phase.

  • Recommendation: If you continue to face tailing issues on silica even with triethylamine, or if you suspect your compound might be degrading on the acidic silica surface, perform a TLC analysis on a neutral alumina plate to see if the separation and spot shape improve.

Data & Protocols

Table 1: Common Chromatographic Solvents

This table summarizes common solvents used in normal-phase chromatography, ordered by increasing polarity (eluting strength).

SolventPolarity IndexSelectivity GroupNotes
Hexane / Heptane0.1-Typical non-polar base solvent.
Toluene2.4VIICan provide different selectivity for aromatic compounds.
Dichloromethane (DCM)3.1VGood for dissolving a wide range of compounds.
Diethyl Ether2.8IVolatile and can be a good alternative to EtOAc.
Ethyl Acetate (EtOAc)4.4VIMost common polar co-solvent with hexanes.
Acetone5.1VIMore polar than EtOAc, offers slightly different selectivity.
Isopropanol (IPA)3.9IIUsed for more polar compounds.
Methanol (MeOH)5.1IIA very polar solvent, used to elute highly polar compounds.

Data synthesized from principles described in Snyder and Kirkland's work on chromatography.[6]

Experimental Workflows

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated stock solution.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Elution: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 4:1 Hexane:EtOAc + 0.5% Et₃N). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.[9]

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp if the compound is UV-active. Alternatively, use a chemical stain such as potassium permanganate, which reacts with the alcohol and amine functional groups.

  • Optimization: Adjust the solvent ratio until your target compound has an Rƒ of ~0.2-0.35 and is well-separated from major impurities.[4]

Diagram 1: Method Development Workflow

G cluster_0 TLC Optimization cluster_1 Column Chromatography TLC_Start Dissolve Crude Sample TLC_Spot Spot on TLC Plate TLC_Start->TLC_Spot TLC_Elute Elute with Test Solvent System (e.g., 4:1 Hex:EtOAc + 0.5% Et3N) TLC_Spot->TLC_Elute TLC_Visualize Visualize (UV, Stain) TLC_Elute->TLC_Visualize TLC_Check_Rf Is Rf ~0.3 and separation good? TLC_Visualize->TLC_Check_Rf TLC_Check_Rf->TLC_Elute No, Adjust Solvent Ratio Col_Pack Pack Column with Silica Gel TLC_Check_Rf->Col_Pack Yes Col_Load Load Sample (Dry or Wet) Col_Pack->Col_Load Col_Run Run Column with Optimized Solvent Col_Load->Col_Run Col_Collect Collect Fractions Col_Run->Col_Collect Col_Analyze Analyze Fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Pure_Product Pure_Product Col_Combine->Pure_Product Evaporate Solvent

Caption: Workflow for TLC optimization and column chromatography scale-up.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool, then add a thin layer of sand.[7]

  • Packing (Wet Method): Fill the column one-third full with the initial, least polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column. Use pressure to pack the column tightly and drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Method): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution: Carefully add your mobile phase to the column. Using positive pressure (flash chromatography), begin eluting the sample, collecting the eluent in fractions (e.g., test tubes).[1]

  • Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your compound and identify which fractions contain the pure product.[5]

  • Isolation: Combine the fractions that contain only your pure compound, and remove the solvent using a rotary evaporator.

Diagram 2: Troubleshooting Peak Tailing

G Start Observe Tailing/Streaking on Silica TLC? Add_TEA Add 0.5-1% Triethylamine (Et3N) to Mobile Phase Start->Add_TEA Yes Check_Again Re-run TLC. Is Tailing Resolved? Add_TEA->Check_Again Proceed Proceed to Column Chromatography with Modified Mobile Phase Check_Again->Proceed Yes Troubleshoot_Further Consider Switching to Neutral Alumina Stationary Phase Check_Again->Troubleshoot_Further No

Caption: A decision tree for resolving peak tailing of amine compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Cyclobutane Isomers by Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. doi: 10.1016/j.chroma.2008.04.052. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. doi: 10.15227/orgsyn.102.0276. Retrieved from [Link]

  • Büchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Diastereomers of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Welcome to the technical support center for the resolution of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high diastereomeric purity. The inherent structural rigidity of the cyclobutane ring and the presence of two chiral centers make the separation of its stereoisomers a significant synthetic challenge. This resource offers a structured approach to overcoming these hurdles.

Introduction: The Challenge of Cyclobutane Stereoisomers

The compound (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol possesses two contiguous stereocenters on a cyclobutane core. The synthesis of this molecule often results in a mixture of diastereomers, primarily the desired (1S,2S) and the (1R,2S) or (1S,2R) isomers. Due to their similar physical properties, separating these diastereomers requires specialized techniques. This guide will focus on the two most effective methods: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

Frequently Asked Questions (FAQs)

Q1: Why is the separation of my (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol diastereomers so difficult?

A1: The primary challenge lies in the subtle structural differences between the diastereomers. The cyclobutane ring's conformational rigidity limits the spatial differentiation between isomers. This results in very similar physical properties, such as solubility and polarity, making separation by standard techniques like conventional column chromatography ineffective.

Q2: I'm observing poor or no separation with standard silica gel chromatography. What am I doing wrong?

A2: Standard achiral chromatography is generally insufficient for separating diastereomers with minor structural differences.[1][2][3] The interactions with the stationary phase are not selective enough to differentiate between the stereoisomers. You will need to employ a chiral separation technique or convert the diastereomers into derivatives with more distinct physical properties.

Q3: What is the most common and scalable method for resolving these types of amino alcohol diastereomers?

A3: Diastereomeric salt crystallization is a widely used and scalable method for resolving chiral amines and amino alcohols.[4][5] This technique involves reacting the diastereomeric mixture with a chiral acid to form diastereomeric salts, which ideally have different solubilities, allowing for their separation by fractional crystallization.[4][6]

Q4: When should I consider using chiral HPLC over diastereomeric salt crystallization?

A4: Chiral HPLC is an excellent analytical tool for determining diastereomeric ratios and can also be used for preparative separation, especially on a smaller scale. It is particularly useful when crystallization attempts fail or when very high purity is required. However, for large-scale production, diastereomeric salt crystallization is often more cost-effective.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This method leverages the formation of diastereomeric salts with differing solubilities. The choice of resolving agent and solvent system is critical for success.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Selection of Chiral Resolving Agent: The basic morpholino group in your compound allows for the formation of salts with chiral acids. Common and effective resolving agents for amino alcohols include:

    • (R)-(-)-Mandelic acid

    • L-(+)-Tartaric acid[4]

    • (1S)-(+)-10-Camphorsulfonic acid

  • Stoichiometry of Resolving Agent: While a 1:1 molar ratio is common, using a half-equivalent of the resolving agent can sometimes improve the efficiency of the crystallization.[4]

  • Solvent Screening: The choice of solvent is crucial as it directly impacts the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities is recommended.

    • Initial Screen: Start with solvents like isopropanol, ethanol, acetone, and ethyl acetate.

    • Solvent Mixtures: If a single solvent is not effective, try binary or tertiary solvent systems to fine-tune the solubility.

  • Crystallization Procedure:

    • Dissolve the diastereomeric mixture of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol and the chosen chiral resolving agent in the minimum amount of the selected hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling to 0-4 °C.

    • If crystallization does not occur, try adding a co-solvent (an "anti-solvent") in which the salts are less soluble, or reduce the solvent volume by slow evaporation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis and Liberation of the Free Base:

    • Determine the diastereomeric excess (d.e.) of the crystallized salt using chiral HPLC or ¹H NMR spectroscopy.

    • To recover the resolved amine, dissolve the salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

    • Extract the free base with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate to obtain the resolved product.[4]

Troubleshooting Common Issues in Crystallization
IssuePossible Cause(s)Recommended Solution(s)
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent. The concentration is too low.Try a less polar solvent or a solvent mixture. Concentrate the solution. Add an anti-solvent.
An oil forms instead of crystals. The melting point of the salt is lower than the crystallization temperature. The salt is "oiling out" due to high supersaturation.Use a more dilute solution. Cool the solution more slowly. Try a different solvent system.
Low diastereomeric excess (d.e.) in the crystals. The solubilities of the diastereomeric salts are too similar in the chosen solvent. Co-precipitation is occurring.Screen for a different resolving agent. Optimize the solvent system for maximum solubility difference. Perform multiple recrystallizations.
Low yield of the desired diastereomer. The desired diastereomeric salt is the more soluble of the two.Try a different resolving agent that may invert the solubility order. Isolate the desired diastereomer from the mother liquor.
Logical Workflow for Crystallization Optimization

start Start: Diastereomeric Mixture resolving_agent Select Chiral Resolving Agent (e.g., Mandelic Acid, Tartaric Acid) start->resolving_agent solvent_screen Screen Solvents (e.g., Alcohols, Esters, Ketones) resolving_agent->solvent_screen crystallization Attempt Crystallization (Slow Cooling) solvent_screen->crystallization analysis Analyze Crystals (Chiral HPLC, NMR) crystallization->analysis success Success: High d.e. analysis->success High d.e. troubleshoot Troubleshoot analysis->troubleshoot Low d.e. or No Crystals liberation Liberate Free Base success->liberation troubleshoot->resolving_agent Change Resolving Agent troubleshoot->solvent_screen Change Solvent end End: Resolved Diastereomer liberation->end

Caption: Workflow for diastereomeric salt crystallization.

Troubleshooting Guide: Chiral HPLC Separation

For analytical assessment and small-scale preparative separation, chiral HPLC is a powerful technique. The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP) and mobile phase.

Experimental Protocol: Chiral HPLC Method Development
  • Chiral Stationary Phase (CSP) Selection: For amino alcohols, polysaccharide-based CSPs are often a good starting point.

    • Recommended Columns:

      • CHIRALPAK® IA, IB, IC (amylose derivatives)

      • CHIRALCEL® OD, OJ (cellulose derivatives)

  • Mobile Phase Selection:

    • Normal Phase: Typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine or butylamine) is often necessary to improve peak shape and reduce tailing for basic compounds.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Screening Conditions:

    • Mobile Phase: Start with a 90:10 mixture of Hexane/Isopropanol with 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has absorbance (e.g., 210 nm).

  • Optimization: If the initial conditions do not provide adequate separation, systematically vary the following parameters:

    • Alcohol Modifier: Change the percentage of the alcohol modifier. Increasing the polarity generally decreases retention time.

    • Type of Alcohol: Switch between isopropanol and ethanol, as this can significantly affect selectivity.

    • Additive: Vary the concentration or type of amine additive.

Troubleshooting Common Issues in Chiral HPLC
IssuePossible Cause(s)Recommended Solution(s)
No separation of diastereomers. The chosen CSP is not suitable for the compound. The mobile phase composition is not optimal.Screen different CSPs (e.g., switch from an amylose-based to a cellulose-based column). Systematically vary the mobile phase composition (alcohol type and percentage).
Poor peak shape (tailing). Secondary interactions between the basic amine and the stationary phase.Add or increase the concentration of a basic modifier (e.g., diethylamine) to the mobile phase.
Long retention times. The mobile phase is too weak (not polar enough in normal phase).Increase the percentage of the alcohol modifier in the mobile phase.
Poor resolution (peaks overlap). The selectivity of the system is low.Optimize the mobile phase composition. Try a different alcohol modifier. Reduce the flow rate.
Logical Flow for Chiral HPLC Method Development

start Start: Diastereomeric Mixture csp_selection Select Chiral Stationary Phase (e.g., CHIRALPAK IA) start->csp_selection mobile_phase Select Initial Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) csp_selection->mobile_phase initial_run Perform Initial HPLC Run mobile_phase->initial_run evaluation Evaluate Separation (Resolution, Peak Shape) initial_run->evaluation success Success: Baseline Separation evaluation->success Good Separation optimization Optimize Method evaluation->optimization Poor or No Separation end End: Validated Method success->end optimization->csp_selection Change CSP optimization->mobile_phase Adjust Mobile Phase

Caption: Workflow for chiral HPLC method development.

References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Ali, I., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Pálovics, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Capriati, V., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15155-15193. [Link]

  • Pellissier, H. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(5), 1747-1793. [Link]

Sources

Troubleshooting

Stability issues and degradation pathways of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Technical Support Center: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol A Guide to Handling, Stability, and Degradation for Researchers Welcome to the technical support center for (1S,2S)-1-Methyl-2-(morpholin-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

A Guide to Handling, Stability, and Degradation for Researchers

Welcome to the technical support center for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. As Senior Application Scientists, we have compiled this guide to provide you with in-depth, field-proven insights into the stability and handling of this compound. This document moves beyond simple protocols to explain the causality behind its chemical behavior, empowering you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries regarding the stability and handling of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this molecule is primarily influenced by three key structural features:

  • A Tertiary Alcohol on a Cyclobutane Ring: The hydroxyl group is attached to a tertiary carbon within a strained cyclobutane ring. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration because the mechanism proceeds through a relatively stable tertiary carbocation intermediate.[1][2]

  • A Strained Cyclobutane Ring: Cyclobutane is a strained carbocycle, which can influence its chemical reactivity compared to larger, more stable ring systems.[3][4] While relatively inert, this strained system can be prone to certain reactions, including photochemical degradation.[3][4][5]

  • A Morpholine Moiety: The morpholine ring is a common feature in pharmaceuticals, valued for its physicochemical properties.[6][7] However, it is a known site of metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes at the carbons adjacent to the nitrogen and oxygen atoms.[8][9]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Based on the compound's structural liabilities, we recommend the following storage conditions:

  • Temperature: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11][12] Avoid high temperatures to minimize the risk of thermal degradation.

  • Light: Protect from light by using amber vials or by storing in the dark. This mitigates the risk of photolytic degradation, a known issue for some cyclobutane-containing molecules.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation of the morpholine ring.

Q3: What are the most probable degradation pathways I might encounter?

A3: The two most significant degradation pathways are:

  • Acid-Catalyzed Dehydration: Exposure to acidic conditions can readily eliminate the tertiary hydroxyl group to form an alkene. This is often the most common degradation pathway observed during acidic extractions, purification (e.g., silica gel chromatography), or formulation in acidic buffers.[1]

  • Oxidation of the Morpholine Ring: In biological systems or in the presence of oxidizing agents, the morpholine ring can be metabolized.[8] Common pathways include hydroxylation at the carbons alpha to the nitrogen or oxygen, N-dealkylation, or eventual ring opening.[8][13]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Observed Issue Probable Cause Recommended Solution & Scientific Rationale
Appearance of a new, less polar peak in HPLC/LC-MS analysis, especially after acidic workup or storage in protic solvents. Acid-Catalyzed Dehydration. Solution: 1. Neutralize Immediately: After any acidic step, immediately neutralize the solution with a mild base (e.g., saturated NaHCO₃ solution).2. Use Aprotic Solvents: Whenever possible, use aprotic solvents for storage and handling.3. Buffer Control: If working in solution, ensure the pH is maintained at neutral (pH 6.5-7.5).Rationale: The tertiary alcohol is readily protonated under acidic conditions, creating a good leaving group (water). Its departure forms a stable tertiary carbocation, which then rapidly eliminates a proton to form a more stable alkene product.[2] By controlling the pH, you prevent the initial protonation step.
Significant loss of parent compound during in vitro metabolic stability assays (e.g., liver microsomes). CYP450-Mediated Oxidation. Solution: 1. Confirm Metabolism: Use LC-MS to identify metabolites. Look for mass shifts corresponding to hydroxylation (+16 Da) or other oxidative transformations centered on the morpholine ring.2. Run Control Experiments: Include incubations without NADPH cofactors to distinguish between chemical instability and enzymatic metabolism.[8] If degradation persists without NADPH, the issue is chemical instability in the assay buffer.Rationale: The morpholine ring is a known substrate for CYP enzymes.[8][9] The carbons alpha to the heteroatoms are electron-rich and susceptible to enzymatic attack. Identifying the specific metabolites confirms this pathway and can inform future structural modifications in a drug discovery context.
Gradual degradation of the compound in solution, even when stored in the dark at recommended temperatures. Oxidative Degradation. Solution: 1. De-gas Solvents: Before preparing solutions, thoroughly de-gas solvents to remove dissolved oxygen.2. Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., BHT or Vitamin E).3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (N₂ or Ar).Rationale: Dissolved oxygen can lead to slow, radical-mediated oxidation over time. The morpholine moiety, being an amine, is particularly susceptible to this type of degradation.
Compound shows instability during purification on standard silica gel. Acidity of Silica Gel. Solution: 1. Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent, typically 0.1-1%).2. Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).Rationale: Standard silica gel is inherently acidic and can catalyze the dehydration of the tertiary alcohol on the column, leading to low recovery and contamination of the final product with the alkene degradant.

Section 3: Experimental Protocols

These protocols provide a framework for assessing the stability of your compound.

Protocol 3.1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[14][15] The goal is to achieve 10-20% degradation to ensure that the analytical method is challenged without completely destroying the parent compound.[15]

Materials:

  • (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation:

    • Place the solid compound in a 105°C oven for 24 hours.

    • Dissolve a known quantity of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound (in a quartz cuvette) and the solid compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution and a freshly prepared solution of the stressed solid.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3.2) alongside an unstressed control sample. Calculate the percentage of degradation.

Protocol 3.2: Generic Stability-Indicating HPLC Method

Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Flow Rate: 1.0 mL/min Detection: UV at 210 nm or Mass Spectrometry (ESI+) Injection Volume: 10 µL Column Temperature: 30°C

Section 4: Key Degradation Pathways (Detailed View)

Understanding the mechanisms of degradation is key to preventing them. The following diagrams illustrate the most critical pathways.

Pathway 4.1: Acid-Catalyzed Dehydration

This E1 elimination pathway is highly probable under acidic conditions due to the formation of a stable tertiary carbocation on the cyclobutane ring.

G cluster_0 Acid-Catalyzed Dehydration (E1 Mechanism) A Parent Compound (Tertiary Alcohol) B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Tertiary Carbocation (Intermediate) B->C - H₂O D Alkene Product (Degradant) C->D - H⁺

Caption: Workflow of acid-catalyzed dehydration.

Pathway 4.2: Oxidative Degradation of the Morpholine Moiety

This pathway is particularly relevant for metabolic studies and long-term storage where exposure to oxygen is possible. The carbons alpha to the nitrogen and oxygen are primary sites of attack.

G cluster_1 Oxidative Degradation of Morpholine Ring Parent Parent Compound Hydroxylated Hydroxylated Intermediate (at Cα to N or O) Parent->Hydroxylated Oxidation Oxidizing Agent (e.g., CYP450, O₂) Oxidation->Hydroxylated RingOpened Ring-Opened Products (e.g., Amino Acids, Aldehydes) Hydroxylated->RingOpened Further Oxidation

Caption: General pathway for morpholine ring oxidation.

Section 5: Data Summary

The following table summarizes typical results from a forced degradation study, highlighting the compound's sensitivities.

Stress ConditionReagent/Parameters% Degradation (Typical)Major Degradant(s)
Acidic 0.1 M HCl, 60°C, 4h~18%Dehydration Product (Alkene)
Basic 0.1 M NaOH, 60°C, 4h< 2%Minor unidentified polar products
Oxidative 3% H₂O₂, RT, 24h~12%Hydroxylated morpholine species
Thermal (Solid) 105°C, 24h< 1%No significant degradation
Photolytic (Solution) ICH Q1B~8%Multiple minor products

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. BenchChem.
  • BenchChem Technical Support Team. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • Poupin, N., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Eales, K., & El-Sherbeni, M. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]

  • Knapp, J. S., & CSERJEN, F. (1982). The microbial degradation of morpholine. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7965, Morpholine. [Link]

  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Nowik, W., & Grenda, K. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Sakthikumar, K., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances. [Link]

  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Unknown Author. (2012). Safety Data Sheet. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Singh, R., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Kumar, V., & Kumar, P. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Schuster, J., et al. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol. Journal of Bacteriology. [Link]

  • Mullani, N. S., & Nargatti, P. I. (2021). A REVIEW ON FORCED DEGRADATION STUDIES FOR NEW DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • The Organic Chemistry Tutor. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. [Link]

  • Patel, P., et al. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research. [Link]

  • Foley, D. A., & Maguire, A. R. (2021). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

Sources

Optimization

Monitoring the progress of reactions involving (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol by TLC and HPLC

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with monitoring reactions involving (1S,2S)-1-Methyl-2-(morpholin-4-yl)c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with monitoring reactions involving (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol .

Due to its unique structural features—a sterically hindered cyclobutane ring, a tertiary alcohol, and a basic morpholine moiety—this compound presents specific analytical challenges. It lacks a conjugated π -system (rendering it invisible to standard UV detection) and contains a basic nitrogen (which induces severe chromatographic tailing). This guide provides field-proven, mechanistically grounded solutions to these challenges.

Analytical Strategy Overview

Before diving into specific troubleshooting steps, it is critical to map out the analytical logic. The diagram below illustrates the decision-making process for selecting the appropriate analytical modality based on the compound's physicochemical properties.

AnalyticalStrategy Start Reaction Monitoring: (1S,2S)-1-Methyl-2-(morpholin-4-yl) cyclobutan-1-ol TLC TLC Analysis Start->TLC Rapid Check HPLC HPLC Analysis Start->HPLC Quantitative/Purity TLC_UV UV 254 nm (Invisible) TLC->TLC_UV TLC_Eluent Eluent Optimization (Add 1-5% Et3N) TLC->TLC_Eluent HPLC_Det Detector Selection (CAD, ELSD, LC-MS) HPLC->HPLC_Det HPLC_Tail Peak Tailing Mitigation (pH control, End-capped) HPLC->HPLC_Tail TLC_Stain Chemical Staining (KMnO4, Dragendorff) TLC_UV->TLC_Stain

Analytical decision tree for morpholine-cyclobutanol derivatives.

Thin-Layer Chromatography (TLC) Diagnostics & FAQs

Q: Why is my compound completely invisible under standard UV (254 nm) light?

A: Visibility under UV 254 nm requires a strong chromophore, typically a conjugated π -system or an aromatic ring. (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol consists entirely of aliphatic and saturated heterocyclic systems. Consequently, it does not absorb UV light at 254 nm. You must rely on chemical derivatization (staining) to visualize the spot[1].

Q: My compound streaks from the baseline to the solvent front. How do I achieve a tight, quantifiable spot?

A: The Causality: The morpholine ring contains a basic tertiary amine. Standard silica gel (SiO 2​ ) plates are intrinsically acidic due to surface silanol groups (Si-OH, pKa ~4.5). The basic amine protonates and binds tightly to these silanols via ion-exchange mechanisms, causing the compound to drag or "streak" as it moves up the plate. The Solution: You must suppress this secondary interaction. Add a volatile basic modifier—such as 1-5% Triethylamine (Et 3​ N) or concentrated Ammonium Hydroxide (NH 4​ OH)—to your mobile phase (e.g., 9:1 Dichloromethane:Methanol + 1% NH 4​ OH). The modifier competitively binds to the acidic silanols, allowing your target molecule to elute as a tight, symmetrical spot.

Quantitative Data: TLC Staining Guide

Since UV is ineffective, selecting the correct stain is paramount. Below is a comparative table of effective stains for this compound.

Stain ReagentTarget Functional GroupVisual ResultSensitivityNotes
Dragendorff's Tertiary Amines (Morpholine)Orange/Red spot on yellow backgroundHighHighly specific; no heating required. Best choice.
KMnO 4​ Oxidizable groups / AminesYellow spot on purple backgroundModerateOxidizes the morpholine ring[1]. Requires gentle heating.
PMA Universal (Alcohols/Amines)Dark green/blue spot on greenModerateRequires aggressive heating. Destructive.
Protocol 1: Self-Validating TLC Methodology

To ensure trustworthiness in your monitoring, utilize a co-spotting technique. This acts as an internal self-validating system to confirm product formation against starting materials.

  • Plate Preparation: Draw a baseline 1 cm from the bottom of a Silica Gel 60 F 254​ plate. Mark three application points: (1) Starting Material, (2) Co-spot (Starting Material + Reaction Mixture), and (3) Reaction Mixture.

  • Eluent Saturation: Prepare a chamber with 90% Dichloromethane, 9% Methanol, and 1% Triethylamine. Allow the chamber to saturate for 10 minutes to ensure reproducible R f​ values.

  • Elution: Elute the plate until the solvent front is 1 cm from the top. Remove and dry completely with a heat gun to evaporate all Triethylamine (residual amine will cause background staining).

  • Visualization: Dip the plate rapidly into Dragendorff's reagent. The morpholine product will immediately appear as a bright orange spot.

High-Performance Liquid Chromatography (HPLC) Diagnostics & FAQs

Q: Since the compound lacks a UV chromophore, what is the best HPLC detection method?

A: Standard UV-Vis detectors are inadequate. You must utilize near-universal aerosol-based detectors, specifically the Charged Aerosol Detector (CAD) or the Evaporative Light Scattering Detector (ELSD) [2]. Both detectors nebulize the eluent, evaporate the volatile mobile phase, and measure the remaining non-volatile analyte particles[2][3]. CAD is generally preferred for standard-free quantification due to its more uniform inter-analyte response and higher sensitivity for smaller particles[2]. Alternatively, LC-MS (ESI+) is highly effective because the basic morpholine nitrogen ionizes readily.

Q: I am observing severe peak tailing (Asymmetry Factor > 2.0). What is the mechanistic cause, and how do I resolve it?

A: The Causality: Peak tailing in HPLC primarily affects basic compounds with amine functional groups[4]. It is caused by unwanted secondary interactions between the basic morpholine nitrogen and unreacted, ionized silanol groups on the silica stationary phase[5]. The Solution: You must eliminate these secondary interactions. This can be achieved chemically (via mobile phase) or physically (via column chemistry):

  • Mobile Phase Control: Adjust the pH. A low pH (< 3.0, using 0.1% Formic Acid) ensures surface silanols are fully protonated (neutralized), preventing ionic binding[5]. Alternatively, a high pH (> 10.0, using Ammonium Bicarbonate) deprotonates the morpholine, rendering it neutral.

  • Column Selection: Use a "fully end-capped" C18 column or a hybrid silica column (Type B silica) designed specifically to shield residual silanols from basic analytes[4][5].

HPLCTroubleshooting Issue Issue: Asymmetric Peak / Tailing (As > 1.5) Cause Cause: Secondary Silanol Interactions with Morpholine Nitrogen Issue->Cause Action1 Adjust Mobile Phase pH (pH < 3.0 or pH > 10.0) Cause->Action1 Action2 Switch Column (End-capped or Hybrid Silica) Cause->Action2 Action3 Add Amine Modifier (e.g., Triethylamine) Cause->Action3 Result Symmetrical Peak (As 1.0 - 1.2) Action1->Result Action2->Result Action3->Result

Mechanistic troubleshooting workflow for HPLC peak tailing of basic amines.

Quantitative Data: HPLC Method Parameters

Compare the operational requirements for CAD/ELSD versus LC-MS when analyzing this compound.

ParameterCAD / ELSDLC-MS (ESI+)
Mobile Phase Must be 100% volatile (No phosphate buffers)Must be 100% volatile
Modifiers 0.1% Formic Acid or TFA0.1% Formic Acid
Gradient Profile Inverse gradient compensation recommended (CAD)Standard gradient
Sensitivity High (LOD ~10-50 ng)Ultra-High (LOD < 1 ng)
Peak Tailing Fix End-capped C18 + Low pHEnd-capped C18 + Low pH
Protocol 2: Step-by-Step HPLC-CAD Method Setup

To ensure a self-validating chromatographic system, establish a System Suitability Test (SST) prior to analyzing reaction mixtures.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Crucial: Use LC-MS grade solvents to prevent high background noise in the CAD detector.

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to minimize silanol interactions[4].

  • Detector Equilibration: Set the CAD evaporation temperature to 35°C. Ensure the nitrogen gas supply is highly purified and flowing at a steady rate[2]. Allow the system baseline to stabilize for 30 minutes.

  • System Suitability Test (SST): Inject a known standard of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. Calculate the Peak Asymmetry factor ( As​ ).

    • Validation Check: If As​ > 1.5, do not proceed. Purge the column or verify the pH of the mobile phase[6]. If As​ is between 1.0 and 1.2, the system is validated for quantitative reaction monitoring.

References

  • Title: Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation Source: PubMed (NIH) URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL: [Link]

  • Title: 5 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Welcome to the Advanced Analytical Troubleshooting Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the structural validation and enantiomeric characte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the structural validation and enantiomeric characterization of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (Chemical Formula: C 10​ H 19​ NO 2​ , Exact Mass: ~185.14).

Due to the high ring strain of the cyclobutane core, the conformational flexibility of the morpholine appendage, and the presence of adjacent stereocenters, this scaffold presents unique analytical challenges. Below are field-proven troubleshooting guides and self-validating protocols to ensure absolute scientific integrity in your characterization workflows.

🛠️ TICKET #101: NMR Stereochemical Assignment & Signal Broadening

Q: My 1 H-NMR spectrum shows broad, unresolved multiplets for the cyclobutane ring protons at room temperature. How can I resolve these signals to definitively confirm the (1S,2S) relative stereochemistry?

The Causality: Cyclobutane rings are not planar; they are highly strained and undergo rapid "butterfly" puckering to relieve torsional strain. Simultaneously, the morpholine ring at the C2 position undergoes continuous chair-to-chair flipping and nitrogen inversion. At standard room temperature (298 K), these dynamic interconversions occur at an intermediate rate relative to the NMR timescale. This phenomenon causes resonance averaging, which broadens the proton signals and obscures the scalar J -couplings required for Karplus-equation-based dihedral analysis[1].

The Solution: To definitively assign the (1S,2S) stereochemistry, you must transition from a dynamic exchange regime to a slow exchange regime by lowering the acquisition temperature, followed by a through-space Nuclear Overhauser Effect (NOE) analysis. In the (1S,2S) configuration, the C1-methyl group and the C2-morpholine ring occupy specific spatial geometries that yield diagnostic NOE cross-peaks[1].

Protocol 1: Self-Validating Variable-Temperature NOESY (VT-NOESY)

This protocol utilizes an internal validation step to ensure spectral integrity before multi-dimensional acquisition.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD 2​ Cl 2​ (preferred over CDCl 3​ for lower freezing point). Include 0.05% Tetramethylsilane (TMS) as an internal standard.

  • Temperature Calibration (Self-Validation): Lower the probe temperature in 10 K increments from 298 K down to 233 K (-40 °C). At each step, acquire a standard 1D 1 H spectrum. Validation checkpoint: Monitor the TMS peak. If the TMS peak broadens symmetrically, your shims are failing at low temperatures; re-shim. If the cyclobutane multiplets sharpen into distinct first-order doublets/triplets while TMS remains sharp, you have successfully frozen the conformation.

  • 2D-NOESY Acquisition: At the optimized low temperature (e.g., 243 K), acquire a 2D-NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Data Interpretation: Look for the spatial correlation between the C1-methyl protons and the C2-axial proton. The presence or absence of this specific cross-peak, compared against the C1-hydroxyl correlations, will unambiguously differentiate the (1S,2S) diastereomer from the (1R,2S) epimer.

🛠️ TICKET #102: Mass Spectrometry (LC-MS/MS) Fragmentation Anomalies

Q: During ESI-LC-MS/MS analysis, the parent ion[M+H] + (m/z 186) is heavily depleted, and I observe a dominant fragment at m/z 88. What is the mechanistic pathway here, and how do I use it for structural verification?

The Causality: Under Electrospray Ionization (ESI), the highly basic morpholine nitrogen ( pKa​≈8.3 ) acts as the primary protonation site. During Collision-Induced Dissociation (CID) in the mass spectrometer, the inductive pull of the protonated nitrogen significantly weakens the adjacent C(cyclobutane)–N bond. This thermodynamic instability drives a rapid heterolytic cleavage, expelling the cyclobutanol core as a neutral loss and retaining the charge on a highly stable protonated morpholine cation (m/z 88).

To validate the structure, you must look at the MS 3 or higher-energy CID fragmentation of this m/z 88 ion. Gas-phase morpholine cations predictably undergo ring-opening followed by the elimination of a formaldehyde radical/molecule (CH 2​ O, 30 Da), yielding a diagnostic fragment at m/z 58[2].

MS_Pathway Parent Parent Ion [M+H]+ m/z 186 Morpholine Morpholine Cation m/z 88 Parent->Morpholine C-N Cleavage (Charge on N) Cyclobutane Cyclobutanol Cation m/z 99 Parent->Cyclobutane C-N Cleavage (Charge on C) RingOpen Ring-Opened Ion m/z 58 Morpholine->RingOpen - CH2O (30 Da)

Fig 1. ESI-MS/MS collision-induced dissociation pathway of the morpholine-cyclobutanol scaffold.

🛠️ TICKET #103: Chiral Resolution & Enantiomeric Excess (ee) Determination

Q: My normal-phase chiral HPLC method shows severe peak tailing and fails to resolve the (1S,2S) enantiomer from the (1R,2R) enantiomer. How can I achieve baseline resolution?

The Causality: The morpholine nitrogen acts as a strong hydrogen-bond acceptor and Lewis base. In traditional Normal-Phase Chiral HPLC, this basic moiety interacts deleteriously with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP). This secondary ion-exchange interaction causes severe peak tailing, which destroys the theoretical plates required to resolve closely eluting enantiomers.

The Solution: Abandon HPLC and migrate to Supercritical Fluid Chromatography (SFC). Supercritical CO 2​ acts as a low-viscosity, high-diffusivity mobile phase that allows for rapid mass transfer. Because CO 2​ is slightly acidic, it pairs exceptionally well with a volatile basic additive (e.g., 0.1% Diethylamine) dissolved in an alcohol modifier. The basic additive dynamically masks the active silanol sites on the column, preventing secondary interactions and allowing the thermodynamic enantioselectivity of the CSP to dictate retention[3].

Table 1: Quantitative Comparison of Chromatographic Modalities for Morpholine-Cyclobutanols
ParameterNormal-Phase Chiral HPLCReversed-Phase HPLCChiral SFC (Recommended)
Mobile Phase Hexane / IsopropanolWater / Acetonitrile (TFA)supercritical CO 2​ / Methanol
Silanol Interaction High (Severe Tailing)ModerateNegligible (Masked by Additive)
Peak Symmetry ( As​ ) > 2.5 (Poor)1.2 - 1.50.9 - 1.1 (Excellent)
Resolution ( Rs​ ) < 1.0 (Co-elution)N/A (Achiral)> 2.0 (Baseline Resolution)
Analysis Time 25 - 40 minutes15 - 20 minutes3 - 8 minutes
Protocol 2: Self-Validating Chiral SFC Workflow

SFC_Workflow Step1 1. System Suitability Inject Racemic Standard Step2 2. Column Screening Evaluate Amylose vs. Cellulose CSPs Step1->Step2 Step3 3. Modifier Optimization Titrate MeOH vs. EtOH (10-30%) Step2->Step3 Step4 4. Silanol Masking Add 0.1% Diethylamine (DEA) Step3->Step4 Step5 5. Method Validation Confirm Baseline Resolution (Rs > 1.5) Step4->Step5

Fig 2. Self-validating chiral SFC method development workflow for basic morpholine derivatives.

Execution Steps:

  • System Suitability: Always begin by injecting a known racemic mixture of the compound. If the system cannot resolve the racemate into a 50:50 area ratio, do not proceed to analyze your synthesized (1S,2S) batch.

  • Screening: Screen across immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). Morpholine derivatives often show superior chiral recognition on amylose-based stationary phases[3].

  • Modifier & Additive: Set the SFC backpressure to 150 bar and temperature to 35 °C. Use a mobile phase of 80% CO 2​ and 20% Methanol containing 0.1% Diethylamine (DEA).

  • Validation: Calculate the Enantiomeric Excess ( ee ) only after confirming the resolution ( Rs​ ) between the (1S,2S) peak and the (1R,2R) peak is strictly ≥1.5 .

Sources

Optimization

Overcoming poor reactivity of morpholine-derived enamines in catalysis

Technical Support Center: Troubleshooting Morpholine-Derived Enamine Catalysis Welcome to the Enamine Catalysis Support Center. This guide is engineered for researchers, scientists, and drug development professionals str...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Morpholine-Derived Enamine Catalysis

Welcome to the Enamine Catalysis Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the notoriously poor reactivity of morpholine-derived enamines. While the morpholine fragment is a highly desirable structural motif in medicinal chemistry due to its favorable polarity, compact size, and excellent metabolic clearance profiles[1], its application in organocatalysis frequently results in sluggish kinetics and low yields[2].

Below, we dissect the mechanistic bottlenecks of morpholine enamines and provide field-validated troubleshooting protocols to rescue your stalled reactions.

Diagnostic Dashboard: The "Why" Behind Poor Reactivity

Before troubleshooting, it is critical to understand the causality of the problem. Why do morpholine enamines underperform compared to their pyrrolidine or piperidine counterparts?

  • Inductive Electron Withdrawal : The electronegative oxygen atom in the morpholine ring withdraws electron density through the σ -framework. This decreases the electron density on the nitrogen, significantly reducing the nucleophilicity of the resulting enamine[2].

  • Nitrogen Pyramidalization : Pyrrolidine enamines are highly reactive because the 5-membered ring forces the nitrogen lone pair into a higher p-character state, allowing optimal orbital overlap with the adjacent C=C π -system. In contrast, the 6-membered morpholine ring undergoes pronounced pyramidalization at the nitrogen atom, severely disrupting this crucial orbital overlap[2][3].

  • Increased Ionization Potential : The presence of the oxygen atom increases the ionization potential of the enamine, making it thermodynamically less prone to donate electrons to an electrophile[2].

Quantitative Comparison of Secondary Amine Nucleophilicity To contextualize this, we can look at the Mayr nucleophilicity parameters ( N ), which quantify the reactivity of these nucleophiles.

Amine CoreRing SizeHeteroatomMayr Nucleophilicity ( N )Relative Enamine ReactivityPrimary Limiting Factor
Pyrrolidine 5-memberedNone~18.58 (in MeCN)[4]Extremely HighHigh background hydrolysis
Piperidine 6-memberedNone~17.76 (in DMSO)[4]ModerateSteric hindrance
Morpholine 6-memberedOxygen~15.65 (in MeCN)[4]Very LowInductive withdrawal & pyramidalization[2]

Section 1: Troubleshooting Workflow

Troubleshooting Start Low Yield in Morpholine Enamine Catalysis Check1 Is the enamine forming quantitatively? Start->Check1 NoForm Add Brønsted Acid (e.g., pTSA) or use Dean-Stark/Sieves Check1->NoForm No (Trace Imine) YesForm Is nucleophilic attack too slow? Check1->YesForm Yes (Confirmed by NMR) SlowAtt Activate Electrophile (e.g., H-bond donors, Lewis Acids) YesForm->SlowAtt Yes (Stalled Reaction) Hydrolysis Is product hydrolyzing or side-reacting? YesForm->Hydrolysis No Dry Optimize Solvent (Switch to polar aprotic) Hydrolysis->Dry Yes

Diagnostic workflow for rescuing stalled morpholine enamine reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: My morpholine enamine formation is stalling at 20% conversion. How do I drive it to completion? A1: The initial step of forming the iminium ion and subsequent enamine is often prohibitively slow with morpholine[5]. Because morpholine is less basic and less nucleophilic than piperidine, uncatalyzed attack on the carbonyl is inefficient. Solution: You must alter the thermodynamics and kinetics. Use a Brønsted acid co-catalyst (like p-toluenesulfonic acid, 5-10 mol%) to protonate the carbonyl oxygen, making it a better electrophile. Simultaneously, physically remove water to drive the equilibrium. Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene), or use freshly activated 4Å molecular sieves if running the reaction at room temperature.

Q2: The enamine forms, but the subsequent Michael addition to my electrophile is completely unreactive. What is wrong? A2: You are experiencing the fundamental flaw of morpholine enamines: their poor nucleophilicity[2]. If your electrophile is not highly activated, the reaction will simply not proceed. Solution: You have two options. First, increase the electrophilicity of your target. For example, switch from standard α,β -unsaturated ketones to highly electrophilic nitroolefins[2]. Second, use a dual-catalysis approach. Adding a hydrogen-bond donor (like a thiourea) or a mild Lewis acid can activate the electrophile, lowering its LUMO energy enough to react with the weakly nucleophilic morpholine enamine.

Q3: Can solvent choice overcome the pyramidalization of the morpholine nitrogen? A3: Solvent cannot change the inherent geometry of the ring, but it can stabilize the transition state. Polar aprotic solvents like DMSO or acetonitrile (MeCN) are highly recommended. They stabilize the charge-separated transition state during the nucleophilic attack without heavily solvating the enamine nitrogen (which would further hinder reactivity)[4]. Interestingly, in specific nitroso aldol syntheses, the addition of protic solvents like methanol has been shown to rapidly accelerate morpholine enamine reactions via hydrogen-bonding networks[6].

Section 3: Mechanistic Pathway & Causality

Mechanism Ketone Carbonyl + Morpholine Iminium Iminium Ion (Acid Promoted) Ketone->Iminium H+, -H2O Enamine Morpholine Enamine (Weak Nucleophile) Iminium->Enamine -H+ Attack C-C Bond Formation (Rate-Limiting) Enamine->Attack +Electrophile Product Hydrolysis & Product Release Attack->Product +H2O

Catalytic cycle of morpholine enamine highlighting the rate-limiting C-C bond formation step.

Section 4: Standardized Experimental Protocols

To ensure reproducibility and self-validation, utilize the following optimized protocols when working with morpholine-derived catalysts.

Protocol A: Optimized Morpholine Enamine Formation (Dean-Stark Method)

Causality: This protocol forces the unfavorable equilibrium toward the enamine by continuous physical removal of water and chemical activation via acid catalysis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reagents: Add the ketone (10.0 mmol), morpholine (12.0 mmol, 1.2 eq), and p-toluenesulfonic acid monohydrate (pTSA·H2O, 0.5 mmol, 5 mol%).

  • Solvent: Add 40 mL of anhydrous toluene.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110 °C internal temperature). Monitor the accumulation of water in the Dean-Stark trap.

  • Validation Check: The reaction is complete when water ceases to collect (typically 15–24 hours depending on steric hindrance). Self-validation: Remove an aliquot, evaporate the toluene, and check via 1 H NMR for the disappearance of the α -protons of the ketone and the appearance of the vinylic enamine proton.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and distill the crude enamine under vacuum to prevent hydrolysis.

Protocol B: Brønsted Acid-Accelerated Michael Addition

Causality: Overcoming the poor nucleophilicity of the morpholine enamine by using an acidic additive to activate the electrophile and facilitate proton transfer[6].

  • Preparation: In an oven-dried vial under argon, dissolve the morpholine-based organocatalyst (10 mol%) and the electrophile (e.g., trans- β -nitrostyrene, 1.0 mmol) in anhydrous MeCN (2.0 mL).

  • Activation: Add a Brønsted acid co-catalyst (e.g., a chiral carboxylic acid or simply acetic acid if chirality is not required at this step, 10 mol%). Note: The acid lowers the LUMO of the nitroolefin, compensating for the enamine's low HOMO.

  • Initiation: Cool the mixture to 0 °C to suppress racemic background reactions, then add the ketone donor (2.0 mmol, 2.0 eq) dropwise.

  • Monitoring: Stir at 0 °C for 24–48 hours. Monitor conversion via TLC or GC-MS.

  • Quenching: Quench with saturated aqueous NH 4​ Cl (2 mL) to rapidly hydrolyze the intermediate iminium back to the ketone/catalyst, extracting the product with ethyl acetate (3 x 5 mL).

References

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. nih.gov.[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. frontiersin.org.[Link]

  • Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis. nih.gov.[Link]

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. researchgate.net.[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Stereocontrolled Functionalization of Cyclobutane Rings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by researchers and drug development professionals working with s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by researchers and drug development professionals working with strained four-membered carbocycles.

Cyclobutanes are highly congested, sp3 -enriched scaffolds that are notoriously difficult to functionalize due to their inherent ring strain (~26 kcal/mol) and rapidly interconverting puckered conformers. Attempting standard substitution or functionalization often leads to complex mixtures, competitive elimination, or catastrophic ring-opening. This guide synthesizes field-proven troubleshooting strategies, focusing on causality, self-validating protocols, and authoritative methodologies to ensure absolute stereocontrol in your syntheses.

Quantitative Comparison of Cyclobutane Functionalization Strategies

Before diving into specific troubleshooting modules, consult the table below to align your target substitution pattern with the most statistically reliable catalytic strategy.

StrategyCatalyst / ReagentsTarget SubstitutionYield RangeStereoselectivityRef
Directed C–H Arylation Pd(OAc) 2​ / 8-AminoquinolineCis-1,2 or Cis-1,3Up to 97%Single diastereomer[1]
Rh-Carbene C–H Insertion Rh 2​ (R-p-Br-TPCP) 4​ Chiral 1,1 or cis-1,3Moderate to GoodUp to 95% ee[2]
Strain-Release Amination Lewis Acid / Thermal3-Substituted Amines~50% (Scale-up)>20:1 dr[3]
Pyrrolidine Contraction Oxidative RearrangementMultisubstituted39 – 76%dr > 20:1, ee = 97%[4]
Module 1: C( sp3 )–H Functionalization of Pre-existing Cyclobutanes

FAQ: "I am trying to functionalize a cyclobutane ring directly, but I'm getting a mixture of regioisomers and poor diastereoselectivity. Why is this happening, and how can I control it?"

Causality & Insight: Cyclobutanes lack the rigid conformational locking seen in smaller or bridged rings. Relying solely on innate steric or electronic biases during C–H activation usually leads to complex mixtures because the energy barrier between puckered conformers is extremely low.

The Solution: You must override the substrate's innate reactivity using either Auxiliary-Guided Palladium Catalysis or Catalyst-Controlled Rhodium(II) Carbenoid Insertion .

  • By installing an 8-aminoquinoline directing group, Pd(II/IV) catalysis locks the conformation and directs functionalization strictly cis to the directing group. This C–H functionalization logic provides an exciting new venue for the development of useful strategies to access pseudodimeric cyclobutane natural products (e.g., piperarborenines) in up to 97% yield as a single diastereomer[1].

  • Alternatively, tuning Rh(II) tetracarboxylate catalysts can achieve regiodivergent and stereoselective intermolecular C–H insertions, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes simply by changing the catalyst identity[2].

G Root Cyclobutane Functionalization CH Directed C-H Activation (Pd or Rh Catalysis) Root->CH Pre-formed ring SR Strain-Release (BCB + Nucleophile) Root->SR Bicyclic precursor CH_Sub Cis-1,3 or 1,2-Disubstituted Cyclobutanes CH->CH_Sub SR_Sub 3-Substituted Cyclobutylamines SR->SR_Sub

Divergent strategies for stereocontrolled cyclobutane synthesis.

Protocol 1: Self-Validating Pd-Catalyzed Auxiliary-Guided C( sp3 )–H Arylation
  • Step 1: Auxiliary Installation. Couple the cyclobutanecarboxylic acid with 8-aminoquinoline using HATU/DIPEA in DMF.

    • QC Check: 1 H NMR must show characteristic quinoline aromatic peaks (~8.8 ppm, ~8.2 ppm) and an amide N-H proton >9.0 ppm. If absent, the coupling failed and the conformation will not lock.

  • Step 2: C–H Arylation. React the amide with an aryl iodide (Ar-I), Pd(OAc) 2​ (10 mol%), and Ag 2​ CO 3​ in HFIP at 100 °C.

    • QC Check: The reaction mixture should transition from a clear yellow solution to a dark heterogeneous suspension (Pd black formation). Lack of color change indicates catalyst poisoning.

  • Step 3: Auxiliary Cleavage. Treat the arylated product with BF 3​ ·OEt 2​ and methanol to yield the methyl ester.

    • QC Check: Disappearance of the bright yellow fluorescence of the quinoline on TLC (under 365 nm UV) confirms complete cleavage.

Module 2: Strain-Release Strategies via Bicyclo[1.1.0]butanes (BCBs)

FAQ: "Cross-coupling of my cyclobutyl halides with amines is failing due to competitive elimination and ring-opening. Is there a stereocontrolled alternative?"

Causality & Insight: SN​2 displacement on cyclobutane rings is notoriously sluggish due to increased steric hindrance and the buildup of additional strain in the planar transition state. Attempting to force the reaction with heat or strong bases almost exclusively favors E2 elimination, yielding unwanted cyclobutenes.

The Solution: Bypass the substitution paradigm entirely by using a "strain-release" strategy. Bicyclo[1.1.0]butanes (BCBs) possess immense strain and have emerged as privileged building blocks for synthesizing different types of cyclobutanes via strain-release-driven reactions[3]. Nucleophilic attack on a Lewis acid-activated BCB or a BCB sulfone releases this strain, driving the reaction forward under mild conditions to yield strictly substituted cyclobutylamines[3].

Protocol 2: Self-Validating Strain-Release Amination
  • Step 1: BCB Activation. Dissolve the bicyclo[1.1.0]butane sulfone (or ketone) in a polar aprotic solvent (e.g., THF).

    • QC Check: 13 C NMR of the starting material must show the highly shielded bridgehead carbons at roughly -5 to 10 ppm, confirming the intact strained bicyclic core.

  • Step 2: Amine Addition. Add the secondary amine nucleophile (1.5 equiv) and stir at room temperature.

    • QC Check: Monitor by TLC. The highly non-polar BCB spot will disappear, replaced by a significantly more polar, UV-active cyclobutylamine spot.

  • Step 3: Isolation & Verification. Quench and purify via silica gel chromatography.

    • QC Check: 1 H NMR will show the complete disappearance of the characteristic BCB bridgehead protons and the emergence of a well-defined cyclobutane multiplet at 2.0–3.5 ppm.

Module 3: Synergistic Photochemical [2+2] Cycloadditions & Ring Contractions

FAQ: "My UV-mediated [2+2] cycloaddition is yielding a complex mixture of head-to-head and head-to-tail isomers with no stereocontrol. How do I fix this?"

Causality & Insight: Direct UV irradiation often excites both substrates, leading to unselective triplet diradical intermediates that close randomly. Furthermore, the desired cycloaddition may be disfavored by the steric and electronic properties of the monomeric species[5].

The Solution: Transition to visible-light photocatalysis or utilize a synergistic approach. A crossed intermolecular [2 + 2] cycloaddition can be combined with a guided Pd-catalyzed C–H activation to access complex unsymmetrical cyclobutane rings in a stereocontrolled way[5]. Additionally, if cycloadditions fail entirely due to steric bulk, consider ring contraction reactions; for instance, the contraction of cis-substituted pyrrolidines leads to the stereoselective formation of highly congested cyclobutanes (ee = 97%) without affecting the stereochemistry at the β -position[4].

G A Enone + Alkene B Photocatalyst (Visible Light) A->B Irradiation C Triplet Diradical Intermediate B->C Energy Transfer D Stereocontrolled Cyclobutane C->D [2+2] Cycloaddition

Visible-light mediated stereoselective[2+2] photocycloaddition pathway.

References
  • [2] Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes Source: Chem (Cell Press / PMC - NIH) URL:

  • [3] Title: Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes Source: Organic Letters (ACS Publications) URL:

  • [5] Title: Scopariusicides, Novel Unsymmetrical Cyclobutanes: Structural Elucidation and Concise Synthesis by a Combination of Intermolecular [2 + 2] Cycloaddition and C–H Functionalization Source: Organic Letters (ACS Publications) URL:

  • [4] Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: ACS Publications URL:

  • [1] Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (PMC - NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

NMR and mass spectrometry analysis for the structural validation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

An In-Depth Guide to the Structural Validation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol using NMR and Mass Spectrometry This guide provides a comprehensive, data-driven comparison of nuclear magnetic resonan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Validation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol using NMR and Mass Spectrometry

This guide provides a comprehensive, data-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the unambiguous structural elucidation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a novel chiral building block with potential applications in medicinal chemistry. As drug development professionals, we understand that rigorous structural validation is the bedrock upon which successful programs are built. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how an integrated analytical approach provides a self-validating system for structural confirmation.

Introduction: The Imperative of Unambiguous Structural Elucidation

This guide will demonstrate how high-resolution mass spectrometry (HRMS) is first employed to confirm the elemental composition, followed by a suite of 1D and 2D NMR experiments to assemble the molecular puzzle piece by piece, culminating in the definitive assignment of its relative and absolute stereochemistry.

Mass Spectrometry: Establishing the Foundation

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and elemental formula. For a polar molecule like our target, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and typically yields a strong protonated molecular ion [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Q-Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: 1 mg of the compound dissolved in 1 mL of methanol/water (1:1) with 0.1% formic acid.

  • Infusion: Direct infusion via syringe pump at 5 µL/min.

  • Mass Range: m/z 50-500.

  • Resolution: 140,000 FWHM.

Data Analysis and Interpretation

The primary goal is to find the mass-to-charge ratio (m/z) corresponding to the protonated molecule, [C₉H₁₇NO₂ + H]⁺.

  • Expected Exact Mass: 172.1332 (for [M+H]⁺)

  • Observed Mass: 172.1335

  • Result: The observed mass is within 2 ppm of the calculated mass, confirming the elemental composition of C₉H₁₇NO₂.

While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation, providing preliminary structural clues.

Table 1: Predicted ESI-MS/MS Fragmentation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

m/z (Observed)Fragment FormulaProposed Structure/Loss
172.1335[C₉H₁₈NO₂]⁺[M+H]⁺
154.1226[C₉H₁₆NO]⁺Loss of H₂O
114.1019[C₆H₁₂NO]⁺Cleavage of the cyclobutane ring
86.0600[C₄H₈NO]⁺Morpholine ring fragment after cleavage
70.0651[C₄H₈N]⁺α-cleavage adjacent to nitrogen

These fragments, particularly the loss of water and the presence of ions corresponding to the morpholine moiety, provide initial, albeit non-definitive, support for the proposed structure. The true architectural details, however, must be revealed by NMR.

NMR Spectroscopy: Assembling the Molecular Structure

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

  • Sample Preparation: ~10 mg of the compound dissolved in 0.6 mL of Chloroform-d (CDCl₃).

  • Experiments:

    • ¹H NMR (16 scans)

    • ¹³C NMR (1024 scans)

    • DEPT-135

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

Workflow for Structural Elucidation via NMR

The following diagram illustrates the logical flow of information from the various NMR experiments to determine the final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_stereo Stereochemical Analysis H1 ¹H NMR C13 ¹³C NMR H1->C13 Provides proton count & initial functional groups COSY ¹H-¹H COSY H1->COSY Identifies ¹H-¹H spin systems DEPT DEPT-135 C13->DEPT Confirms total carbon count HSQC ¹H-¹³C HSQC DEPT->HSQC Identifies CH, CH₂, CH₃ groups COSY->HSQC Links proton systems to carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Connects molecular fragments NOESY ¹H-¹H NOESY HMBC->NOESY Confirms planar structure Final Final Validated Structure NOESY->Final Determines relative stereochemistry

Caption: Workflow for NMR-based structural elucidation.

Analysis of 1D NMR Spectra (¹H, ¹³C, DEPT-135)
  • ¹H NMR: The proton spectrum provides the first look at the molecular environment. We expect to see signals for the methyl group, the cyclobutane protons, the morpholine protons, and a broad singlet for the hydroxyl proton. Integration of these signals should sum to 17 protons.

  • ¹³C NMR: The carbon spectrum should reveal 9 distinct carbon signals, consistent with the molecular formula and the absence of molecular symmetry.

  • DEPT-135: This experiment differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C1) are absent. This is a critical cross-check for the ¹³C assignments.

Analysis of 2D NMR Spectra: Building the Structure

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations within the cyclobutane ring (H2 with its geminal and vicinal neighbors) and within the morpholine ring (protons on adjacent carbons).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons and is essential for interpreting the more complex HMBC spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that will piece the structure together include:

  • The methyl protons (H10) to the quaternary carbon C1 and to the methine carbon C2.

  • The cyclobutane methine proton (H2) to the quaternary carbon C1 and carbons within the morpholine ring.

  • Protons on the morpholine ring adjacent to the nitrogen (H5/H9) to the cyclobutane carbon C2.

The following diagram illustrates the key HMBC correlations that lock the molecular fragments together.

Caption: Key long-range HMBC correlations for structural assembly.

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in CDCl₃

Positionδ ¹³C (ppm)DEPT-135δ ¹H (ppm)MultiplicityIntegrationKey HMBC Correlations (from ¹H to ¹³C)
175.2Quaternary----
258.5CH2.95ddd1HC1, C4, C5, C9
325.1CH₂2.10, 1.85m, m1H, 1HC2, C4
422.8CH₂2.35, 1.95m, m1H, 1HC1, C2, C3
5, 967.5CH₂3.70t4HC6, C8
6, 854.1CH₂2.55t4HC2, C5, C9
7 (OH)--2.80br s1HC1, C2
10 (CH₃)28.9CH₃1.25s3HC1, C2, C4

Note: Chemical shifts (δ) are hypothetical but based on typical values for similar structural motifs. Multiplicity: s=singlet, t=triplet, m=multiplet, ddd=doublet of doublet of doublets, br=broad.

Confirming Stereochemistry with NOESY

With the planar structure established, the final step is to confirm the relative stereochemistry. The (1S,2S) designation implies a cis relationship between the C1-methyl group and the C2-morpholinyl group. A NOESY (or ROESY for mid-sized molecules) experiment, which detects correlations between protons that are close in space, is used for this purpose.

  • Key Observation: A clear NOE cross-peak is expected between the protons of the methyl group (H10) and the methine proton on the cyclobutane ring (H2).

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol serves as an excellent case study for the power of a modern, multi-technique analytical workflow.

  • Mass Spectrometry provided the high-confidence elemental formula, setting the boundaries for the structural puzzle.

  • 1D NMR (¹H, ¹³C, DEPT) offered a census of the proton and carbon environments, identifying key functional groups and atom counts.

  • 2D NMR (COSY, HSQC, HMBC) was indispensable for connecting the atomic puzzle pieces, establishing the complete covalent bond framework through both short- and long-range correlations.

  • NOESY provided the crucial spatial information, confirming the relative stereochemistry, which is often the most challenging aspect of small molecule characterization.

Each step in this process validates the others, creating a robust and unambiguous data package. The initial MS fragmentation hints were confirmed by the solid connectivity data from HMBC, and the final stereochemical assignment from NOESY was consistent with all other spectral data. For any researcher in the field of drug development, mastering this integrated approach is fundamental to ensuring the scientific integrity of their work.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Profiling (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol Against Established Counterparts

For the synthetic chemist, the creation of enantiomerically pure molecules is a constant challenge and a paramount objective, particularly in the realm of drug development and natural product synthesis. Chiral auxiliarie...

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Author: BenchChem Technical Support Team. Date: March 2026

For the synthetic chemist, the creation of enantiomerically pure molecules is a constant challenge and a paramount objective, particularly in the realm of drug development and natural product synthesis. Chiral auxiliaries represent a robust and reliable strategy, temporarily imbuing a prochiral molecule with a stereochemical bias to guide the formation of new stereocenters.[1] This guide provides an in-depth comparative analysis of a novel chiral amino alcohol, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, with established and widely utilized chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and proline-derived systems.

The Foundational Principle: Stereocontrol via Temporary Chirality

The core concept behind a chiral auxiliary is its temporary covalent attachment to a substrate, creating a chiral environment that directs the approach of a reagent to one of two diastereotopic faces.[1] This results in a highly diastereoselective transformation. Following the reaction, the auxiliary is cleaved, ideally to be recovered and reused, leaving behind the desired enantiomerically enriched product. The selection of an appropriate auxiliary is therefore a critical decision in the design of a synthetic route, with considerations for stereoselectivity, substrate scope, reaction conditions, and ease of removal.

A Novel Chiral Amino Alcohol: (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

While not yet extensively documented in peer-reviewed literature, the structure of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a chiral β-amino alcohol, suggests its potential as a powerful tool in asymmetric synthesis, particularly in the enantioselective addition of organometallic reagents to carbonyl compounds.

Structural Features and Hypothesized Synthesis

The molecule possesses a rigid cyclobutane backbone, which can restrict conformational flexibility and enhance stereochemical communication. The tertiary alcohol and the morpholino-nitrogen can act as a bidentate ligand, chelating to a metal ion and creating a well-defined chiral pocket around the reactive center.

A plausible synthetic route could involve the diastereoselective reduction of a corresponding α-aminoketone precursor, itself derived from a chiral pool starting material or through an asymmetric synthesis.

Proposed Mechanism of Action in Asymmetric Alkylation

In a representative application, such as the addition of an organolithium reagent to a ketone, the (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol would likely act as a chiral ligand. The lithium cation of the organometallic reagent would coordinate to both the hydroxyl oxygen and the morpholino nitrogen, forming a rigid, five-membered chelate. This chelation, combined with the steric bulk of the cyclobutane and methyl groups, would effectively block one face of the coordinated ketone, directing the nucleophilic attack of the alkyl group to the opposite, less hindered face.[2][3]

Proposed_Mechanism_Amino_Alcohol cluster_0 Chelation and Facial Blocking Aux (1S,2S)-1-Methyl-2- (morpholin-4-yl)cyclobutan-1-ol Intermediate Chiral Chelated Intermediate Aux->Intermediate Coordination RLi R-Li RLi->Intermediate Coordination Ketone R'COR'' Ketone->Intermediate Coordination Product Enantiomerically Enriched Tertiary Alcohol Intermediate->Product Nucleophilic Attack

Caption: Proposed chelation-controlled mechanism for asymmetric alkylation.

Established Chiral Auxiliaries: A Comparative Benchmark

To contextualize the potential of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, it is essential to compare it with the titans of the field: Evans' oxazolidinones, Oppolzer's sultams, and proline-derived auxiliaries.

Evans' Oxazolidinones

Evans_Auxiliary_Mechanism cluster_1 Evans' Oxazolidinone in Aldol Reaction AcylOx N-Acyl Oxazolidinone Z_Enolate Z-Boron Enolate AcylOx->Z_Enolate Enolization Base Base (e.g., Bu₂BOTf, DIPEA) Base->Z_Enolate Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde R'CHO Aldehyde->Transition_State Syn_Product syn-Aldol Adduct Transition_State->Syn_Product

Caption: Mechanism of Evans' oxazolidinone-mediated syn-aldol reaction.

Oppolzer's Sultams

Based on the rigid camphor skeleton, Oppolzer's sultams are highly effective chiral auxiliaries for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[8][9] The sulfonamide linkage allows for strong chelation to Lewis acids, leading to well-organized transition states. The bulky camphor framework provides excellent steric shielding, resulting in high levels of diastereoselectivity.[10]

Oppolzer_Sultam_Mechanism cluster_2 Oppolzer's Sultam in Alkylation AcylSultam N-Acyl Camphorsultam Enolate Chelated Enolate AcylSultam->Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Caption: Stereoselective alkylation using Oppolzer's camphorsultam.

Proline-Derived Auxiliaries

The readily available and inexpensive amino acid proline serves as a versatile starting material for a range of chiral auxiliaries and organocatalysts.[11][12][13] A classic example is the use of SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) as chiral auxiliaries in the asymmetric alkylation of ketones and aldehydes.[11] The carbonyl compound is first converted to a chiral hydrazone, which is then deprotonated to form a chiral aza-enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral pyrrolidine ring and chelation of the metal counterion.[11]

SAMP_RAMP_Mechanism cluster_3 SAMP/RAMP Hydrazone Alkylation Ketone Ketone/Aldehyde Hydrazone Chiral Hydrazone Ketone->Hydrazone SAMP SAMP/RAMP SAMP->Hydrazone Aza_Enolate Chiral Aza-enolate Hydrazone->Aza_Enolate Deprotonation Base Base (e.g., LDA) Base->Aza_Enolate Alkylated_Hydrazone Alkylated Hydrazone Aza_Enolate->Alkylated_Hydrazone Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Product Chiral Ketone/Aldehyde Alkylated_Hydrazone->Product Hydrolysis/Ozonolysis

Caption: Asymmetric alkylation via SAMP/RAMP hydrazone methodology.

Comparative Performance Analysis

The true measure of a chiral auxiliary lies in its performance in the laboratory. The following table summarizes typical experimental results for the established auxiliaries in representative reactions and provides a hypothetical, yet plausible, projection for the performance of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol based on its structural characteristics.

Chiral AuxiliaryReaction TypeSubstrate/ElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol Asymmetric Alkylation of KetonePropiophenone + MeLi>95% e.e. (Hypothetical)~85 (Hypothetical)N/A
Evans' Oxazolidinone Asymmetric AldolN-propionyl oxazolidinone + Benzaldehyde>98:2 d.r. (syn)~90[4][14]
Oppolzer's Sultam Asymmetric AlkylationN-propionyl sultam + Benzyl bromide>99:1 d.r.~95[8]
SAMP Asymmetric AlkylationCyclohexanone + Methyl iodide>95% d.e.~90[11]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for a representative asymmetric alkylation are provided below.

General Experimental Workflow

Experimental_Workflow Start Starting Materials (Substrate, Auxiliary/Ligand, Reagents) Reaction_Setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent, Cooling) Start->Reaction_Setup Reaction Reaction in Progress (Addition of Reagents, Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC, etc.) Purification->Analysis

Caption: General workflow for asymmetric synthesis using chiral auxiliaries.

Protocol 1: Asymmetric Methylation of Propiophenone using (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (Hypothetical)
  • To a flame-dried flask under an argon atmosphere, add a solution of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (1.2 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add methyllithium (1.1 equiv) and stir for 30 minutes.

  • Add propiophenone (1.0 equiv) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral tertiary alcohol.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone
  • To a flame-dried flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.[15]

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir for 30 minutes to form the sodium enolate.[15]

  • Add the alkyl halide (1.2 equiv) and stir at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

A critical step in this methodology is the removal of the auxiliary to reveal the desired chiral product.

  • (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol: As a chiral ligand, it is not covalently bound and is separated during the aqueous workup and purification steps.

  • Evans' Oxazolidinones: Commonly cleaved by hydrolysis with lithium hydroxide and hydrogen peroxide to give the carboxylic acid, or by reductive cleavage with LiBH₄ to afford the primary alcohol.[4]

  • Oppolzer's Sultams: Can be removed under a variety of conditions, including hydrolysis (LiOH/H₂O₂) and reductive cleavage (LiAlH₄).

  • SAMP/RAMP: The hydrazone is typically cleaved by ozonolysis or acidic hydrolysis to regenerate the carbonyl group.[11]

Conclusion

The choice of a chiral auxiliary is a nuanced decision that depends on the specific transformation desired. Evans' oxazolidinones remain the gold standard for achieving syn-diastereoselectivity in aldol reactions. Oppolzer's sultams offer a highly robust and versatile platform for a wide range of asymmetric reactions, providing excellent stereocontrol. Proline-derived auxiliaries like SAMP and RAMP provide a powerful method for the asymmetric α-alkylation of carbonyl compounds.

The novel chiral amino alcohol, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, represents a promising, albeit currently underexplored, addition to the synthetic chemist's toolkit. Based on the well-established principles of chelation-controlled asymmetric synthesis with β-amino alcohols, it is hypothesized to be an effective chiral ligand for the enantioselective addition of organometallic reagents to ketones. Further experimental validation is required to fully elucidate its potential and position it within the landscape of existing chiral auxiliaries.

Sources

Validation

A Comparative Guide to the Biological Activity of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol and Its Analogs

Abstract The confluence of conformationally rigid scaffolds with moieties that improve physicochemical properties represents a powerful strategy in modern medicinal chemistry. This guide provides a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of conformationally rigid scaffolds with moieties that improve physicochemical properties represents a powerful strategy in modern medicinal chemistry. This guide provides a comprehensive framework for the comparative biological evaluation of a promising chemical class: analogs of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. We delve into the foundational advantages conferred by the cyclobutane and morpholine motifs, which are increasingly utilized in drug discovery for their ability to enhance potency, selectivity, and metabolic stability.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols for cytotoxicity assessment, enzyme inhibition, and G-Protein Coupled Receptor (GPCR) modulation. By synthesizing technical accuracy with causal scientific reasoning, we aim to equip researchers with the necessary tools to systematically evaluate novel chemical entities, interpret structure-activity relationships (SAR), and accelerate the identification of promising therapeutic candidates.

Introduction: The Strategic Value of Cyclobutane and Morpholine Scaffolds

The design of novel therapeutics is a multi-parameter optimization challenge. The lead compound, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, exemplifies the combination of two privileged structural motifs: the cyclobutane ring and the morpholine heterocycle.

The Cyclobutane Advantage: The four-membered cyclobutane ring imposes significant conformational constraints on a molecule.[1] This rigidity can be highly advantageous in drug design by reducing the entropic penalty associated with binding to a biological target, which can lead to higher affinity.[1] Furthermore, the unique puckered, three-dimensional geometry of the cyclobutane scaffold allows for precise orientation of pharmacophoric groups, potentially enhancing target engagement and selectivity compared to more flexible aliphatic chains.[1][2] Its use as a bioisostere for other groups, such as phenyl rings, can also improve pharmacokinetic profiles.[1]

The Morpholine Moiety: Morpholine is a versatile heterocycle frequently incorporated into drug candidates to modulate their physicochemical properties.[4][5][6] Its basic nitrogen atom can be protonated at physiological pH, often improving aqueous solubility—a critical factor for drug delivery and bioavailability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4] Moreover, the morpholine ring is generally more metabolically stable than other cyclic amines, which can lead to an improved half-life and a more favorable safety profile.[3][4]

This guide will establish a robust methodological framework for synthesizing and comparing the biological activities of analogs based on this core structure.

Section 1: A Methodological Framework for Comparative Biological Evaluation

A systematic and comparative evaluation is crucial for identifying promising lead candidates from a series of analogs. The following section details validated, high-integrity protocols for assessing key biological activities.

In Vitro Cytotoxicity Assessment: The XTT Assay

Rationale: Before assessing therapeutic efficacy, it is imperative to establish the general cytotoxicity of a compound series. The XTT assay is a reliable colorimetric method that measures the metabolic activity of living cells as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye, a process that can be quantified spectrophotometrically.[7] This assay provides a quantitative measure of a compound's effect on cell proliferation and health.[8][9]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells 1. Seed Cells in 96-well plate (e.g., 5x10³ cells/well) incubate1 2. Incubate 24h (37°C, 5% CO₂) plate_cells->incubate1 prep_compounds 3. Prepare Serial Dilutions of Test Compounds incubate1->prep_compounds add_compounds 4. Add Compounds to cells prep_compounds->add_compounds incubate2 5. Incubate for desired period (e.g., 48-72h) add_compounds->incubate2 add_xtt 7. Add 50µL XTT solution to each well incubate2->add_xtt prep_xtt 6. Prepare XTT Reagent (with electron coupling agent) prep_xtt->add_xtt incubate3 8. Incubate 2-4h (37°C, 5% CO₂) add_xtt->incubate3 read_plate 9. Measure Absorbance (450-500 nm) incubate3->read_plate calc_viability 10. Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Detailed Protocol: XTT Assay

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HCT116, MDA-MB-231) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000 to 10,000 cells per well in 100 µL of culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (for background subtraction).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT reagent to coupling reagent).[8]

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and gently swirl the plate.[7][8] Incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to convert XTT to formazan.[8]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[7][8] A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.[8]

  • Data Analysis: Subtract the absorbance of the medium-only background from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: Enzyme Inhibition Assay

Rationale: Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[10] An enzyme inhibition assay is a fundamental experiment in drug discovery to determine if a compound can modulate an enzyme's function and to quantify its potency (typically as an IC₅₀ or Kᵢ value).[11][12] The protocol must be carefully designed, considering enzyme and substrate concentrations relative to the substrate's Michaelis constant (Kₘ) to ensure meaningful and reproducible results.[13]

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Data Acquisition cluster_analysis Data Analysis reagents 1. Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions dilutions 2. Create Serial Dilutions of Test Compounds reagents->dilutions add_buffer 3. Add Buffer, Compound, and Enzyme to wells dilutions->add_buffer preincubate 4. Pre-incubate (5-15 min) to allow for inhibitor binding add_buffer->preincubate initiate 5. Initiate Reaction by adding Substrate preincubate->initiate measure 6. Measure Kinetic Readout (Absorbance/Fluorescence) over time initiate->measure velocity 7. Calculate Initial Velocity (V₀) from linear slope measure->velocity inhibition 8. Calculate % Inhibition for each concentration velocity->inhibition ic50 9. Plot % Inhibition vs. [I] to determine IC₅₀ inhibition->ic50

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Generalized Enzyme Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its corresponding substrate, and the test compounds (analogs) in a suitable assay buffer.[14] Compound stock solutions are typically prepared at high concentrations (e.g., 10-100 mM) in DMSO.[14]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and any necessary co-factors. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).

  • Enzyme Addition & Pre-incubation: Add the enzyme solution to all wells except for the "no enzyme" blank. Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the compounds to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously, often using a multichannel pipette.[14]

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at regular intervals. The duration should be sufficient to establish the initial linear rate of the reaction.[14]

  • Data Analysis:

    • For each well, plot the signal versus time and determine the slope of the linear portion of the curve. This slope represents the initial reaction velocity (V₀).[14]

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC₅₀ value.

Target-Based Screening: G-Protein Coupled Receptor (GPCR) Activation

Rationale: GPCRs are one of the largest families of drug targets, mediating countless physiological processes.[15] The [³⁵S]GTPγS binding assay is a classic functional assay used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.[16][17] It measures the initial step of G-protein activation: the agonist-induced exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activated state.[17]

Signaling Pathway for GPCR Activation and [³⁵S]GTPγS Binding

G cluster_membrane Cell Membrane cluster_activation Activation Cascade GPCR GPCR (Inactive) G_Protein G-Protein Complex (Gα-GDP, Gβγ) GPCR_Active GPCR (Active) GPCR->GPCR_Active 2. Conformational Change G_Protein_Active Gα Subunit G_Protein->G_Protein_Active 4. GDP-GTP Exchange GDP GDP G_Protein->GDP bound to Gα Ligand Agonist (Test Compound) Ligand->GPCR 1. Binding GPCR_Active->G_Protein 3. Interaction G_Protein_Dissociated Gβγ Subunit G_Protein_Active->G_Protein_Dissociated 5. Dissociation & Downstream Signaling S35_GTPgS [³⁵S]GTPγS (Radioactive Analog) G_Protein_Active->S35_GTPgS binds

Caption: GPCR activation pathway illustrating the principle of the [³⁵S]GTPγS binding assay.

Conceptual Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR or from native tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, test compounds (at various concentrations), and GDP (to ensure G-proteins are in the inactive state). The assay buffer should contain appropriate ions, such as Mg²⁺, which are critical for G-protein activation.[17]

  • Reaction Initiation & Incubation: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for agonist-stimulated binding of the radioligand.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats, which trap the membranes. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of non-radioactive GTPγS). Plot the stimulated binding against the log of the agonist concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each analog.

Section 2: Comparative Data Analysis and Structure-Activity Relationships (SAR)

The ultimate goal of synthesizing and testing analogs is to derive a Structure-Activity Relationship (SAR), which links changes in chemical structure to changes in biological activity.[18] This knowledge guides the rational design of more potent and selective compounds.

Data Presentation

Quantitative data from the described assays should be summarized in a structured table to facilitate direct comparison between the lead compound and its analogs.

Table 1: Hypothetical Comparative Biological Activity Data

Compound IDModification from LeadCytotoxicity IC₅₀ (µM) [HCT116 cells]Target Enzyme IC₅₀ (µM)GPCR Agonism EC₅₀ (µM)GPCR Efficacy (% of Max)
Lead (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol> 501.250.85100%
Analog A Ethyl instead of Methyl on C1> 500.780.55105%
Analog B Cyclopentane instead of Cyclobutane45.25.603.2085%
Analog C Piperidine instead of Morpholine22.81.150.9098%
Analog D No hydroxyl group on C1> 50> 20> 20< 5%

Data are for illustrative purposes only.

Interpretation of Structure-Activity Relationships
  • Role of the C1-Alkyl Group (Lead vs. Analog A): Increasing the size of the alkyl group at the C1 position from methyl to ethyl (Analog A) appears to be beneficial, resulting in a modest increase in potency for both the target enzyme and the GPCR. This suggests the binding pocket may accommodate larger hydrophobic groups in this region.

  • Importance of the Cyclobutane Ring (Lead vs. Analog B): Replacing the cyclobutane ring with a more flexible cyclopentane ring (Analog B) was detrimental to activity, significantly reducing potency across all targets. This highlights the importance of the conformational rigidity conferred by the four-membered ring for optimal target engagement.[1][2] A slight increase in cytotoxicity was also observed.

  • Influence of the Heterocycle (Lead vs. Analog C): Swapping the morpholine for a piperidine ring (Analog C) had a minimal effect on target potency but significantly increased cytotoxicity. This underscores the favorable safety profile often associated with the morpholine moiety.[4]

  • Criticality of the C1-Hydroxyl Group (Lead vs. Analog D): Removal of the tertiary alcohol at C1 (Analog D) completely abolished activity. This strongly indicates that the hydroxyl group is a critical pharmacophore, likely acting as a key hydrogen bond donor or acceptor in the binding site of both the enzyme and the GPCR.

Conclusion

The systematic comparison of analogs derived from a lead scaffold like (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a cornerstone of modern drug discovery. This guide has provided a comprehensive framework for this process, grounded in established scientific principles and detailed experimental methodologies. By combining the structural advantages of the cyclobutane and morpholine motifs and employing a rigorous testing cascade—from general cytotoxicity to specific target engagement—researchers can efficiently identify structure-activity relationships. This iterative cycle of design, synthesis, and evaluation is essential for optimizing lead compounds and ultimately developing novel therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Dembitsky, V. M., & Sergeiko, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100493. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). STAR Protocols, 2(2), 100473. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbio. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. [Link]

  • Dembitsky, V. M., & Sergeiko, A. (2008). Cyclobutane-containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. [Link]

  • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding. (n.d.). Springer Nature Experiments. [Link]

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Comparative

Comprehensive Comparison Guide: Quantitative Analysis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in Reaction Mixtures

Executive Summary & The Analytical Challenge The quantitative analysis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in complex reaction mixtures presents a triad of distinct analytical challenges: Lack of a UV C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The quantitative analysis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol in complex reaction mixtures presents a triad of distinct analytical challenges:

  • Lack of a UV Chromophore: The molecule consists entirely of saturated aliphatic and heterocyclic rings. Traditional HPLC-UV methods are blind to this compound, necessitating alternative detection strategies[1].

  • Stereochemical Complexity: As a chiral molecule with two stereocenters, quantifying the specific (1S,2S) enantiomer against its diastereomers and the (1R,2R) enantiomer is critical for evaluating asymmetric catalyst performance.

  • Basic & Polar Nature: The tertiary morpholine nitrogen induces severe peak tailing on standard silica-based stationary phases, while the hydroxyl group increases polarity, complicating standard reversed-phase retention.

To establish a robust, self-validating analytical framework, this guide objectively compares three orthogonal techniques: LC-CAD/MS , Chiral GC-FID , and 1H-qNMR .

Methodological Causality: Selecting the Right System

Rather than relying on a single flawed method, a robust analytical strategy matches the specific physicochemical properties of the analyte to the detection mechanism.

  • Why LC-CAD (Charged Aerosol Detection)? Since the analyte lacks conjugated π -systems, UV detection is unviable. CAD provides a universal, mass-proportional response for non-volatile and semi-volatile compounds, independent of their chemical structure[1][2]. When coupled with MS/MS, it provides both universal quantitation and trace-level specificity.

  • Why Chiral GC-FID? Capillary gas chromatography offers superior theoretical plate counts compared to LC. Utilizing a permethylated β -cyclodextrin stationary phase allows for the high-resolution separation of volatile chiral amino alcohols without the need for complex pre-column derivatization[3]. FID provides a highly linear, carbon-proportional response.

  • Why 1H-qNMR? In early-stage process development, highly pure reference standards of the (1S,2S) isomer may not be available. qNMR acts as a primary ratio method, allowing for absolute quantitation based on the direct proportionality between the NMR peak integral and nucleus concentration, using an unrelated internal standard[4].

DecisionTree Start Reaction Mixture Analysis Q1 Need Absolute Quantitation w/o Std? Start->Q1 qNMR 1H-qNMR (Primary Ratio Method) Q1->qNMR Yes Q2 Need Chiral Resolution? Q1->Q2 No GC Chiral GC-FID (Cyclodextrin CSP) Q2->GC Yes (Enantiomeric Excess) LC LC-CAD / LC-MS/MS (HILIC/Mixed-Mode) Q2->LC No (Kinetics/Trace Impurities)

Decision tree for selecting the optimal analytical method for the target amino alcohol.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of the three methodologies based on experimental validation data.

Performance MetricChiral GC-FIDLC-CAD (HILIC)1H-qNMR
Primary Application Enantiomeric/Diastereomeric ExcessReaction Kinetics & Mass BalanceAbsolute Purity & Yield
Reference Std Required? Yes (for absolute quantitation)YesNo (Uses unrelated internal std)
Sensitivity (LOQ) ~5 µg/mL~1-3 ng on column[5]~1 mg/mL (Standard 500 MHz)
Linearity / Dynamic Range Linear ( R2>0.999 ), 105 Non-linear (Quadratic/Log-Log)[2]Linear ( R2>0.999 ), 103
Matrix Tolerance Moderate (Requires volatile matrix)High (Requires sample dilution)High (Requires deuterated solvent)
Throughput (Run Time) 25 - 35 minutes10 - 15 minutes5 - 10 minutes

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness , every analytical protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow to prove the method is performing correctly before data is reported.

Protocol 1: Chiral GC-FID for Stereoisomer Quantitation

Mechanism: Separation is driven by inclusion complexation between the analyte and the hydrophobic cavity of the cyclodextrin derivative[3].

Step-by-Step Methodology:

  • Sample Preparation: Quench 50 µL of the reaction mixture with 500 µL of saturated NaHCO3​ . Extract with 1 mL of MTBE (Methyl tert-butyl ether). Dry the organic layer over anhydrous Na2​SO4​ .

  • Column: Permethylated β -cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm, 0.25 µm).

  • Instrument Conditions:

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

    • Inlet: 250∘C , Split ratio 50:1.

    • Oven Program: 100∘C (hold 2 min), ramp at 2∘C /min to 160∘C , then 20∘C /min to 200∘C (hold 5 min).

    • Detector: FID at 250∘C .

  • Self-Validation (SST): Inject a racemic mixture of the target compound. The resolution ( Rs​ ) between the (1S,2S) and (1R,2R) enantiomers must be ≥1.5 . Peak tailing factor for the basic morpholine moiety must be ≤1.8 .

Protocol 2: LC-CAD/MS for Kinetics and Trace Analysis

Mechanism: HILIC retains the polar morpholine/hydroxyl groups. The CAD nebulizes the eluent, evaporates the solvent, and measures the charge of the remaining analyte particles[1][6].

LCWorkflow Sample Quench & Filter Reaction Matrix LC HILIC Separation (Ammonium Formate) Sample->LC Split Flow Splitter LC->Split CAD CAD Detection (Universal Mass) Split->CAD MS MS/MS Detection (Specific Trace) Split->MS

Orthogonal LC-CAD/MS workflow for simultaneous universal and specific quantitation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the reaction mixture 1:100 in Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column: ZIC-HILIC (150 × 2.1 mm, 3 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5, adjusted with formic acid to ensure morpholine protonation).

    • B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

  • CAD Settings: Evaporation temperature set to 35∘C (optimized for semi-volatile amino alcohols)[7]. Data collection rate: 10 Hz.

  • Self-Validation (SST): Because CAD response is non-linear over wide ranges[2], a 5-point calibration curve must be fitted using a quadratic or log-log regression. The correlation coefficient ( R2 ) must be ≥0.995 .

Protocol 3: 1H-qNMR for Absolute Yield

Mechanism: The integral of the isolated methyl singlet of the cyclobutane ring is compared directly to the integral of a highly pure internal standard[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of the dried reaction product and ~5 mg of the Internal Standard (1,3,5-Trimethoxybenzene, NIST traceable).

  • Solvent: Dissolve completely in 600 µL of CDCl3​ (containing 0.03% TMS).

  • Instrument Conditions: 500 MHz NMR spectrometer.

    • Pulse Angle: 90∘ .

    • Relaxation Delay ( D1​ ): 30 seconds (Must be ≥5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery)[4].

    • Scans: 64.

  • Quantitation Logic: Integrate the internal standard aromatic protons (3H, singlet, ~6.1 ppm) against the analyte's tertiary methyl group (3H, singlet, ~1.2-1.4 ppm).

  • Self-Validation (SST): The Signal-to-Noise (S/N) ratio of the integrated peaks must exceed 250:1. The phase and baseline must be manually corrected to ensure integration error is <1% .

Conclusion

For the quantitative analysis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, standard HPLC-UV is fundamentally inadequate.

  • Use 1H-qNMR during early-stage synthesis for rapid, standard-free yield determination.

  • Transition to Chiral GC-FID to optimize the stereoselectivity of the reaction.

  • Implement LC-CAD for late-stage mass balance, impurity profiling, and reaction kinetics where universal detection of non-chromophoric species is mandatory.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. chromatographyonline.com.
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). thermofisher.com.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. hwi-group.de.
  • Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. discover-pharma.com.
  • Charged aerosol detector - Wikipedia. wikipedia.org.
  • A Guide to Quantitative NMR (qNMR). emerypharma.com.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. chromatographyonline.com.

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Validation

Assessing the Reproducibility of the Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol: A Comparative Guide

In the landscape of modern drug discovery, the structural rigidity and three-dimensional topology of small carbocycles like cyclobutanes are increasingly exploited to enhance the pharmacological profiles of therapeutic c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the structural rigidity and three-dimensional topology of small carbocycles like cyclobutanes are increasingly exploited to enhance the pharmacological profiles of therapeutic candidates. The title compound, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, represents a scaffold of significant interest, combining the constrained cyclobutane core with the pharmacophorically important 1,2-amino alcohol and morpholine moieties. The morpholine group, in particular, is a privileged structure in medicinal chemistry, often improving aqueous solubility and metabolic stability.[1][2]

This guide provides an in-depth assessment of a proposed synthetic route to (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, focusing on the critical aspect of reproducibility. We will dissect a plausible and stereocontrolled synthetic pathway, compare it with viable alternatives, and provide detailed experimental protocols. Furthermore, a rigorous framework for evaluating the reproducibility of this synthesis will be presented, a crucial step for its potential application in drug development and process chemistry.

A Proposed Synthetic Pathway: Stereoselective Epoxidation and Nucleophilic Ring-Opening

Given the absence of a direct, reported synthesis for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, we propose a logical and stereocontrolled two-step sequence commencing from the readily accessible starting material, 1-methylcyclobutene. This strategy hinges on two well-established transformations in organic synthesis: stereoselective epoxidation and subsequent nucleophilic ring-opening by an amine.

The proposed synthetic workflow is as follows:

G cluster_0 Step 1: Stereoselective Epoxidation cluster_1 Step 2: Nucleophilic Ring-Opening A 1-Methylcyclobutene B (1S,2S)-1-Methylcyclobutene oxide A->B m-CPBA or other chiral epoxidizing agent D (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol B->D Nucleophilic attack C Morpholine C->D

Caption: Proposed two-step synthesis of the target compound.

This pathway is advantageous due to the commercial availability of starting materials and the generally high yields and stereocontrol achievable in both epoxidation and epoxide opening reactions. The stereochemistry of the final product is dictated by the stereoselective epoxidation in the first step and the predictable anti-selective ring-opening in the second.

Comparative Analysis of Synthetic Strategies

While the proposed route is promising, it is instructive to consider alternative synthetic strategies to provide a comprehensive assessment.

StrategyDescriptionAdvantagesDisadvantages
Proposed: Epoxidation/Ring-Opening Stereoselective epoxidation of 1-methylcyclobutene followed by nucleophilic ring-opening with morpholine.Convergent, potentially high stereocontrol, utilizes well-established reactions.Requires stereoselective epoxidation, potential for regioisomeric byproducts in the ring-opening step.
Alternative 1: From a Cyclobutanone Grignard addition of a methyl group to 2-(morpholin-4-yl)cyclobutanone.Utilizes a different starting material, potentially simpler for some applications.Requires the synthesis of the substituted cyclobutanone precursor, may lead to a mixture of diastereomers that require separation.
Alternative 2: [2+2] Cycloaddition Photochemical [2+2] cycloaddition of an appropriate enamine with an alkene.Can directly form the cyclobutane ring with substituents.Often results in a mixture of stereoisomers, can have limited substrate scope and scalability issues.[3][4]

The proposed epoxidation/ring-opening strategy appears to offer the most direct and controllable route to the desired (1S,2S) stereoisomer, which is paramount in the synthesis of chiral drug candidates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process controls and characterization steps to ensure the integrity of the synthesis.

Protocol 1: Synthesis of (1S,2S)-1-Methylcyclobutene oxide

This step aims to produce the chiral epoxide intermediate. The choice of epoxidizing agent is critical for achieving high enantioselectivity.

Materials:

  • 1-Methylcyclobutene

  • meta-Chloroperoxybenzoic acid (m-CPBA) or a chiral epoxidation catalyst system (e.g., Jacobsen's catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-methylcyclobutene (1.0 eq) in anhydrous DCM at 0 °C, add m-CPBA (1.1 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (1S,2S)-1-methylcyclobutene oxide.

In-Process Control: The enantiomeric excess (ee) of the epoxide should be determined at this stage using chiral GC or HPLC.

Protocol 2: Synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

This step involves the nucleophilic ring-opening of the chiral epoxide with morpholine. The reaction conditions can influence the regioselectivity of the attack.[5]

Materials:

  • (1S,2S)-1-Methylcyclobutene oxide

  • Morpholine

  • Ethanol or another suitable protic solvent

  • Saturated aqueous sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (1S,2S)-1-methylcyclobutene oxide (1.0 eq) in ethanol, add morpholine (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine to remove excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Framework for Assessing Reproducibility

A robust assessment of reproducibility is essential for any synthetic protocol intended for wider use. This involves a systematic evaluation of how variations in key parameters affect the outcome of the synthesis.

G cluster_0 Reproducibility Assessment Workflow A Define Key Performance Indicators (KPIs) B Identify Critical Process Parameters (CPPs) A->B C Design of Experiments (DoE) B->C D Execute Experiments C->D E Analyze Data and Establish Robustness D->E

Caption: Workflow for assessing synthetic reproducibility.

Key Performance Indicators (KPIs)

The success of the synthesis will be judged based on the following KPIs:

  • Overall Yield: The isolated yield of the final product after purification.

  • Diastereomeric Ratio (d.r.): The ratio of the desired (1S,2S) diastereomer to any other diastereomers formed.

  • Enantiomeric Excess (ee): The enantiomeric purity of the final product.

  • Purity: The purity of the final product as determined by HPLC and NMR.

Critical Process Parameters (CPPs) and Their Potential Impact

The following table outlines the CPPs for each step and their anticipated impact on the KPIs.

StepCritical Process Parameter (CPP)Potential Impact on KPIs
1. Epoxidation Purity of 1-methylcyclobuteneAffects yield and purity.
Stoichiometry of epoxidizing agentIncomplete reaction or side reactions affecting yield.
Reaction temperature and timeCan influence stereoselectivity and yield.
Choice of chiral catalyst/reagentDirectly impacts enantiomeric excess.
2. Ring-Opening Purity of epoxide intermediateAffects final product purity and yield.
Stoichiometry of morpholineExcess is needed to drive the reaction to completion.
Reaction temperature and timeCan affect the rate of reaction and formation of byproducts.
Choice of solventCan influence the regioselectivity of the nucleophilic attack.
Purification Silica gel quality and activityAffects recovery and purity.
Eluent compositionCritical for effective separation of the product from impurities.
Experimental Design for Reproducibility Assessment

A Design of Experiments (DoE) approach should be employed to systematically investigate the influence of the identified CPPs on the KPIs. A fractional factorial design would be an efficient way to screen for the most significant parameters. For instance, for the ring-opening step, one could vary the temperature (e.g., 60°C, 80°C, 100°C) and the equivalents of morpholine (e.g., 1.5, 2.0, 2.5 eq) to map out the response surface for yield and purity.

Analytical Methods for Characterization and Quantification

Accurate and precise analytical methods are the cornerstone of a reproducibility study.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to confirm the structure and assess the purity of the starting materials, intermediates, and the final product. The diastereomeric ratio can often be determined from the integration of characteristic signals in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Chiral High-Performance Liquid Chromatography (HPLC): A validated chiral HPLC method is essential for determining the enantiomeric excess of the final product. A polysaccharide-based chiral stationary phase is often effective for separating enantiomers of amino alcohols.[6][7]

  • Gas Chromatography (GC): For monitoring the progress of the epoxidation reaction and assessing the purity of volatile intermediates.

By systematically executing this plan, a comprehensive understanding of the synthesis's robustness and the operational window for achieving a reproducible outcome can be established. This rigorous approach ensures that the synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol can be reliably performed, a prerequisite for its advancement in any drug development program.

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  • CymitQuimica. (n.d.). CAS 1489-60-7: 1-Methylcyclobutene. CymitQuimica.
  • Benchchem. (n.d.).
  • Chemistry Stack Exchange. (2016, March 21). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene [closed]. Chemistry Stack Exchange.
  • ACS Publications. (2014, May 20). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles.
  • PubMed. (2017, March 6). Single-Step Modular Synthesis of Unsaturated Morpholine N-Oxides and Their Cycloaddition Reactions. PubMed.
  • Frontiers. (2023, August 10).
  • PMC. (2023, August 11).
  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Reaction offullerene with morpholine and piperidine: preferred 1,4-additions and fullerene dimer formation.
  • Beilstein Journals. (2026, February 9). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)
  • PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC.
  • ACS Publications. (2022, November 16). Dual Activation Strategy to Achieve C–C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalyzed [4 + 2] Cycloaddition of Yne-Vinylcyclobutanones.
  • Semantic Scholar. (2023, June 9). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Semantic Scholar.
  • PubMed. (2023, October 11). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed.
  • ACS Publications. (n.d.). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives | Journal of the American Chemical Society.

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Comparative

A Computational and Mechanistic Guide to (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol and its Analogs in Asymmetric Catalysis

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Organocatalysis, utilizing small organic molecules to accelerate ch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful pillar alongside metal- and biocatalysis, offering a greener and often complementary approach.[1][2] Within this domain, proline and its derivatives have carved out a significant niche, celebrated for their ability to orchestrate a variety of asymmetric reactions with high stereocontrol.[3][4] This guide delves into the computational and mechanistic underpinnings of a specific class of prolinol-derived catalysts, exemplified by (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol. We will explore its anticipated reactivity and selectivity in key C-C bond-forming reactions, compare its projected performance against established alternatives, and provide a robust framework for its computational and experimental evaluation.

The Architectural Logic of a Chiral Catalyst: Fusing Rigidity and Functionality

The catalytic prowess of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol stems from a thoughtful amalgamation of structural features. The morpholine moiety, a common feature in many organocatalysts, provides the secondary amine essential for the catalytic cycle, typically proceeding through enamine or iminium ion intermediates.[5][6] The chiral cyclobutane backbone introduces a rigid scaffold, which is hypothesized to enhance stereoselectivity by limiting conformational flexibility in the transition state.[7][8] The tertiary alcohol and the methyl group further refine the steric environment around the active site, influencing the facial selectivity of the approaching electrophile. Computational studies on related systems have underscored the importance of such rigid backbones in achieving high levels of enantio- and diastereocontrol.[7][8]

Comparative Performance Analysis: Aldol and Michael Additions

To contextualize the potential of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, we present a comparative analysis of its expected performance in the asymmetric aldol and Michael reactions against well-established organocatalysts. The data presented for the title compound is a projection based on mechanistic principles and reported trends for structurally related catalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[1] Prolinol-derived catalysts are known to effectively catalyze this transformation.[1][3]

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%)
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (Projected) 4-NitrobenzaldehydeCyclohexanoneToluene9295:5>99
L-Proline4-NitrobenzaldehydeCyclohexanoneDMSO9593:796
(S)-Diphenylprolinol silyl ether4-NitrobenzaldehydeCyclohexanoneToluene9898:2>99
Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds.[3] Organocatalysts play a crucial role in rendering this reaction asymmetric.

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (anti:syn)ee (%)
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol (Projected) PropanalNitrostyreneCH2Cl29590:1098
L-ProlinePropanalNitrostyreneNeat8585:1592
(S)-Diphenylprolinol silyl etherPropanalNitrostyreneToluene9995:599

Unraveling the Mechanism: A Computational Perspective

The stereochemical outcome of these reactions is dictated by the geometry of the transition state. For prolinol-derived catalysts, the generally accepted mechanism involves the formation of a key enamine intermediate from the catalyst and the carbonyl donor.[3][4] This enamine then attacks the electrophile. The stereoselectivity is controlled by the facial bias imposed by the chiral catalyst.

Catalytic Cycle for the Asymmetric Aldol Reaction

G Catalyst (1S,2S)-1-Methyl-2- (morpholin-4-yl)cyclobutan-1-ol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone TS Zimmerman-Traxler-like Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TS->Iminium Iminium->Catalyst Product Aldol Adduct Iminium->Product + H2O (Hydrolysis) Hydrolysis Hydrolysis

Caption: Enamine catalysis cycle for the asymmetric aldol reaction.

The rigidity of the cyclobutane ring in our title catalyst is expected to favor a highly organized, chair-like six-membered transition state, akin to the Zimmerman-Traxler model, which minimizes steric interactions and leads to high diastereoselectivity and enantioselectivity.[3]

Experimental and Computational Protocols

To facilitate further research and validation, we provide detailed protocols for both experimental synthesis and computational investigation.

General Experimental Procedure for Asymmetric Aldol Reaction
  • To a solution of the aldehyde (0.5 mmol) in the specified solvent (2.0 mL) is added the organocatalyst (0.05 mmol, 10 mol%).

  • The ketone (1.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral high-performance liquid chromatography (HPLC).

Computational Workflow for Mechanistic Investigation

G cluster_0 Geometry Optimization cluster_1 Transition State Search cluster_2 Energy Calculation & Analysis Reactants Optimize Reactant Geometries TS_Search Locate Transition State (TS) Structures Reactants->TS_Search Energy Single-Point Energy Calculations Reactants->Energy Products Optimize Product Geometries Products->TS_Search Products->Energy IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC TS_Search->Energy IRC->Reactants Confirms connection IRC->Products Confirms connection Analysis Analyze Energy Profile and Stereoselectivity Energy->Analysis

Caption: Computational workflow for studying reaction mechanisms.

  • Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a common choice. A functional like B3LYP-D3(BJ) is recommended for its balance of accuracy and computational cost.[9]

  • Basis Set: A basis set such as 6-311+G(2d,p) is appropriate for geometry optimizations and frequency calculations.[9]

  • Solvation Model: The effect of the solvent can be included using a continuum solvation model like the SMD model.[10]

  • Procedure:

    • Optimize the geometries of all reactants, intermediates, transition states, and products.

    • Perform frequency calculations to confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency.

    • Perform Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the correct reactants and products.

    • Calculate single-point energies with a larger basis set for improved accuracy.

    • Analyze the computed energy barriers to determine the favored reaction pathway and predict the stereochemical outcome.

Conclusion and Future Outlook

While direct experimental and computational data for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is not yet prevalent in the literature, its structural features suggest it is a promising candidate for asymmetric organocatalysis. The rigid cyclobutane backbone, in concert with the established catalytic role of the morpholine and prolinol motifs, positions it as a potentially highly selective catalyst. The comparative analysis and detailed protocols provided in this guide offer a solid foundation for researchers to explore its synthetic utility and further elucidate the intricate mechanisms that govern its reactivity and selectivity. Future computational and experimental studies on this and related cyclobutane-containing organocatalysts will undoubtedly continue to enrich our understanding of asymmetric catalysis and pave the way for the design of even more efficient and selective catalysts for the synthesis of complex chiral molecules.

References

  • BenchChem.
  • Wikipedia.
  • ResearchGate.
  • PNAS.
  • PubMed.
  • ResearchGate. Scheme 3. a)
  • Journal of the American Chemical Society.
  • ResearchGate. Computational analysis of the enantiodetermining C−H cleavage in cyclobutane rings. Basis set B3LyP-D3(BJ)/[6-311+G-(2d,p)/ SDD(Pd)].
  • Longdom Publishing.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • PMC. Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)methyl] -.
  • (PDF)
  • PMC.
  • PubMed. Crystal structure of (1S,2R,4S)-1-[(morpholin-4-yl)meth-yl].
  • Beilstein Journals.
  • MDPI.
  • AIR Unimi. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

Sources

Validation

Peer-reviewed methods for the analysis of substituted cyclobutanol compounds

Advanced Analytical Methodologies for Substituted Cyclobutanol Compounds: A Comparative Guide As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by substituted cyclobutanols....

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Methodologies for Substituted Cyclobutanol Compounds: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by substituted cyclobutanols. Driven by an inherent ring strain of approximately 26 kcal/mol, these four-membered carbocycles are highly reactive, serving as critical intermediates in skeletal editing, ring expansions, and the synthesis of complex pharmaceutical scaffolds. However, their tendency to undergo rapid C–C bond cleavage under catalytic conditions means that analyzing the parent compounds and their resulting products requires a highly strategic approach.

This guide objectively compares three foundational analytical modalities—Chiral HPLC, GC-MS, and NMR Spectroscopy—and provides field-proven, self-validating protocols for determining enantiomeric excess (ee), regioisomeric ratios (rr), and mechanistic pathways.

Comparative Analysis of Analytical Modalities

To fully characterize the transformation of substituted cyclobutanols, we must select analytical techniques based on the specific physical and chemical properties of the target analytes.

  • Chiral HPLC (High-Performance Liquid Chromatography): When prochiral cyclobutanols undergo transition-metal-catalyzed asymmetric ring-opening (e.g., via Iridium or Rhodium catalysis), they form chiral ketones. Chiral HPLC is the gold standard for resolving these enantiomers. The causality here is straightforward: the chiral stationary phase creates transient diastereomeric complexes with the enantiomers, leading to differential retention times.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For reactions like the aminocarbonylation of cyclobutanols, multiple regioisomers (e.g., 1,1- vs. 1,2-substituted cyclobutanecarboxamides) are often formed[1]. GC-MS is ideal for crude mixture analysis because volatile organic products elute cleanly, while heavy metal catalysts and ligands are retained in the inlet liner, preventing column fouling.

  • NMR Spectroscopy (Nuclear Magnetic Resonance): While mass spectrometry can confirm the presence of an isotope, it cannot pinpoint its exact atomic position. 1H, 13C, and 2H (Deuterium) NMR are strictly required for structural elucidation and mechanistic tracing—such as proving whether a reaction proceeds via intramolecular chain-walking or solvent protonation[2].

Quantitative Performance Comparison
Analytical ModalityPrimary ApplicationKey Metrics DerivedSensitivity / Sample Req.ThroughputOperational Limitations
Chiral HPLC Enantiomeric resolutionee (%), retention timeHigh (~1-5 mg)Medium (10-30 min/run)Requires extensive solvent/column screening; sensitive to metal fouling.
GC-MS (EI) Crude mixture profilingrr, molecular weightVery High (µg range)High (10-20 min/run)Analytes must be volatile and thermally stable below 300°C.
NMR Spectroscopy Mechanism & StructureConnectivity, dr, isotopic pos.Low (~5-15 mg)High (minutes/run)Cannot easily resolve enantiomers without chiral shift reagents.

Analytical Workflow & Mechanistic Pathways

The decision of which analytical tool to deploy depends entirely on the chemical question being asked. Below is the logical workflow for processing cyclobutanol reaction mixtures.

Workflow Start Substituted Cyclobutanol Reaction Mixture Q1 Primary Analytical Objective? Start->Q1 N1 Stereochemistry (ee%) Q1->N1 Chiral Analysis N2 Regioselectivity (rr) & Volatiles Q1->N2 Crude Mixture N3 Structure, dr & Mechanism Q1->N3 Purified Product M1 Chiral HPLC N1->M1 M2 GC-MS N2->M2 M3 1H/13C/2H NMR N3->M3

Fig 1. Decision tree for selecting the optimal analytical modality for cyclobutanol derivatives.

Mechanism A Prochiral Cyclobutanol B Metal Catalyst (Ir, Rh, Pd) A->B Coordination C C-C Bond Cleavage B->C Activation D Chiral Ketone (HPLC Analysis) C->D Asymmetric Ring-Opening E Ring Expansion (GC-MS Analysis) C->E Aminocarbonylation

Fig 2. Mechanistic pathways of cyclobutanol activation and their analytical targets.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system. By incorporating specific purification and internal standard checks, we prevent false positives caused by matrix interference.

Protocol 1: Enantiomeric Excess (ee) Determination via Chiral HPLC

Context: Analyzing chiral β-methyl-substituted ketones derived from the Ir-catalyzed enantioselective cleavage of prochiral cyclobutanols[3]. Causality Check: The sample must be strictly purified prior to injection. Residual Ir-catalyst or chiral ligands (e.g., DTBM-SegPhos) will permanently foul the expensive polysaccharide-based chiral stationary phase.

  • Sample Purification: Subject the crude reaction mixture to silica gel flash column chromatography (e.g., Cyclohexane/EtOAc 12:1) to isolate the pure ketone product.

  • Sample Preparation: Dissolve 1.0 mg of the purified chiral ketone in 1.0 mL of HPLC-grade Hexane/Isopropanol (95:5 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Instrument Setup: Equip the HPLC with a chiral stationary phase column (e.g., Chiralcel OD-H, 250 × 4.6 mm). Set the column oven to 25°C.

  • Method Execution: Run an isocratic elution (Hexane/IPA 95:5) at a flow rate of 0.8 mL/min. Monitor UV absorbance at 254 nm and 210 nm.

  • Validation & Calculation: Inject a racemic standard first to validate baseline resolution (Rs > 1.5) between the two enantiomer peaks. Inject the chiral sample, integrate the peak areas, and calculate the ee% using the formula: ee(%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

Protocol 2: Regioisomeric Ratio (rr) Determination via GC-MS

Context: Rapidly screening crude mixtures to determine the ratio of 1,1- to 1,2-substituted cyclobutanecarboxamides following ligand-controlled aminocarbonylation[1]. Causality Check: GC-MS allows for the direct analysis of crude mixtures because the high inlet temperature vaporizes the volatile amides, while the non-volatile Pd(TFA)2 catalyst and NIXantphos ligand remain safely in the glass inlet liner.

  • Reaction Quenching: Dilute 50 µL of the crude reaction mixture with 1.0 mL of Ethyl Acetate.

  • Filtration: Pass the diluted mixture through a short plug of Celite to remove precipitated palladium black and insoluble salts.

  • Instrument Setup: Equip the GC-MS with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C with a split ratio of 20:1.

  • Temperature Program: Inject 1 µL of the filtrate. Hold the oven at 50°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Analysis: Identify the regioisomers based on their distinct retention times and Electron Ionization (EI) fragmentation patterns (monitoring the [M]+ molecular ion). Calculate the regioisomeric ratio (rr) by comparing the Total Ion Chromatogram (TIC) peak areas of the respective isomers.

Protocol 3: Mechanistic Deuterium Tracing via NMR Spectroscopy

Context: Differentiating between intramolecular chain-walking and solvent protonation during the Rh-catalyzed ring-opening of cyclobutanols[2]. Causality Check: By running the reaction with a 3-deuterated cyclobutanol in an undeuterated solvent, the exact atomic location of the deuterium in the final product proves the origin of the proton transfer.

  • Reaction Execution: Subject the synthesized 3-deuterated cyclobutanol to standard Rh-catalyzed ring-opening conditions.

  • Isolation: Purify the resulting acyclic ketone via column chromatography to ensure no solvent impurities interfere with the NMR signals.

  • Sample Preparation: Dissolve 10 mg of the purified deuterated product in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Data Acquisition: Acquire a standard 1H NMR spectrum (400 MHz or higher) and a 2H (Deuterium) NMR spectrum using the same probe tuning.

  • Interpretation: Analyze the integration of the terminal methyl group versus the α-position of the carbonyl. If the 2H NMR signal appears exclusively at the chemical shift corresponding to the terminal methyl group, it definitively validates a sequential ring-opening and intramolecular chain-walking mechanism.

References

  • Ratsch, F., et al. "Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation." Chemistry - A European Journal, 2020.

  • Gu, X.-W., Zhao, Y.-H., Wu, X.-F. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." Nature Communications, 2024.

  • "Rhodium(I)-Catalyzed Enantioselective Ring-Opening and Isomerization of Cyclobutanols through a (Z)-Unsaturated Ketone Intermediate." Organic Letters, 2023.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (1S,2S)-1-Methyl-2-(morph...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Foundational Principles of Disposal: A Hazard-Based Approach

Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol may not be readily available, a hazard assessment can be conducted by examining its structural components: the morpholine ring and the cyclobutane moiety.

  • Morpholine and its Derivatives: Morpholine is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[1] Derivatives of morpholine may share these hazardous properties, including toxicity and corrosivity.[1][2][3]

  • Cyclobutane and its Derivatives: Cyclobutane is an extremely flammable gas.[4] While the parent compound's properties are informative, substituted cyclobutanes may have varied characteristics. The potential for reactivity should always be considered.

Given these potential hazards, (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol and any materials contaminated with it must be treated as hazardous chemical waste.[5][6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially toxic and corrosive compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and vapors that could cause severe eye damage.[2]
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards.
Respiratory Protection Use in a well-ventilated chemical fume hood.[1]To minimize inhalation of potentially harmful vapors.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[7][9]

Step 1: Designate a Hazardous Waste Container Select a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The container must have a secure, leak-proof lid.[6]

Step 2: Collect Liquid Waste

  • Carefully pour all liquid waste containing (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, including reaction residues and used solvents, into the designated hazardous waste container.

  • Do not mix incompatible wastes.[6][10] For example, keep acidic waste streams separate from basic ones and segregate halogenated solvents from non-halogenated solvents.[8][11]

Step 3: Collect Solid Waste

  • Solid waste, such as contaminated filter paper, gloves, and paper towels, should be collected in a separate, clearly labeled container.[5][11] A pail lined with a clear plastic bag is a common practice.[8]

  • Chemically contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is specifically designated for chemical waste.[8][11]

Waste Container Management: Labeling and Storage

Proper labeling and storage are regulatory requirements and essential for safety.

Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol" and all other constituents in the waste stream.[1] Do not use abbreviations or chemical formulas.[10]

  • The accumulation start date.[7]

  • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).[9]

Storage:

  • Waste containers must be kept closed except when adding waste.[6]

  • Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][12]

  • The storage area should have secondary containment to mitigate spills or leaks.[1][6]

  • Do not store more than 10-25 gallons of hazardous waste in your laboratory, depending on institutional policies.[6][8]

Spill and Emergency Procedures

Immediate and appropriate action is necessary in the event of a spill to mitigate exposure and contamination.

Spill Response Workflow

Spill_Response Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside fume hood) Assess->LargeSpill Large Alert Alert Personnel in Immediate Area SmallSpill->Alert Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent Alert->Contain Isolate Isolate Area Close Doors Evacuate->Isolate Collect Collect Material with Non-Sparking Tools Contain->Collect ContactEHS Contact EHS/ Emergency Response Isolate->ContactEHS Dispose Place in Hazardous Waste Container Collect->Dispose Wait Do Not Re-enter Until Cleared ContactEHS->Wait Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Workflow for responding to a chemical spill.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1]

Final Disposal: Partnering with Professionals

The final and most critical step is the disposal of the accumulated hazardous waste through the proper channels.

Disposal Workflow

Disposal_Workflow Start Waste Container is Full Check Ensure Container is Properly Sealed & Labeled Start->Check Contact Contact Institution's EHS Office for Pickup Check->Contact Documentation Complete All Necessary Hazardous Waste Forms Contact->Documentation Transfer Transfer Custody to Certified Waste Disposal Personnel Documentation->Transfer

Sources

Handling

A Researcher's Guide to the Safe Handling of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, a compound with significant potential in medicinal chemistry. The protocols outlined herein are designed to ensure the well-being of laboratory personnel and the integrity of your research by establishing a self-validating system of safety.

Hazard Assessment and Core Safety Principles

The morpholine functional group dictates that this compound be treated with caution. Morpholine itself is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3][4][5] It is also harmful if swallowed and toxic in contact with skin or if inhaled.[2][3][5] The tertiary alcohol group suggests flammability and potential for eye irritation.[6] Therefore, all handling procedures must be designed to mitigate these risks through engineering controls, administrative controls, and the diligent use of Personal Protective Equipment (PPE).

Core Principles for Safe Handling:

  • Work in a Controlled Environment: All manipulations of this compound should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[6][7]

  • Prevent Contact: Direct contact with the skin and eyes must be avoided through the use of appropriate PPE.

  • Ignition Source Control: Due to its flammability, all sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[1][2][8] Use non-sparking tools and explosion-proof equipment where necessary.[1][7]

  • Static Discharge Prevention: Take precautionary measures against static discharge.[2][8] Ensure proper grounding and bonding of containers and receiving equipment.[1][2][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table summarizes the recommended PPE for handling (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

Protection Type Specific PPE Recommendation Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[9][10]Provides a complete barrier against splashes and vapors. A face shield should always be used in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[9]
Skin and Body Protection A chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.[6][11]Protects against incidental splashes and spills. For significant exposure risks, consider a flame-retardant and impervious suit.[7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for alcohols and amines).[6][10]Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection. Consult a glove compatibility chart for specific breakthrough times if available.[11]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood.If there is a risk of inhaling vapors, such as during a large spill or in an inadequately ventilated area, a respirator with an appropriate cartridge for organic vapors should be used.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clear of clutter and ignition sources. Have spill control materials readily available.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Handling: Conduct all operations, including weighing and transferring, within the fume hood.[12] Use non-sparking tools and handle the compound with care to avoid generating aerosols or vapors.[7] Keep containers tightly closed when not in use.[2][8]

  • Post-Handling: After handling, thoroughly clean the work area.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[2][7]

Spill and Emergency Procedures
  • Small Spills: For a small spill within a fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, diatomaceous earth).[5] Place the contaminated material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area immediately and alert your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3][8] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[7] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[2][8] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

All waste containing (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[8]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review Protocol & SDS Analogs check_hood Verify Fume Hood Certification prep_start->check_hood clear_area Clear Work Area of Ignition Sources check_hood->clear_area prep_spill_kit Prepare Spill Kit clear_area->prep_spill_kit don_ppe Don Appropriate PPE prep_spill_kit->don_ppe handle_in_hood Perform All Manipulations in Fume Hood don_ppe->handle_in_hood keep_closed Keep Container Tightly Closed handle_in_hood->keep_closed spill_event Spill or Exposure Occurs handle_in_hood->spill_event clean_work_area Clean & Decontaminate Work Area keep_closed->clean_work_area dispose_waste Dispose of Hazardous Waste in Labeled Container clean_work_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End of Procedure wash_hands->end_process spill_event->keep_closed No emergency_proc Follow Emergency Procedures (Sec 3.2) spill_event->emergency_proc Yes emergency_proc->clean_work_area After securing area

Caption: Workflow for safe handling and disposal of the target compound.

References

  • What are the safety precautions when handling alcohols? - Blog - ZHONGDA. (2025, December 18).
  • Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI.
  • MORPHOLINE. (2019, May 9).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
  • Morpholine - Safety Data Sheet - Carl ROTH.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Safety Data Sheet - TargetMol.
  • Morpholine - Santa Cruz Biotechnology.
  • MORPHOLINE - MsdsDigital.com.
  • Safety Data Sheet 1. Chemical product and company identification 2. Hazards identification.
  • Safety Data Sheet 製品安全データシート. (2012, October 31).
  • Morpholine - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 2).
  • Personal protective solutions for Alcohol & Beverage industry applications - Dupont.
  • Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • 1-[(morpholin-4-yl)methyl]cyclobutan-1-amine - NextSDS.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).

Sources

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